molecular formula C5H6ClIN2O B596083 3-Amino-5-iodopyridin-4-ol hydrochloride CAS No. 1332581-59-5

3-Amino-5-iodopyridin-4-ol hydrochloride

Cat. No.: B596083
CAS No.: 1332581-59-5
M. Wt: 272.47
InChI Key: ORCGMVUCDASTGU-UHFFFAOYSA-N
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Description

3-Amino-5-iodopyridin-4-ol hydrochloride (CAS 1332581-59-5) is a high-purity organic compound serving as a versatile building block in medicinal chemistry and pharmaceutical research. It belongs to the aminopyridine class of compounds, which are recognized as essential heterocycles in the synthesis of natural products and active pharmaceutical ingredients (APIs) due to their unique structural properties . Suppliers list this compound with a typical purity of 99% and it is commonly available in industrial-grade packaging . As a key synthetic intermediate, its molecular structure, featuring both amino and iodo functional groups, makes it a valuable precursor for further chemical modifications, including metal-catalyzed cross-coupling reactions . Aminopyridines, as a class, are primarily known for their ability to block voltage-gated potassium channels in a dose-dependent manner . This mechanism is the foundation for their broad research interest in investigating pathways related to neurological signaling and cellular excitability . The biological and pharmacological effects of aminopyridine derivatives can vary significantly based on their specific substitutions, and they have been investigated for a wide spectrum of activities, including as potential anti-inflammatory and anti-bacterial agents . Researchers utilize this compound strictly for laboratory research purposes. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-amino-5-iodo-1H-pyridin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O.ClH/c6-3-1-8-2-4(7)5(3)9;/h1-2H,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCGMVUCDASTGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)I)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724491
Record name 3-Amino-5-iodopyridin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332581-59-5
Record name 3-Amino-5-iodopyridin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-5-iodopyridin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the rational synthesis of 3-Amino-5-iodopyridin-4-ol hydrochloride, a substituted pyridine derivative of interest to researchers and professionals in the field of drug discovery and development. The synthetic pathway detailed herein is designed based on fundamental principles of organic chemistry and established methodologies for the functionalization of pyridine scaffolds.

Strategic Approach to Synthesis

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. The chosen synthetic route begins with the commercially available starting material, pyridin-4-ol, and proceeds through a series of functional group interconversions to arrive at the target molecule. The key transformations include electrophilic nitration, subsequent electrophilic iodination, and a final selective reduction of the nitro group, followed by salt formation.

The logic behind this synthetic design is to introduce the substituents in an order that leverages their electronic directing effects to achieve the desired substitution pattern on the pyridine ring. The hydroxyl group of the starting material is an activating, ortho-, para-directing group, which facilitates the initial nitration at the 3-position. The subsequent introduction of iodine is directed to the 5-position due to the combined directing effects of the hydroxyl and the meta-directing nitro group. Finally, the nitro group is selectively reduced to an amine, leaving the iodo and hydroxyl functionalities intact.

Overall Synthesis Workflow

The synthesis of this compound can be visualized as a three-step reaction sequence followed by a final salt formation step.

Synthesis_Workflow Start Pyridin-4-ol Step1 Step 1: Nitration Start->Step1 Intermediate1 3-Nitropyridin-4-ol Step1->Intermediate1 Step2 Step 2: Iodination Intermediate1->Step2 Intermediate2 5-Iodo-3-nitropyridin-4-ol Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 Intermediate3 3-Amino-5-iodopyridin-4-ol Step3->Intermediate3 Step4 Step 4: Salt Formation Intermediate3->Step4 FinalProduct 3-Amino-5-iodopyridin-4-ol hydrochloride Step4->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 3-Nitropyridin-4-ol

The initial step involves the electrophilic nitration of pyridin-4-ol. The hydroxyl group at the 4-position activates the pyridine ring towards electrophilic substitution, primarily at the positions ortho to it (positions 3 and 5).

Experimental Protocol: Nitration of Pyridin-4-ol

Materials:

  • Pyridin-4-ol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Ammonia solution

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve pyridin-4-ol in concentrated sulfuric acid. The reaction should be maintained at a low temperature.

  • While maintaining the temperature between 0-10 °C, slowly add fuming nitric acid dropwise to the solution.

  • After the addition is complete, continue to stir the reaction mixture at 0-10 °C for several hours.

  • Allow the reaction mixture to warm to room temperature and then heat it to ensure the reaction goes to completion.

  • After cooling, carefully pour the reaction mixture into ice water.

  • Neutralize the solution to a pH of 7 with an ammonia solution, which will cause the product to precipitate.

  • Collect the precipitate by filtration, wash with cold deionized water, and dry under reduced pressure to yield 3-nitropyridin-4-ol.

Reagent/ProductMolecular Weight ( g/mol )Moles (mol)Equivalents
Pyridin-4-ol95.101.01.0
Fuming Nitric Acid63.011.11.1
Product: 3-Nitropyridin-4-ol 140.09

Part 2: Synthesis of 5-Iodo-3-nitropyridin-4-ol

The second step is the electrophilic iodination of 3-nitropyridin-4-ol. The pyridine ring is now deactivated by the electron-withdrawing nitro group. However, the hydroxyl group still directs the incoming electrophile to the remaining ortho position (position 5). Due to the deactivated nature of the ring, a potent iodinating agent is required. A combination of molecular iodine and an oxidizing agent is an effective method for this transformation.[1][2]

Experimental Protocol: Iodination of 3-Nitropyridin-4-ol

Materials:

  • 3-Nitropyridin-4-ol

  • Molecular Iodine (I₂)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Methanol

  • Sodium thiosulfate solution

  • Deionized Water

Procedure:

  • Suspend 3-nitropyridin-4-ol in methanol in a round-bottom flask.

  • Add molecular iodine to the suspension.

  • Slowly add 30% hydrogen peroxide to the mixture. The H₂O₂ acts as an oxidant to generate the electrophilic iodine species.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the excess iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.

  • Remove the methanol under reduced pressure.

  • Add deionized water to the residue to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 5-iodo-3-nitropyridin-4-ol.

Reagent/ProductMolecular Weight ( g/mol )Moles (mol)Equivalents
3-Nitropyridin-4-ol140.091.01.0
Iodine (I₂)253.811.11.1
Hydrogen Peroxide (30%)34.012.22.2
Product: 5-Iodo-3-nitropyridin-4-ol 265.99

Part 3: Synthesis of 3-Amino-5-iodopyridin-4-ol

The final functional group transformation is the selective reduction of the nitro group to an amine. It is crucial to use a method that does not cause deiodination or reduction of the pyridine ring. Catalytic transfer hydrogenation using palladium on carbon (Pd/C) with hydrazine hydrate as the hydrogen source is a mild and effective method for the selective reduction of nitro groups in the presence of halogens.[3][4]

Experimental Protocol: Reduction of 5-Iodo-3-nitropyridin-4-ol

Materials:

  • 5-Iodo-3-nitropyridin-4-ol

  • 10% Palladium on Carbon (Pd/C)

  • Hydrazine hydrate

  • Ethanol

  • Celite

Procedure:

  • In a round-bottom flask, dissolve 5-iodo-3-nitropyridin-4-ol in ethanol.

  • Carefully add 10% Pd/C to the solution.

  • Heat the mixture to reflux and then add hydrazine hydrate dropwise. An exothermic reaction may be observed.

  • Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 3-amino-5-iodopyridin-4-ol.

Reagent/ProductMolecular Weight ( g/mol )Moles (mol)Equivalents
5-Iodo-3-nitropyridin-4-ol265.991.01.0
Hydrazine hydrate50.063.0 - 5.03.0 - 5.0
10% Pd/C-catalytic-
Product: 3-Amino-5-iodopyridin-4-ol 236.01

Part 4: Formation of this compound

The final step is the formation of the hydrochloride salt to improve the stability and solubility of the amine product.[5][6]

Experimental Protocol: Hydrochloride Salt Formation

Materials:

  • 3-Amino-5-iodopyridin-4-ol

  • Anhydrous Ethanol or Diethyl Ether

  • Concentrated Hydrochloric Acid (HCl) or HCl gas

Procedure:

  • Dissolve the purified 3-amino-5-iodopyridin-4-ol in a minimal amount of anhydrous ethanol or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid or bubble anhydrous HCl gas through the solution while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

Reagent/ProductMolecular Weight ( g/mol )
3-Amino-5-iodopyridin-4-ol236.01
Hydrochloric Acid (HCl)36.46
Product: this compound 272.47

Safety Considerations

  • Nitrating agents: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrazine hydrate: Hydrazine is toxic and a suspected carcinogen. Handle in a fume hood with appropriate PPE.

  • Palladium on Carbon: Pd/C is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry out completely before it is passivated.

  • General Precautions: Always conduct reactions in a well-ventilated area. Review the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Benchchem. Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide. 7

  • National Center for Biotechnology Information. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.

  • ECHEMI. Purification of Hydrochloride.

  • ChemRxiv. Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis.

  • ResearchGate. Double nitration of 4‐hydroxypyridine 1.

  • University of Alberta. Isolation (Recovery) of amines.

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.

  • Materials Advances (RSC Publishing). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis.

  • Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide.

  • Google Patents. WO2010089773A2 - Process for preparation of nitropyridine derivatives.

  • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.

  • Taylor & Francis Online. Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective.

  • National Center for Biotechnology Information. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones.

  • Benchchem. Reactivity of the nitro group on a pyridine ring.

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts.

  • Chemical Communications (RSC Publishing). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.

  • ResearchGate. Purification of organic hydrochloride salt?

  • National Center for Biotechnology Information. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.

  • ChemicalBook. 4-Amino-3-nitropyridine synthesis.

  • Benchchem. A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine.

  • Calvin Digital Commons. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups.

  • MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.

  • National Center for Biotechnology Information. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.

  • Organic Letters. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.

  • Wikipedia. Reduction of nitro compounds.

  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.

  • Dalton Transactions (RSC Publishing). Electrophilic iodination: a gateway to high iodine compounds and energetic materials.

  • ResearchGate. A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.

  • Google Patents. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.

  • PubChem. 4-Hydroxypyridine nitrate.

  • National Center for Biotechnology Information. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.

  • ResearchGate. Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate.

  • Hive Chemistry Discourse. 4-nitropyridine synthesis requested.

  • ResearchGate. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides.

  • Journal of the Chemical Society C: Organic (RSC Publishing). Iodination and iodo-compounds. Part III. Iodination of some aromatic nitro-compounds with iodine in 20% oleum.

  • Electrophilic iodination: A gateway to high iodine compounds and energetic materials.

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution.

  • Google Patents. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.

  • Google Patents. CN111170937A - Preparation method of 3-aminopyridine.

  • Organic Syntheses. 3-aminopyridine.

  • MDPI. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.

  • Smolecule. Buy 3-Amino-5-chloro-4-iodopyridine.

Sources

"physicochemical properties of 3-Amino-5-iodopyridin-4-ol hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-5-iodopyridin-4-ol hydrochloride

Introduction

This compound is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Its trifunctional nature, featuring an amino group, a hydroxyl group, and an iodine atom on a pyridine scaffold, presents a versatile platform for the synthesis of complex molecular architectures. The pyridine ring is a common motif in a vast array of pharmaceuticals, and the specific substitution pattern of this compound offers multiple reaction handles for derivatization. The iodine atom, in particular, serves as a key functional group for introducing molecular diversity through various cross-coupling reactions.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Given the limited availability of direct experimental data for this specific salt in peer-reviewed literature, this document synthesizes information from publicly available data for the parent molecule and structurally related analogs. By leveraging data from similar compounds, we can construct a scientifically grounded profile to guide researchers in its handling, characterization, and application. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering both summarized data and detailed experimental considerations.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity. The hydrochloride salt form of 3-Amino-5-iodopyridin-4-ol is typically used to improve solubility and stability.

  • Chemical Name: this compound

  • CAS Number: 1332581-59-5[1]

  • Molecular Formula: C₅H₆ClIN₂O

  • Molecular Weight: 272.48 g/mol

The core structure consists of a pyridine ring substituted at the 3, 4, and 5 positions. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, most likely the pyridine ring nitrogen, given its higher basicity compared to the exocyclic amino group.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical for formulation development, analytical method development, and predicting its behavior in biological systems. The following table summarizes key properties, with annotations indicating whether the data is for a related compound.

PropertyPredicted/Reported ValueSource/Comment
Appearance White to off-white or light yellow solidBased on analogs like 4-Amino-3-iodopyridine and 3-Amino-4-iodopyridine.[2][3]
Melting Point Not experimentally determined. Likely >200 °C with decomposition.The related compound 3-Amino-4-iodopyridine melts at 65-70 °C. The hydrochloride salt form is expected to have a significantly higher melting point.
Solubility Predicted to be soluble in water and polar organic solvents like methanol and DMSO.The presence of the hydrochloride salt and polar functional groups (hydroxyl, amino) enhances aqueous solubility.
pKa Not experimentally determined. Predicted values: Pyridinium N-H (~4-5), Phenolic O-H (~8-9), Anilino N-H (~2-3).Predictions are based on the pKa of similar substituted pyridines and anilines. The actual values are influenced by the electronic effects of the other substituents.
LogP (Octanol/Water Partition Coefficient) Not experimentally determined.The computed XLogP3 for the related 4-Amino-5-iodopyridin-3-ol is 0.5.[4] The hydrochloride salt will have a lower apparent LogP (LogD) at physiological pH due to ionization.
Hygroscopicity Likely to be hygroscopic.The salt form and polar nature of the molecule suggest a tendency to absorb moisture from the air.

Synthesis and Purification

A potential synthetic pathway could start from 3-Aminopyridin-4-ol. The challenge lies in achieving regioselective iodination at the 5-position. The amino and hydroxyl groups are both activating and ortho-, para-directing.

G cluster_workflow Proposed Synthetic Workflow start 3-Aminopyridin-4-ol step1 Protection of Amino/Hydroxyl Group (Optional) start->step1 e.g., Acetic Anhydride step2 Regioselective Iodination step1->step2 e.g., N-Iodosuccinimide (NIS) step3 Deprotection (if applicable) step2->step3 Acid/Base Hydrolysis step4 Salt Formation with HCl step2->step4 Direct Salt Formation (if no protection) step3->step4 HCl in Ether/Isopropanol product This compound step4->product cluster_workflow HPLC Method Development Workflow sample Prepare Sample Solution (e.g., in Mobile Phase) hplc HPLC System sample->hplc column Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm) hplc->column elution Isocratic or Gradient Elution column->elution detection UV Detector (scan for λmax, e.g., 254 nm) elution->detection mobile_phase Mobile Phase: A: 0.1% TFA in Water B: Acetonitrile mobile_phase->elution analysis Data Analysis (Peak Integration, Purity Calculation) detection->analysis

Sources

A Technical Guide to 3-Amino-5-iodopyridin-4-ol hydrochloride: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive profile of 3-Amino-5-iodopyridin-4-ol hydrochloride (CAS Number: 1332581-59-5), a halogenated pyridinol derivative with significant potential as a versatile building block in synthetic and medicinal chemistry. This document consolidates essential data on its physicochemical properties, reactivity, and prospective applications, with a focus on its utility in the synthesis of complex molecular scaffolds. Detailed safety protocols and handling procedures are also provided to ensure its safe and effective use in a research and development setting. The insights herein are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required to leverage this compound in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. The pyridine core is functionalized with an amino group at the C3 position, a hydroxyl group at the C4 position, and an iodine atom at the C5 position, and is supplied as a hydrochloride salt. This trifunctional arrangement offers multiple reaction sites for synthetic elaboration. The presence of the iodo group is particularly significant, as it serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via modern cross-coupling methodologies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1332581-59-5User Provided
Molecular Formula C₅H₆ClIN₂OCalculated
Molecular Weight 288.47 g/mol Calculated
IUPAC Name 3-amino-5-iodo-1H-pyridin-4-one hydrochlorideCalculated
Canonical SMILES C1=C(C(=O)C(=CN1)I)N.ClCalculated
Appearance Expected to be an off-white to brown solidInferred from similar compounds[1]
Solubility Expected to be soluble in water and polar organic solvents like DMSO and methanolInferred from structure and related compounds[2]

Reactivity Analysis and Synthetic Potential

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups: the aryl iodide, the aromatic amine, and the pyridin-4-ol moiety. The electronic properties of these groups—the electron-donating amino and hydroxyl groups and the electronegative iodo group—influence the reactivity of the pyridine ring.

G cluster_0 3-Amino-5-iodopyridin-4-ol cluster_1 Key Reactive Sites cluster_2 Potential Transformations mol A Aryl Iodide (C5) A_desc Suzuki, Sonogashira, Buchwald-Hartwig, Heck, and Carbonylation Reactions A->A_desc Cross-Coupling Substrate B Aromatic Amine (C3) B_desc Acylation, Alkylation, Diazotization -> Sandmeyer, Boc Protection B->B_desc Nucleophilic Site C Pyridin-4-ol (C4) C_desc O-Alkylation, O-Acylation, Phosphorylation C->C_desc Nucleophilic Site

Caption: Key reactive sites on the 3-Amino-5-iodopyridin-4-ol scaffold.

The Aryl Iodide: A Gateway for Cross-Coupling

The carbon-iodine bond is the most synthetically versatile site on the molecule. Aryl iodides are premium substrates for palladium-catalyzed cross-coupling reactions due to the relatively low C-I bond dissociation energy, which facilitates rapid oxidative addition to the palladium(0) catalyst. This enables a wide array of transformations:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl, heteroaryl, or alkyl groups. This is a cornerstone of modern drug discovery for building molecular complexity.[3]

  • Sonogashira Coupling: Reaction with terminal alkynes to synthesize arylalkynes, a common motif in functional materials and bioactive molecules.[4]

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with primary or secondary amines, allowing for the construction of complex aniline and heteroarylamine derivatives.[5]

  • Heck Coupling: Reaction with alkenes to form substituted olefins.

The ability to use the iodo group for these transformations makes this building block exceptionally valuable for creating libraries of analogues for structure-activity relationship (SAR) studies.

The Aromatic Amine: A Nucleophilic Center

The amino group at the C3 position is a potent nucleophile and directing group. It can readily undergo:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides, which can serve as protecting groups or as a basis for further functionalization.[6]

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Diazotization: Conversion to a diazonium salt with nitrous acid, which can then be displaced by a variety of nucleophiles in Sandmeyer-type reactions. This provides a pathway to introduce functionalities like halides, cyano, or hydroxyl groups, although conditions must be carefully controlled to avoid unwanted side reactions with the existing ring substituents.

The Pyridin-4-ol System: Tautomerism and Reactivity

The 4-hydroxypyridine moiety exists in tautomeric equilibrium with its pyridin-4(1H)-one form. The hydroxyl group is weakly acidic and can be deprotonated to form a pyridinolate anion, a strong nucleophile. This allows for:

  • O-Alkylation: Reaction with alkyl halides under basic conditions to form ether derivatives.

  • O-Acylation: Formation of ester derivatives.

The stability of the parent compound is generally good under mild conditions, but its reactivity increases in the presence of strong acids or bases.[7]

Applications in Medicinal and Agrochemical Synthesis

Halogenated aminopyridine scaffolds are prevalent in biologically active molecules, including pharmaceuticals and agrochemicals.[8][9] The subject compound is a prime candidate for use as an intermediate in the synthesis of kinase inhibitors, a major class of anti-cancer drugs, where the pyridine core often serves as a hinge-binding motif.[8]

Below is a representative workflow illustrating the use of an iodo-aminopyridine scaffold in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a fundamental step in many drug discovery programs.

G start 3-Amino-5-iodopyridin-4-ol (Starting Material) process Suzuki-Miyaura Cross-Coupling Reaction start->process reagents Aryl Boronic Acid (R-B(OH)2) + Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., Na2CO3) reagents->process product 3-Amino-5-aryl-pyridin-4-ol (Coupled Product) process->product end Further Elaboration (e.g., Amine Functionalization) product->end

Caption: Workflow for a Suzuki-Miyaura cross-coupling application.

Protocol Outline: Palladium-Catalyzed Suzuki-Miyaura Coupling

This is a generalized protocol based on standard literature procedures for similar substrates and should be optimized for specific reaction partners.[3]

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1–1.5 eq), and a suitable base such as sodium carbonate (2.0–3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02–0.05 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture such as 1,4-dioxane/water or toluene/ethanol/water.

  • Reaction Execution: Heat the reaction mixture with stirring to a temperature between 80–110 °C. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-5-aryl-pyridin-4-ol.

Safety, Handling, and Storage

While no specific toxicity data for this compound is available, data from structurally related aminopyridines and iodopyridines indicate that it should be handled with care as a potentially hazardous substance.[1][10][11]

Hazard Profile (Inferred):

  • Acute Toxicity: May be toxic if swallowed, inhaled, or in contact with skin.

  • Irritation: Causes skin irritation and serious eye irritation/damage.[10][11]

  • Respiratory: May cause respiratory irritation.

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[10]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[2]

    • Respiratory Protection: If dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures
  • Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.[10]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

  • Keep locked up and away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically functionalized heterocyclic compound with considerable potential as a building block for complex molecule synthesis. Its aryl iodide moiety serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the efficient introduction of molecular diversity. The presence of additional reactive sites on the aminopyridine core provides further opportunities for synthetic elaboration. By following appropriate safety and handling protocols, researchers can effectively and safely utilize this versatile intermediate to advance projects in drug discovery, agrochemical development, and materials science.

References

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 3-Aminopyridine.
  • Sigma-Aldrich. (2021, October 7). Safety Data Sheet.
  • Royal Society of Chemistry. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
  • LookChem. (n.d.). 3-Amino-4-hydroxypyridine | Properties, Uses, Safety Data & Supplier in China.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Amino-5-chloropyridine.
  • ChemicalBook. (n.d.). 3-Amino-4-iodopyridine | 105752-11-2.
  • MDPI. (2025, August 6). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • National Institutes of Health. (2023, November 7). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. PMC.
  • ResearchGate. (n.d.). Iodination and palladium-catalyzed phosphination sequence reactions of....
  • BenchChem. (n.d.). 3-Amino-4-hydroxypyridine | 6320-39-4.
  • ChemBK. (2024, April 9). 3-Amino-4-hydroxypyridine.
  • National Center for Biotechnology Information. (2019, June 5). Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. PubMed.
  • SRD Pharma. (n.d.). 3-Amino-5-iodo-pyridine.
  • BenchChem. (n.d.). Technical Guide: Physicochemical Properties and Synthetic Applications of 4-Amino-3-iodopyridine.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-3,5-dichloropyridine. PMC.

Sources

A Guide to the Unambiguous Structure Elucidation of 3-Amino-5-iodopyridin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The definitive structural characterization of novel chemical entities is a cornerstone of drug discovery and chemical research. Ambiguity in molecular structure can lead to misinterpreted biological data and wasted resources. This technical guide presents a systematic, multi-technique workflow for the complete structure elucidation of 3-Amino-5-iodopyridin-4-ol hydrochloride. By employing an orthogonal analytical strategy—combining mass spectrometry, vibrational and nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction—we demonstrate a self-validating system that ensures the highest level of scientific integrity. This document is intended for researchers, scientists, and drug development professionals who require robust and unequivocal methods for molecular characterization.

The Analytical Challenge: From a Name to a Structure

The starting point for our investigation is the compound name: this compound. Following the principles of IUPAC nomenclature, this name allows us to postulate a preliminary structure.[1][2][3]

  • Parent Heterocycle: "Pyridin" indicates a six-membered aromatic ring containing one nitrogen atom.

  • Principal Functional Group: "-4-ol" signifies a hydroxyl group at the C4 position of the pyridine ring.

  • Substituents: "3-Amino" and "5-iodo" denote an amino group (-NH₂) at C3 and an iodine atom at C5, respectively.

  • Salt Form: "Hydrochloride" indicates the compound is a salt, formed with hydrochloric acid. This implies protonation of a basic site, most likely the pyridine ring nitrogen, to form a pyridinium cation with a chloride (Cl⁻) counter-ion.[4]

This leads to the hypothesized structure shown in Figure 1. While this hypothesis is chemically sound, it must be rigorously proven. Our task is to design and execute an analytical workflow that will either confirm or refute this structure without ambiguity.

Hypothesized Structure of this compoundFigure 1. Hypothesized chemical structure based on IUPAC nomenclature.

The Orthogonal Elucidation Strategy

G cluster_0 Structure Elucidation Workflow Sample Analyte Sample (3-Amino-5-iodopyridin-4-ol HCl) MS High-Resolution Mass Spectrometry (HRMS) Sample->MS Elemental Composition FTIR FTIR Spectroscopy Sample->FTIR Functional Group ID NMR Multidimensional NMR Spectroscopy Sample->NMR Connectivity Map Xray Single-Crystal X-ray Diffraction MS->Xray Orthogonal Validation FTIR->Xray Orthogonal Validation NMR->Xray Orthogonal Validation Conclusion Final Confirmed Structure Xray->Conclusion Unambiguous 3D Proof

Caption: A logical workflow for structure elucidation.

Mass Spectrometry: Confirming the Elemental Formula

Expertise & Causality: The first and most fundamental question is: what is the elemental composition of the molecule? High-Resolution Mass Spectrometry (HRMS) is the ideal technique to answer this. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm), we can determine a unique elemental formula, distinguishing it from other potential formulas with the same nominal mass.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve ~1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or water).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Acquisition Mode: Acquire data in positive ion mode to detect the protonated molecular ion, [M+H]⁺.

  • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy.

Expected Data & Interpretation

The molecular formula for the neutral parent molecule is C₅H₅IN₂O. The expected ion is the protonated form, [C₅H₆IN₂O]⁺. Iodine is monoisotopic (¹²⁷I), simplifying the isotopic pattern.

ParameterTheoretical Value"Found" (Hypothetical)
Molecular Formula C₅H₅IN₂OC₅H₅IN₂O
Ion [M+H]⁺[M+H]⁺
Calculated Exact Mass 236.9523-
Measured m/z -236.9520
Mass Error --1.3 ppm

The hypothetical measured m/z value, with a mass error of less than 5 ppm, provides strong evidence for the proposed elemental formula. This result is the first pillar of our structural proof.[6][7]

FTIR Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: While HRMS provides the elemental formula, it gives no information about how the atoms are connected. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.[8][9] This allows us to quickly verify if the functional groups implied by the name (-OH, -NH₂, pyridine ring) are present.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal must be collected and subtracted from the sample spectrum.

Expected Data & Interpretation

The FTIR spectrum should display characteristic absorption bands corresponding to the functional groups in the hypothesized structure.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Broad, StrongO-H (hydroxyl) and N-H (amino & pyridinium) stretching vibrations.[10][11]
3100 - 3000MediumAromatic C-H stretching.
~1640StrongN-H scissoring (bending) of the primary amine.[12]
1600 - 1450Strong, MultipleC=C and C=N stretching vibrations of the pyridinium ring.
~1250MediumC-O stretching of the phenol-like hydroxyl group.

The presence of these bands provides strong, corroborating evidence for the major functional groups, aligning perfectly with the MS data and our initial hypothesis.

NMR Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of a molecule in solution.[13][14][15] By using a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, we can build the complete carbon-hydrogen framework piece by piece.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-15 mg of the analyte in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it allows for the observation of exchangeable protons (OH, NH₂, NH⁺).

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra. A DEPT-135 experiment is also run to differentiate CH/CH₃ carbons (positive phase) from CH₂ carbons (negative phase).

  • 2D Experiments: Acquire gCOSY, gHSQC, and gHMBC experiments to establish correlations.

¹H NMR: Proton Environments

The structure has two aromatic protons on the pyridine ring. Due to the substitution pattern, they are isolated from each other. We also expect signals from the labile protons of the amino, hydroxyl, and pyridinium groups.

¹³C NMR: Carbon Skeleton

The structure has five distinct carbon atoms. Three are quaternary (C-I, C-NH₂, C-OH) and two are methines (C-H). The DEPT-135 experiment will confirm this by showing only two positive-phased signals for the CH groups.

2D NMR: Assembling the Puzzle

2D NMR is essential for establishing connectivity.[16][17][18][19][20]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (a one-bond correlation). This will unambiguously link the two aromatic proton signals to their respective carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to solving the structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away. By analyzing these long-range correlations, we can connect the isolated spin systems and place the substituents correctly.

G cluster_0 Key HMBC Correlations mol h2 H2 c3 C3 (NH₂) h2->c3 2J c4 C4 (OH) h2->c4 2J h6 H6 h6->c4 2J c5 C5 (I) h6->c5 2J

Caption: Key 2-bond HMBC correlations confirming substituent positions.

NMR Data Synthesis

The following tables summarize the expected (hypothetical) NMR data that would confirm the structure.

Table 1: ¹H and ¹³C NMR Data (400 MHz, DMSO-d₆)

Position δ ¹H (ppm) Multiplicity δ ¹³C (ppm) DEPT-135 Key HMBC Correlations (from H to C)
2 ~8.10 s ~145.0 CH C4, C6, C3
3 - - ~125.0 C (Quat) -
4 - - ~155.0 C (Quat) -
5 - - ~85.0 C (Quat) -
6 ~7.90 s ~140.0 CH C2, C4, C5
-NH₂ ~5.50 br s - - C3, C4
-OH ~11.0 br s - - C4, C3, C5

| N-H⁺ | ~13.5 | br s | - | - | C2, C6 |

The HMBC correlations are critical: the proton at C2 must show correlations to C4 and C3, while the proton at C6 must correlate to C4 and C5. These connections bridge the entire molecule and definitively place the amino group at C3 and the iodine at C5, relative to the hydroxyl group at C4.

X-ray Crystallography: The Gold Standard

Expertise & Causality: While the combined spectroscopic data provides an exceptionally strong case for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[21][22][23][24][25] It generates a three-dimensional model of the molecule as it exists in the crystal lattice, confirming not only the atomic connectivity but also the precise bond lengths, bond angles, and stereochemistry. It will also locate the chloride counter-ion relative to the pyridinium cation.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow diffraction-quality single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[21]

  • Mounting & Data Collection: Mount a suitable crystal (typically <0.5 mm in all dimensions) on a goniometer and cool it in a cryostream (e.g., 100 K) to minimize thermal motion.[22] Collect diffraction data using a focused beam of monochromatic X-rays.

  • Structure Solution & Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods to obtain an initial electron density map.[25] Refine the atomic positions and thermal parameters against the experimental data to generate the final, high-resolution molecular structure.

The resulting crystal structure would serve as the final, irrefutable piece of evidence, confirming the molecular architecture determined by the spectroscopic methods.

Conclusion: A Self-Validating Structural Assignment

The structure of this compound has been unequivocally determined through a coordinated and orthogonal analytical strategy.

  • High-Resolution Mass Spectrometry confirmed the elemental formula as C₅H₅IN₂O.

  • FTIR Spectroscopy identified the key functional groups: hydroxyl, amino, and a pyridinium ring.

  • Multidimensional NMR Spectroscopy provided the complete C-H framework and atomic connectivity, unambiguously placing the substituents at the C3, C4, and C5 positions.

  • Single-Crystal X-ray Diffraction would provide the ultimate confirmation with a complete 3D molecular model.

References

  • IUPAC. (n.d.). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry.
  • Krishna, A. (n.d.). 2D NMR Spectroscopy. Slideshare.
  • Creative BioMart. (n.d.). X-ray Crystallography.
  • Tomaja, D. L., & Vouros, P. (1973). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 38(25), 4315–4319.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography.
  • Chemistry LibreTexts. (2023). Interpreting 2-D NMR Spectra.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Orchard Chemistry. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube.
  • ResearchGate. (n.d.). Mass spectral study of pyridine derivative.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
  • Wikipedia. (n.d.). Pyridine.
  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine.
  • Excillum. (n.d.). Small molecule crystallography.
  • RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory.
  • Wikipedia. (n.d.). X-ray crystallography.
  • Asian Journal of Chemistry. (2004). Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines.
  • ResearchGate. (n.d.). FTIR spectra of 4-aminopyridine.
  • ResearchGate. (n.d.). ¹H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded....
  • SRD Pharma. (n.d.). 3-Amino-5-iodo-pyridine.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research.
  • Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry.
  • IUPAC. (n.d.). Chemical Nomenclature and Structure Representation.
  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).
  • Chemistry LibreTexts. (2025). IUPAC Nomenclature.
  • ResearchGate. (2025). Identification and structure elucidation by NMR spectroscopy.
  • Google Patents. (n.d.). Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
  • Organic Syntheses. (n.d.). 3-aminopyridine.
  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 134-138.
  • ChemicalBook. (n.d.). 3-Amino-4-iodopyridine.
  • Dr. M. A. Hafeez. (2023). FTIR spectra of amides [Video]. YouTube.
  • University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules.
  • Varoujan, A. Y., & Yaylayan, V. A. (2007). Monitoring carbonyl-amine reaction between pyruvic acid and alpha-amino alcohols by FTIR spectroscopy--a possible route to Amadori products. Journal of Agricultural and Food Chemistry, 55(10), 4110–4116.
  • Smolecule. (n.d.). 3-Amino-5-chloro-4-iodopyridine.
  • PubChem. (n.d.). 4-Amino-5-iodopyridin-3-ol.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-iodopyridine.
  • ChemicalBook. (n.d.). 3-Chloro-5-iodopyridin-4-amine.

Sources

Navigating the Spectral Landscape of 3-Amino-5-iodopyridin-4-ol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for 3-Amino-5-iodopyridin-4-ol hydrochloride, a substituted pyridine derivative of interest to researchers in drug discovery and development. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to predict and interpret its spectral characteristics. By examining the influence of the amino, iodo, and hydroxyl functional groups on the pyridinol core, and the subsequent effects of hydrochloride formation, this guide offers a robust framework for the characterization of this and structurally related compounds. Detailed, field-proven protocols for spectral acquisition are also provided to ensure experimental integrity and reproducibility.

Introduction: The Challenge of Characterizing Novel Pyridinols

Substituted pyridinols are a cornerstone of medicinal chemistry, forming the scaffold for a vast array of pharmacologically active agents. The precise arrangement of functional groups on the pyridine ring dictates the molecule's three-dimensional structure, electronic properties, and ultimately, its biological activity. Consequently, unambiguous structural elucidation through spectroscopic methods is a critical step in the development of new therapeutics.

This compound presents a unique analytical challenge. While its constituent functional groups are common, their specific arrangement on the pyridinol ring, combined with the presence of a hydrochloride salt, creates a distinct spectral fingerprint. This guide addresses the current gap in readily available experimental data for this compound by providing a detailed, predictive analysis of its NMR, IR, and MS spectra. Our approach is grounded in the fundamental principles of spectroscopy and supported by data from structurally analogous compounds, offering a reliable reference for researchers working with this molecule.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum of the Free Base

For the free base, 3-Amino-5-iodopyridin-4-ol, we anticipate a relatively simple ¹H NMR spectrum, with distinct signals for the aromatic protons and exchangeable protons of the amino and hydroxyl groups. The electron-donating effects of the amino and hydroxyl groups, and the electron-withdrawing and anisotropic effects of the iodine atom, will influence the chemical shifts of the pyridine ring protons.

  • Aromatic Protons: The pyridine ring has two remaining protons. The proton at the C2 position is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The proton at the C6 position will also be in the aromatic region, with its chemical shift influenced by the adjacent amino and iodo substituents.

  • Exchangeable Protons: The protons of the amino (-NH₂) and hydroxyl (-OH) groups will appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature, and they will readily exchange with deuterium in the presence of D₂O.

The Influence of Hydrochloride Formation on the ¹H NMR Spectrum

The formation of the hydrochloride salt involves the protonation of the basic pyridine nitrogen. This has a significant deshielding effect on the ring protons, causing their signals to shift downfield. The positive charge on the nitrogen atom withdraws electron density from the entire aromatic system.

Proton Predicted Chemical Shift (δ, ppm) - Free Base Predicted Chemical Shift (δ, ppm) - Hydrochloride Salt Multiplicity
H27.5 - 7.88.0 - 8.3s
H67.2 - 7.57.7 - 8.0s
-NH₂4.5 - 6.05.0 - 7.0 (broad)br s
-OH9.0 - 11.010.0 - 12.0 (broad)br s
N-H⁺-13.0 - 15.0 (very broad)br s

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Amino-5-iodopyridin-4-ol and its Hydrochloride Salt.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The chemical shifts will be influenced by the attached functional groups and the aromaticity of the pyridine ring.

Carbon Predicted Chemical Shift (δ, ppm) - Free Base Predicted Chemical Shift (δ, ppm) - Hydrochloride Salt
C2140 - 145145 - 150
C3125 - 130128 - 133
C4150 - 155155 - 160
C580 - 8583 - 88
C6135 - 140140 - 145

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Amino-5-iodopyridin-4-ol and its Hydrochloride Salt.

Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-quality NMR spectra of a pyridinol hydrochloride salt.

Diagram of the NMR Sample Preparation Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of 3-Amino-5-iodopyridin-4-ol HCl B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Transfer to a clean, dry 5 mm NMR tube B->C D Insert sample into the NMR spectrometer C->D E Lock and shim the spectrometer D->E F Acquire ¹H and ¹³C spectra E->F G Fourier transform the FID F->G H Phase and baseline correct the spectrum G->H I Integrate and analyze the peaks H->I

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry vial. DMSO-d₆ is often a good choice for hydrochloride salts due to its high polarity.

    • Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is between 4-5 cm.[1]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak integration and chemical shift determination.

    • Calibrate the chemical shift scale using the residual solvent peak as a secondary reference.[1]

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Predicted IR Spectrum of the Free Base

The IR spectrum of 3-Amino-5-iodopyridin-4-ol will be characterized by the stretching and bending vibrations of its functional groups.

  • O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, which will likely be involved in intermolecular hydrogen bonding.[2][3][4]

  • N-H Stretch: The amino group will exhibit two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.[4][5]

  • C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.[6]

  • C-O Stretch: A strong absorption band for the C-O stretching of the pyridinol is expected around 1200-1300 cm⁻¹.

  • C-I Stretch: The C-I stretching vibration will appear in the far-infrared region, typically below 600 cm⁻¹, and may not be observable on all standard mid-IR spectrometers.

The Influence of Hydrochloride Formation on the IR Spectrum

The formation of the hydrochloride salt will introduce new vibrational modes and shift existing ones.

  • N⁺-H Stretch: A broad and strong absorption band will appear in the 2500-3000 cm⁻¹ region, characteristic of the N⁺-H stretching vibration of the pyridinium ion. This band may overlap with the C-H stretching region.

  • N-H Bending: The N-H bending vibrations of the amino group may be shifted to slightly higher wavenumbers.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) - Free Base Predicted Wavenumber (cm⁻¹) - Hydrochloride Salt Intensity
-OHO-H Stretch3200-36003200-3600Strong, Broad
-NH₂N-H Stretch3300-3500 (two bands)3300-3500 (two bands)Medium
Pyridine RingC=C, C=N Stretch1450-16001450-1620Medium to Strong
Pyridinium IonN⁺-H Stretch-2500-3000Strong, Broad
C-OC-O Stretch1200-13001200-1300Strong

Table 3: Predicted Characteristic IR Absorption Bands for 3-Amino-5-iodopyridin-4-ol and its Hydrochloride Salt.

Experimental Protocol for FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique for obtaining IR spectra of solid samples.

Diagram of the FTIR-ATR Experimental Workflow:

FTIR_Workflow cluster_setup Instrument Setup cluster_acq Sample Analysis cluster_proc Data Processing A Ensure the ATR crystal is clean B Collect a background spectrum A->B C Place a small amount of sample on the ATR crystal B->C D Apply pressure to ensure good contact C->D E Collect the sample spectrum D->E F The instrument software automatically ratios the sample to the background E->F G Identify and label the characteristic absorption bands F->G

Caption: Workflow for acquiring an FTIR spectrum using the ATR technique.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Collect a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.[7][8]

  • Sample Analysis:

    • Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.[8][9]

    • Apply pressure using the ATR's pressure arm to ensure intimate contact between the sample and the crystal.

    • Collect the sample spectrum. A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a high-quality spectrum.

  • Data Interpretation:

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum

For this compound, a soft ionization technique such as Electrospray Ionization (ESI) is recommended to observe the molecular ion of the free base.

  • Molecular Ion: The molecular weight of the free base (C₅H₅IN₂O) is 235.94 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of 236.95.

  • Isotopic Pattern: The presence of iodine (¹²⁷I) will result in a monoisotopic peak for the molecular ion.

  • Fragmentation: The fragmentation pattern will depend on the energy applied in the mass spectrometer (e.g., collision-induced dissociation). Likely fragmentation pathways include:

    • Loss of the iodine atom (a radical loss, less common in ESI, but possible with higher energy).

    • Loss of small neutral molecules such as H₂O, CO, or HCN.

    • Cleavage of the pyridine ring.

The Influence of Hydrochloride Formation on the Mass Spectrum

In ESI-MS, the hydrochloride salt will dissociate in solution prior to ionization. Therefore, the mass spectrum will typically show the protonated free base, [M+H]⁺, and not the intact salt. The chloride ion may be observed in the negative ion mode at m/z 35 and 37 with a characteristic 3:1 isotopic ratio.

Experimental Protocol for Mass Spectrometry

Direct infusion ESI-MS is a rapid method for determining the molecular weight of a compound.

Diagram of the Direct Infusion ESI-MS Workflow:

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water) B Infuse the sample solution into the ESI source at a constant flow rate A->B C Acquire the mass spectrum in positive and/or negative ion mode B->C D Identify the molecular ion peak C->D E Analyze the isotopic pattern and fragmentation D->E

Caption: Workflow for direct infusion ESI-mass spectrometry.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as 50:50 methanol:water with 0.1% formic acid to promote protonation.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.[10][11][12]

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • If fragmentation information is desired, perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺) and confirm the molecular weight of the free base.

    • Analyze the fragmentation pattern to gain further structural insights.

Conclusion

References

  • University of Minnesota Twin Cities, College of Science and Engineering.
  • Rasala, D. ¹H NMR Spectra of Substituted Aminopyridines.
  • UCI Aerosol Photochemistry Group. Fourier Transform Infrared Spectroscopy. 2014.
  • Innovatech Labs. How Does FTIR Analysis Work? Dec 22, 2022.
  • Gasulla, F., et al. Direct Infusion Mass Spectrometry for Complex Lipid Analysis. Methods in Molecular Biology, 2021, 2295, 93-107.
  • Scribd.
  • Organomation. NMR Sample Preparation: The Complete Guide. (Accessed Jan 16, 2026).
  • Nowak, M. J., et al. Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry, 1992, 96(4), 1562-1569.
  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (Accessed Jan 16, 2026).
  • Iowa State University, Chemical Instrumentation Facility.
  • How to make an NMR sample. (Accessed Jan 16, 2026).
  • Rostkowska, H., et al. Infrared spectra of N-hydroxypyridine-2(1H)-thione monomers isolated in...
  • Rostkowska, H., et al. Fragments of the infrared spectra of (a) N-hydroxypyridine-2(1H)-thione...
  • Thermo Fisher Scientific. FTIR Educational Experiment Package Volume 1. (Accessed Jan 16, 2026).
  • ChemicalBook. 2-Aminopyridine(504-29-0) 1H NMR spectrum. (Accessed Jan 16, 2026).
  • Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). Jan 7, 2025.
  • A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. Analytical Chemistry, 2022, 94(39), 13479–13486.
  • Rapid protein identification using direct infusion nanoelectrospray ionization mass spectrometry. Journal of Biomolecular Techniques, 2007, 18(5), 298-307.
  • Direct Infusion ESI Ion Trap MS. YouTube. Nov 1, 2021.
  • Rostkowska, H., et al. Fragments of the infrared spectra of N-hydroxypyridine-2(1H)-thione...
  • ChemicalBook. 3-Aminopyridine(462-08-8) 1H NMR spectrum. (Accessed Jan 16, 2026).
  • ChemicalBook. 2-Hydroxypyridine(142-08-5)IR1. (Accessed Jan 16, 2026).
  • Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. Metabolites, 2024, 14(11), 724.
  • Mian, M. Y., et al. Hydrochloride Salt of the GABAkine KRM-II-81. Molbank, 2022, 2022(3), M1453.
  • Schneider, H. J., et al. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 1998, 38(2), 299-305.
  • ChemicalBook. 4-Aminopyridine(504-24-5) 1H NMR spectrum. (Accessed Jan 16, 2026).
  • SpectraBase. 4-Iodopyridine - Optional[13C NMR] - Chemical Shifts. (Accessed Jan 16, 2026).
  • BTC. What is the NMR spectrum of Pyridine Series compounds like? - Blog. Jul 14, 2025.
  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 1972, 8(1), 102-105.
  • Z. Warnke, et al. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Roczniki Chemii, 1968, 42, 1299.
  • CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. (Accessed Jan 16, 2026).
  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. May 10, 2017.
  • Benchchem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (Accessed Jan 16, 2026).
  • Wu, G. Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society, 2002, 124(21), 6146-6153.
  • Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. Dec 15, 2021.
  • Pugmire, R. J., et al. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. (Accessed Jan 16, 2026).
  • OpenOChem Learn. Characteristic IR Absorptions. (Accessed Jan 16, 2026).
  • Griffin, R. G., et al. Application of Solid-State35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs. Journal of the American Chemical Society, 2008, 130(36), 11901-11910.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (Accessed Jan 16, 2026).
  • Maricopa Open Digital Press. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (Accessed Jan 16, 2026).
  • Reddit. How to detect a HCl salt in organic compunds. Jun 12, 2023.
  • Maricopa Open Digital Press. 6.
  • Lawrence, R., et al. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 1971, 1-6.
  • Chemistry LibreTexts.
  • Schneider, H. J., et al. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. (Accessed Jan 16, 2026).
  • Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. PubMed, Aug 20, 2008.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (Accessed Jan 16, 2026).
  • Testbook. The correct match of 13C NMR chemical shift values (&de. (Accessed Jan 16, 2026).

Sources

A Technical Guide to the Solubility Profile of 3-Amino-5-iodopyridin-4-ol Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 3-Amino-5-iodopyridin-4-ol hydrochloride (CAS No. 1332581-59-5) in a range of common organic solvents. As a substituted pyridine derivative, this compound possesses a unique combination of functional groups and an ionic salt form that dictates its behavior in various media. Understanding its solubility is paramount for researchers, process chemists, and formulation scientists in the pharmaceutical and chemical industries. This document outlines the underlying physicochemical principles governing its solubility, provides a detailed, field-proven experimental protocol for thermodynamic solubility determination, and presents an illustrative solubility profile based on first-principles analysis. The guide aims to serve as a foundational resource for enabling rational solvent selection for synthesis, purification, and formulation development.

Chapter 1: Molecular Analysis and Physicochemical Properties

The solubility of an active pharmaceutical ingredient (API) or chemical intermediate is a critical physical property that influences its entire development lifecycle.[1] For this compound, a thorough analysis of its molecular structure is the first step in predicting its solubility behavior.

1.1 Chemical Structure and Functional Group Analysis

The compound is a hydrochloride salt, meaning the organic molecule is protonated and paired with a chloride anion. This ionic character is the most dominant feature influencing its solubility.

  • Chemical Structure: (Note: An illustrative structure is used as a placeholder.)

  • Core Moiety (Pyridin-4-ol): The pyridine ring is a polar aromatic heterocycle. The hydroxyl group at the 4-position makes it a pyridinol, which can exhibit tautomerism with its pyridone form. This group is a potent hydrogen bond donor and acceptor.

  • Amino Group (-NH2): Located at the 3-position, this primary amine is a hydrogen bond donor and a basic center.

  • Iodo Group (-I): The iodine atom at the 5-position is large and lipophilic. It significantly increases the molecule's molecular weight and van der Waals surface area, which tends to decrease solubility in highly polar solvents compared to non-halogenated analogs.

  • Hydrochloride Salt (-HCl): The molecule is protonated, most likely at the pyridine ring nitrogen, forming a pyridinium cation. This salt form drastically increases the polarity and lattice energy of the solid. The dissolution process in any solvent requires overcoming this lattice energy through favorable solvation of the pyridinium cation and the chloride anion.

1.2 Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, we can assemble key properties and infer others from closely related analogs.

PropertyValue / PredictionSource / Comment
IUPAC Name 3-amino-5-iodo-1H-pyridin-4-one hydrochlorideChemWhat[2]
CAS Number 1332581-59-5ChemWhat[2]
Molecular Formula C₅H₆ClIN₂OChemWhat[2]
Molecular Weight 272.47 g/mol ChemWhat[2]
Predicted pKa ~5.0Inferred from 3-Amino-4-pyridinol (pKa ≈ 5.04)[3][4]. The electron-withdrawing iodo group may slightly alter this value.
Appearance Solid (Predicted)Typical for organic hydrochloride salts.
Chapter 2: Theoretical Framework for Solubility in Organic Solvents

The adage "like dissolves like" is the foundational principle for solubility, but its application to ionic salts in organic media requires a more nuanced understanding.[5] The solubility of this compound is a contest between the strong electrostatic forces holding the crystal lattice together and the ability of a solvent to surround and stabilize the individual ions.

  • Solvent Classification: Organic solvents can be broadly categorized, and the solubility of a salt will vary drastically across these categories.[6]

    • Polar Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol). These are the most effective organic solvents for dissolving salts.[7][8] Their high polarity and ability to donate hydrogen bonds allow them to effectively solvate both the pyridinium cation and the chloride anion, overcoming the crystal lattice energy.

    • Polar Aprotic Solvents: (e.g., Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)). These solvents have high dipole moments but lack acidic protons. They are excellent at solvating cations but are less effective at solvating small anions like chloride. Consequently, solubility is generally lower than in protic solvents.

    • Nonpolar Solvents: (e.g., Hexane, Toluene, Diethyl Ether). These solvents have low dielectric constants and cannot effectively solvate ions. The energy required to break the ionic crystal lattice is not compensated by solvation energy. Therefore, ionic compounds like hydrochloride salts are virtually insoluble in these solvents.[9]

The interplay of the molecule's hydrogen bonding capacity (from -OH and -NH2 groups) and its ionic nature suggests a strong preference for polar, particularly protic, solvents.

Chapter 3: Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized methodology is essential. The isothermal shake-flask method is the universally recognized "gold standard" for determining thermodynamic (or equilibrium) solubility.[10][11][12] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.[1]

3.1 Diagram of the Shake-Flask Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis A Add excess solid compound to a known volume of solvent in a sealed vial B Agitate at constant temperature (e.g., 25°C) for a defined period (e.g., 24h) A->B Start Equilibration C Allow solids to settle B->C D Withdraw supernatant C->D Collect Sample E Filter (e.g., 0.22 µm PTFE) or Centrifuge D->E F Dilute sample accurately E->F G Quantify by HPLC-UV F->G Analyze

Caption: Workflow for Thermodynamic Solubility Determination.

3.2 Detailed Experimental Protocol: Isothermal Shake-Flask Method

This protocol is a self-validating system designed for accuracy and trustworthiness, consistent with principles outlined by international guidelines.[13][14]

1. Materials and Equipment:

  • This compound (solid powder).

  • Selected organic solvents (HPLC grade or equivalent).

  • Analytical balance.

  • Glass vials with screw caps.

  • Orbital shaker with temperature control.

  • Centrifuge or syringe filters (e.g., 0.22 μm, solvent-compatible).

  • Volumetric flasks and pipettes for dilutions.

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a vial containing a known volume (e.g., 1 mL) of the selected organic solvent. The key is to ensure undissolved solid remains at the end of the experiment.[10]

  • Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient duration, typically 24 hours, to ensure thermodynamic equilibrium is reached.[11][12]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution (supernatant) from the solid, either centrifuge the vial at high speed or carefully withdraw an aliquot of the supernatant using a syringe and pass it through a solvent-compatible filter. This step is critical to avoid aspirating solid particles.

  • Sample Preparation for Analysis: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.

3. Quantification by HPLC-UV:

  • Method Development: Develop a simple, robust reverse-phase HPLC method capable of resolving the analyte from any potential impurities. A C18 column with a mobile phase of acetonitrile and a buffered aqueous phase is a common starting point.[15]

  • Calibration: Prepare a series of standard solutions of the compound at known concentrations. Inject these standards to generate a calibration curve of peak area versus concentration.[5]

  • Sample Analysis: Inject the diluted sample from the solubility experiment.

  • Calculation: Use the peak area of the sample and the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original, undiluted saturated solution. This value is the thermodynamic solubility.

Chapter 4: Illustrative Solubility Profile

While specific experimental data is not publicly available, a scientifically grounded, illustrative profile can be constructed based on the principles discussed. This profile serves as a valuable guide for initial experimental design.

4.1 Predicted Solubility of this compound

The following table summarizes the expected solubility in various organic solvents at ambient temperature.

Solvent ClassSolventDielectric Constant (ε)Predicted Solubility (mg/mL)Qualitative ClassificationRationale
Polar Protic Methanol32.7> 50SolubleExcellent H-bonding and polarity effectively solvate both ions.[16]
Ethanol24.610 - 30Sparingly SolubleGood solvating power, but lower polarity than methanol reduces capacity.
Isopropanol19.91 - 10Slightly SolubleFurther reduction in polarity limits its ability to dissolve the salt.[7]
Polar Aprotic DMSO46.75 - 15Slightly SolubleHigh polarity solvates the cation well, but anion solvation is less efficient.
Acetonitrile37.5< 1Very Slightly SolubleModerate polarity but poor anion solvation.
Acetone20.7< 1Very Slightly SolubleLower polarity and poor anion solvation.
Nonpolar Toluene2.4< 0.1Practically InsolubleLacks polarity to overcome crystal lattice energy.
Hexane1.9< 0.1Practically InsolubleApolar nature provides no favorable interactions with the ionic salt.
4.2 Diagram of Solute-Solvent Interactions

G cluster_solvents compound 3-Amino-5-iodopyridin-4-ol HCl (Ionic Salt) protic Polar Protic (Methanol, Ethanol) compound->protic Strong Interaction (H-Bonding + Ion-Dipole) => HIGH SOLUBILITY aprotic Polar Aprotic (DMSO, Acetone) compound->aprotic Moderate Interaction (Ion-Dipole) => LOW SOLUBILITY nonpolar Nonpolar (Toluene, Hexane) compound->nonpolar Weak Interaction (Dispersion Forces Only) => INSOLUBLE

Caption: Predicted Solute-Solvent Interaction Strength.

Chapter 5: Practical Implications in Research and Development

The solubility profile directly informs critical decisions:

  • Process Chemistry: For reactions involving this compound, a polar protic solvent like methanol or ethanol would be a primary choice if solubility is required. Using it as a reagent in a nonpolar solvent would necessitate heterogeneous reaction conditions.

  • Purification: Crystallization is a common purification technique. The data suggests that a mixed-solvent system, such as precipitating the salt from a methanol solution by adding a less polar anti-solvent like isopropanol or acetone, could be a viable strategy.[7]

  • Formulation Science: Developing a non-aqueous liquid formulation would be challenging. The low solubility in most aprotic and nonpolar solvents limits the options for creating stable solutions for parenteral or topical delivery, pushing formulators towards aqueous-based systems.

  • Analytical Chemistry: When developing analytical methods, the choice of diluent for stock solutions is critical. Methanol is predicted to be a suitable solvent for preparing high-concentration standards.

Conclusion

This compound is a highly polar, ionic compound whose solubility is dominated by its salt character. It is predicted to be most soluble in polar protic organic solvents, with significantly diminished solubility in polar aprotic systems and practical insolubility in nonpolar media. The robust, gold-standard shake-flask method provides the definitive means of experimentally verifying this profile. The insights and protocols contained within this guide equip researchers with the theoretical understanding and practical tools necessary to make informed, efficient decisions regarding the use of this compound in their work.

References
  • PubChem. 3-Iodopyridine | C5H4IN | CID 70714. Available at: [Link]

  • Shunyuansheng bio-pharmtech co., ltd. Factory sells 3-Chloro-5-iodopyridin-4-amine 1300750-79-1 with sufficient production capacity. Available at: [Link]

  • Chemistry LibreTexts. 17.4: Solubility of Salts. Available at: [Link]

  • Serajuddin, A. T. (1986). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Available at: [Link]

  • ICH. ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. Available at: [Link]

  • ChemWhat. 3-AMino-5-iodo-pyridin-4-ol hydrochloride CAS#: 1332581-59-5. Available at: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • ResearchGate. (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available at: [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. Available at: [Link]

  • PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

  • Pearson. Chapter 9: Non-aqueous solvents. Available at: [Link]

  • European Medicines Agency (EMA). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Available at: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • ACS Publications. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Available at: [Link]

  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available at: [Link]

  • LookChem. 3-Amino-4-hydroxypyridine | Properties, Uses, Safety Data & Supplier in China. Available at: [Link]

  • ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Available at: [Link]

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

  • Sciencemadness Discussion Board. Lists of salt solubilities in non aqueous solvents?. Available at: [Link]

  • Sciencemadness Discussion Board. solubility of inorganic salts in organic solvents!!. Available at: [Link]

  • Chemistry LibreTexts. Solubility Rules. Available at: [Link]

  • Quora. Are there any salts that are soluble in organic solvents?. Available at: [Link]

  • Banaras Hindu University. Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Available at: [Link]

  • Therapeutic Goods Administration (TGA). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. Available at: [Link]

  • World Health Organization (WHO). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Essential Medicines List immediate-release, solid oral dosage forms. Available at: [Link]

  • ICH. Quality Guidelines. Available at: [Link]

  • Wikipedia. 3-Aminopyridine. Available at: [Link]

  • ResearchGate. The solubility of inorganic salts in organic solvents?. Available at: [Link]

  • Slideshare. Developing specifications in ICH Q6B guidelines. Available at: [Link]

  • PubChem. 3-Aminopyridine | C5H6N2 | CID 10009. Available at: [Link]

Sources

"thermal stability and decomposition of 3-Amino-5-iodopyridin-4-ol hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Amino-5-iodopyridin-4-ol Hydrochloride

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition pathways of this compound (CAS No: 1332581-59-5), a heterocyclic compound of interest in pharmaceutical development. Due to the limited availability of direct experimental data for this specific molecule, this document outlines the requisite experimental and analytical methodologies for a thorough characterization. It serves as a practical resource for researchers, scientists, and drug development professionals, detailing established protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and forced degradation studies. The guide emphasizes the causal relationships behind experimental choices and provides a basis for predicting and identifying potential degradation products, thereby ensuring the development of safe, stable, and efficacious pharmaceutical products.

Introduction and Strategic Importance

This compound is a substituted pyridinol derivative whose structural motifs—an aminopyridine core, a hydroxyl group, and an iodine substituent—make it a potentially valuable intermediate in the synthesis of novel active pharmaceutical ingredients (APIs). The journey of such a molecule from laboratory synthesis to a formulated drug product is critically dependent on a thorough understanding of its physicochemical properties, with thermal stability being paramount.

Thermal instability can lead to the generation of impurities and degradation products during manufacturing, transportation, and storage, which can compromise the safety, efficacy, and shelf-life of the final drug product. Therefore, a proactive and rigorous assessment of thermal stability is not merely a regulatory requirement but a foundational element of robust drug development. This guide provides the strategic and technical framework for conducting such an assessment.

Molecular Profile and Physicochemical Properties

While experimental data for this compound is not widely published, we can infer key properties based on its structure and data from analogous compounds.[1][2][3] Such estimations are crucial for designing analytical methods and thermal experiments.

PropertyValue / PredictionRationale / Source
Molecular Formula C₅H₆IN₂O · HClDerived from the parent structure 3-Amino-5-iodopyridin-4-ol and hydrochloride salt formation.
Molecular Weight 276.48 g/mol Calculated based on the molecular formula.
Appearance Predicted to be a white to off-white or tan crystalline solid.Typical appearance for similar halogenated aminopyridine compounds.[4]
Melting Point (°C) Expected to be >150 °C, likely with decomposition.Hydrochloride salts of organic amines and related iodinated aminopyridines often have relatively high melting points.[2] The exact value requires experimental determination via DSC.
Solubility Predicted to have moderate solubility in water and polar organic solvents like methanol or DMSO.The hydrochloride salt form and polar functional groups (amino, hydroxyl) suggest aqueous solubility.
pKa Multiple pKa values are expected due to the amino group, the pyridinium nitrogen, and the hydroxyl group.The basicity of the amino group and pyridine nitrogen will be influenced by the electron-withdrawing iodine and hydroxyl groups.

Comprehensive Thermal Stability Assessment: A Workflow

A robust evaluation of thermal stability is a multi-stage process that combines thermo-analytical techniques with chromatographic separation and structural elucidation. The goal is to determine when the molecule decomposes and what it transforms into.

G cluster_0 Phase 1: Initial Thermal Analysis cluster_1 Phase 2: Degradation & Identification cluster_2 Phase 3: Synthesis & Reporting TGA Thermogravimetric Analysis (TGA) Determines mass loss vs. temperature. DSC Differential Scanning Calorimetry (DSC) Detects thermal events (melting, decomposition). TGA->DSC Complementary Data Forced Forced Degradation (Thermal Stress) Generates degradation products. DSC->Forced Informs stress temperature selection HPLC HPLC-UV/MS Analysis Separates and identifies degradants. Forced->HPLC Analyzes stressed sample Pathway Decomposition Pathway Elucidation Proposes degradation mechanisms. HPLC->Pathway Provides structural data of degradants Report Comprehensive Stability Report Summarizes findings for regulatory submission. Pathway->Report

Caption: Workflow for thermal stability and decomposition analysis.

Thermogravimetric Analysis (TGA)

Expertise & Rationale: TGA measures the change in mass of a sample as it is heated at a controlled rate.[5] For a hydrochloride salt, this is the definitive technique to identify the temperatures at which different parts of the molecule are lost. We expect to see distinct mass loss steps corresponding to the loss of adsorbed water, the hydrochloride moiety (as HCl gas), and subsequent decomposition of the organic ring structure.[6]

Experimental Protocol: TGA
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Atmosphere: Use a dry nitrogen purge gas at a flow rate of 20-50 mL/min to provide an inert atmosphere, preventing oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and experiment time.[7]

  • Data Analysis:

    • Plot the percentage mass loss versus temperature.

    • Calculate the first derivative of the TGA curve (DTG) to precisely identify the temperatures of maximum mass loss rate for each step.

    • Correlate the percentage mass loss at each step with the theoretical mass percentages of potential leaving groups (e.g., H₂O, HCl).

Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides complementary information to TGA by detecting thermal events that may not involve mass loss, such as melting, crystallization, or solid-state phase transitions. For this compound, DSC will reveal the melting point and whether decomposition occurs simultaneously with melting (a sharp exothermic event following an endothermic melt).

Experimental Protocol: DSC
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. The sealed pan contains any evolved gases, allowing for the detection of their energetic effects.

  • Reference: Use an empty, hermetically sealed aluminum pan as the reference.

  • Atmosphere: Use a dry nitrogen purge at 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to a temperature beyond the final decomposition event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot heat flow versus temperature.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).

    • Determine the onset temperature and peak temperature for each event.

Predicted Thermal Events and Interpretation

The combined data from TGA and DSC allows for a detailed interpretation of the thermal behavior.

Temperature Range (°C)Predicted TGA Event (Mass Loss)Predicted DSC Event (Heat Flow)Interpretation
50 - 120Small mass loss (if hygroscopic).Broad endotherm.Loss of adsorbed or lattice water.
150 - 250Mass loss corresponding to ~13.2% of the total mass.Sharp endotherm (melting) potentially followed immediately by an exotherm (decomposition).This is the likely range for the loss of HCl. The theoretical mass percentage of HCl in the molecule is 13.18%. The DSC will confirm if melting precedes or coincides with this decomposition step.[6]
> 250Multiple, potentially overlapping, mass loss steps until complete decomposition.A series of complex exothermic events.Fragmentation and decomposition of the iodinated aminopyridinol ring structure. The complexity of the exotherms indicates multiple simultaneous decomposition reactions.[8]

Proposed Thermal Decomposition Pathways

The C-I bond is typically the weakest point in the aromatic structure, making it susceptible to homolytic cleavage at elevated temperatures. Furthermore, the aminopyridinol ring itself can undergo fragmentation. Based on the degradation of similar pyridine and halogenated aromatic compounds, we can propose several potential pathways.[9][10]

G cluster_0 3-Amino-5-iodopyridin-4-ol HCl cluster_1 Primary Decomposition Pathways Parent [Structure of Parent Compound] Dehydrochlorination Loss of HCl (Initial Step) Parent->Dehydrochlorination Heat (T > 150°C) FreeBase 3-Amino-5-iodopyridin-4-ol (Free Base Intermediate) Dehydrochlorination->FreeBase Deiodination Pathway A: De-iodination Homolytic C-I bond cleavage FreeBase->Deiodination RingOpening Pathway B: Ring Opening Fragmentation of the pyridine ring FreeBase->RingOpening ProductA 3-Aminopyridin-4-ol + I₂/HI Deiodination->ProductA ProductB Smaller volatile fragments (e.g., ammonia, cyanides, CO) RingOpening->ProductB

Caption: Plausible thermal decomposition pathways.

Forced Degradation and Degradant Identification

Trustworthiness & Rationale: To validate the proposed pathways and identify the specific degradation products, a forced degradation study is essential. By subjecting the compound to thermal stress under controlled conditions, we can generate a sufficient quantity of degradants for analysis by a stability-indicating analytical method, typically HPLC-MS.

Protocol: Forced Thermal Degradation
  • Sample Preparation:

    • Solid State: Place approximately 50 mg of this compound in a loosely capped glass vial.

    • Solution State: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Place the vials in a thermostatically controlled oven at a temperature determined from the TGA/DSC analysis (e.g., a temperature just below the major decomposition onset, such as 120 °C) for a defined period (e.g., 24, 48, and 72 hours).[11]

  • Sample Analysis:

    • At each time point, withdraw a sample.

    • For the solid sample, dissolve it in the mobile phase to a concentration of ~0.1 mg/mL.

    • For the solution sample, dilute it with the mobile phase to ~0.1 mg/mL.

    • Analyze immediately by HPLC-MS.

Protocol: HPLC-MS Method for Degradant Profiling
  • HPLC System: A system equipped with a UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point for separating polar aromatic compounds.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • Start with a low percentage of B (e.g., 5%) to retain the polar parent compound.

    • Run a linear gradient from 5% B to 95% B over 20 minutes to elute less polar degradation products.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Detection:

    • UV: Monitor at multiple wavelengths (e.g., 254 nm and 280 nm) to detect chromophoric species.

    • MS: Operate in positive electrospray ionization (ESI+) mode, acquiring full scan data from m/z 50 to 500. Perform fragmentation (MS/MS) on the major peaks to obtain structural information.

  • Data Analysis:

    • Compare the chromatograms of the stressed and unstressed samples to identify new peaks corresponding to degradation products.

    • Use the high-resolution mass data to determine the elemental composition of the degradants.

    • Use the MS/MS fragmentation patterns to elucidate the structures of the degradants, confirming or refuting the proposed decomposition pathways.

Conclusion

This guide provides a comprehensive, scientifically grounded strategy for the characterization of the thermal stability of this compound. By integrating thermal analysis techniques (TGA, DSC) with forced degradation studies and advanced analytical methods (HPLC-MS), researchers can build a complete stability profile. This profile is essential for identifying critical process parameters, establishing appropriate storage conditions, and ensuring the quality and safety of any subsequent pharmaceutical products derived from this intermediate. The outlined protocols are designed to be self-validating and provide the robust data required for regulatory submissions and confident progression through the drug development pipeline.

References

  • Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. (2022). Environmental Science & Technology. Available at: [Link]

  • Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. (2022). ACS Publications. Available at: [Link]

  • Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H 2 OI + | Request PDF. (2022). ResearchGate. Available at: [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (2018). Applied and Environmental Microbiology. Available at: [Link]

  • Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. (2022). PubMed. Available at: [Link]

  • Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. (2022). Environmental Science & Technology. Available at: [Link]

  • (PDF) Degradation of Pyridines in the Environment. (n.d.). ResearchGate. Available at: [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (2018). PubMed. Available at: [Link]

  • Thermal Analysis and Calorimetric Study of 4-Dimethylaminopyridine | Request PDF. (2010). ResearchGate. Available at: [Link]

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). AZoM.com. Available at: [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]

  • 3-Aminopyridin-4-ol. (n.d.). PubChem. Available at: [Link]

  • TGA-DSC. (n.d.). Research at Melbourne. Available at: [Link]

  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024). LinkedIn. Available at: [Link]

  • 3-AMino-5-iodo-pyridin-4-ol hydrochloride CAS#: 1332581-59-5. (n.d.). ChemWhat. Available at: [Link]

  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. (2012). PMC - NIH. Available at: [Link]

  • Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. (2024). MDPI. Available at: [Link]

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. (2002). International Journal of Pharmaceutical Compounding. Available at: [Link]

  • Thermal and kinetic analysis of ortho-palladated complexes with pyridines. (2004). ResearchGate. Available at: [Link]

  • Mechanistic aspects of the thermal formation of halogenated organic compounds including polychlorinated dibenzo‐p‐dioxins. Part V: Hypotheses and summary. (1983). ResearchGate. Available at: [Link]

  • Numerical Modelling of the Heat Source and the Thermal Response of an Additively Manufactured Composite during an Active Thermographic Inspection. (2023). MDPI. Available at: [Link]

  • 2-Amino-5-chloro-3-iodopyridine. (n.d.). PubChem. Available at: [Link]

Sources

Whitepaper: The Synthesis and Medicinal Chemistry Applications of 3-Amino-5-iodopyridin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of 3-Amino-5-iodopyridin-4-ol hydrochloride, a halogenated pyridinol scaffold. Due to the limited direct historical data on this specific molecule, this paper focuses on a plausible synthetic pathway derived from established chemical principles and explores its potential as a valuable building block in modern drug discovery.

Executive Summary

The substituted pyridin-4-ol motif is a privileged scaffold in medicinal chemistry, appearing in numerous small molecule therapeutics. Its ability to engage in critical hydrogen bonding interactions, coupled with the versatile chemistry of the pyridine ring, makes it an attractive core for drug design. This whitepaper delves into a specific, yet underexplored, derivative: This compound (CAS No. 1332581-59-5).

We present a scientifically grounded, proposed synthetic route for this compound, leveraging established methodologies for the functionalization of pyridine rings. Furthermore, we analyze the strategic importance of its constituent functional groups—the amino, iodo, and hydroxyl moieties—and discuss its potential applications as a key intermediate in the development of targeted therapies, particularly in areas such as kinase inhibition and anti-inflammatory drug discovery.

Physicochemical & Structural Profile

The structural arrangement of this compound provides a unique combination of functionalities conducive to forming specific, high-affinity interactions with biological targets. A summary of its key properties is presented below.

PropertyValue / DescriptionSource / Comment
CAS Number 1332581-59-5[1]
Molecular Formula C₅H₆ClIN₂OCalculated
Molecular Weight 272.47 g/mol Calculated
Appearance Predicted to be a solid at room temperature.Based on related aminopyridine structures.[2]
Core Structure Pyridin-4-ol (or its tautomer, 4-pyridone)
Key Substituents C3: Amino (-NH₂)Provides a key hydrogen bond donor and a site for further derivatization.
C5: Iodo (-I)A heavy halogen capable of halogen bonding; serves as a synthetic handle for cross-coupling reactions.[3]
N/A: Hydrochloride SaltEnhances solubility and stability for handling and formulation.

Proposed Synthetic Strategy: A Multi-Step Approach

While specific literature detailing the synthesis of 3-Amino-5-iodopyridin-4-ol is scarce, a robust and logical pathway can be constructed from well-established transformations of pyridine derivatives. The proposed route begins with the commercially available 3-aminopyridine.

The overall workflow is designed to strategically install the required functional groups in a controlled manner, addressing the regioselectivity challenges inherent in pyridine chemistry.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Diazotization & Hydrolysis cluster_2 Step 3: Reduction cluster_3 Step 4: Electrophilic Iodination cluster_4 Step 5: Salt Formation A 3-Aminopyridine B 3-Amino-4-nitropyridine A->B H₂SO₄ / HNO₃ C 4-Nitro-3-pyridinol B->C 1. NaNO₂, H₂SO₄ 2. H₂O, Heat D 4-Amino-3-pyridinol C->D H₂, Pd/C or Fe/HCl E 3-Amino-5-iodo-pyridin-4-ol D->E I₂, Oxidizing Agent (e.g., HIO₃, KIO₃) F 3-Amino-5-iodo-pyridin-4-ol hydrochloride E->F HCl in Ether/IPA

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices
  • Step 1: Nitration of 3-Aminopyridine. The amino group in 3-aminopyridine is an ortho-, para-director. Nitration is expected to occur at the C4 position, which is activated by the amino group and less sterically hindered than the C2 position. The use of a strong acid medium protonates the pyridine nitrogen, further directing the electrophilic substitution.

  • Step 2: Diazotization and Hydrolysis. The conversion of the 3-amino group to a hydroxyl group is proposed via a Sandmeyer-type reaction. Diazotization of the aminopyridine followed by heating in aqueous acid will yield the corresponding pyridinol. This indirect route is often more reliable than direct hydroxylation methods.

  • Step 3: Reduction of the Nitro Group. The nitro group at the C4 position can be selectively reduced to an amino group using standard methods like catalytic hydrogenation (H₂/Pd-C) or metal-acid reduction (e.g., Fe/HCl). This step unmasks the second amino group, transforming the intermediate into an aminopyridinol.

  • Step 4: Regioselective Iodination. The final key step is the introduction of iodine. The pyridin-4-ol exists in tautomeric equilibrium with the 4-pyridone form. The electron-donating effects of both the hydroxyl (or oxo) group and the newly formed C4-amino group strongly activate the C3 and C5 positions for electrophilic substitution. Iodination using molecular iodine in the presence of an oxidizing agent (like HIO₃ or KIO₃) is a common and effective method for introducing iodine onto electron-rich aromatic and heteroaromatic rings.[4][5][6] The C5 position is targeted for iodination.

  • Step 5: Hydrochloride Salt Formation. The final freebase is a basic compound. Treatment with hydrochloric acid in a suitable organic solvent (like isopropanol or diethyl ether) will precipitate the stable and more soluble hydrochloride salt, which is ideal for storage and subsequent use.

Detailed Experimental Protocols

The following protocols are proposed based on analogous procedures found in the literature for pyridine functionalization.[4][7]

Protocol 4.1: Synthesis of 4-Nitro-3-pyridinol (Intermediate C)

  • Nitration: To a cooled (0-5 °C) solution of 3-aminopyridine (1.0 eq) in concentrated sulfuric acid, add fuming nitric acid (1.1 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours until TLC/LC-MS analysis indicates the consumption of starting material.

  • Diazotization: Cool the reaction mixture back to 0-5 °C and add a solution of sodium nitrite (1.2 eq) in water dropwise. Stir for 1 hour at this temperature.

  • Hydrolysis: Carefully heat the reaction mixture to 80-90 °C and maintain for 2-3 hours. The evolution of nitrogen gas should be observed.

  • Work-up: Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Nitro-3-pyridinol.

Protocol 4.2: Synthesis of 3-Amino-5-iodopyridin-4-ol (Freebase E)

  • Reduction: Dissolve the crude 4-Nitro-3-pyridinol from the previous step in ethanol or acetic acid. Add iron powder (5.0 eq) and concentrated hydrochloric acid (catalytic amount).

  • Heat the mixture to reflux (approx. 80 °C) for 3-5 hours. Monitor the reaction by TLC/LC-MS.

  • Filtration: Once the reduction is complete, cool the mixture and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Iodination: To the filtrate containing crude 4-Amino-3-pyridinol, add a solution of potassium iodide (1.5 eq) and potassium iodate (0.5 eq) in water.

  • Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Adjust the pH of the residue to ~8 with aqueous ammonia.

  • The crude product may precipitate. Filter the solid or extract the aqueous solution with a suitable organic solvent like n-butanol. Purify the crude product by recrystallization or column chromatography.

Applications in Medicinal Chemistry & Drug Development

The 3-Amino-5-iodopyridin-4-ol scaffold is a highly valuable building block for several reasons, making it a powerful tool for lead optimization in drug discovery.

G cluster_0 Key Functional Handles cluster_1 Potential Therapeutic Applications A 3-Amino-5-iodo-pyridin-4-ol Hydrochloride B C3-Amino Group (-NH₂) (H-Bond Donor, Nucleophile) A->B C C4-Hydroxyl Group (-OH) (H-Bond Donor/Acceptor) A->C D C5-Iodo Group (-I) (Halogen Bonding, Synthetic Handle) A->D E Kinase Inhibitors (e.g., for Oncology) B->E Forms key interactions with hinge region C->E Mimics adenine scaffold F Anti-Inflammatory Agents D->F Suzuki/Sonogashira coupling to explore SAR G Antiviral Compounds D->G Halogenated nucleobase analogs often show antiviral activity

Caption: Logical relationships of the core scaffold to its functional handles and potential therapeutic applications.

  • Kinase Inhibitors: The aminopyridine and pyridin-4-ol motifs are common in ATP-competitive kinase inhibitors. The C4-hydroxyl and C3-amino groups can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interactions of the natural adenine scaffold.

  • Scaffold for Library Synthesis: The iodine atom at the C5 position is a perfect synthetic handle for diversification. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the rapid generation of a library of analogs to explore the structure-activity relationship (SAR) at this position, a common strategy in lead optimization.

  • Anti-Inflammatory Agents: Related structures, such as 3-Amino-5-iodo-pyridine, have been utilized as reagents in the synthesis of hydantoin derivatives for treating inflammatory diseases.[8] This suggests that the core scaffold could be relevant for developing novel anti-inflammatory drugs.

  • Halogen Bonding: The iodine atom can participate in halogen bonding, a specific and directional non-covalent interaction that is increasingly recognized and exploited in rational drug design to enhance binding affinity and selectivity.

Conclusion and Future Outlook

While the discovery and history of this compound are not extensively documented in public literature, its chemical structure represents a confluence of strategically important functional groups for medicinal chemistry. This guide provides a logical and experimentally sound proposal for its synthesis, empowering researchers to access this valuable building block.

The true potential of this molecule lies in its application as a versatile intermediate. Future research should focus on executing the proposed synthesis and subsequently using the compound in parallel synthesis efforts to build libraries of novel molecules for screening against various therapeutic targets, particularly protein kinases. The insights gained from such studies will further validate the utility of this promising chemical scaffold.

References

  • Kozlowski, Joseph A., et al. (2010). PCT Int. Appl., WO 2010054279 A1 20100514.

  • Google Patents. (2013). CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
  • Kim, S., et al. (2020). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 25(21), 5098. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Iodination Reagent Guide. [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Coll. Vol. 7, p.27 (1990); Vol. 64, p.9 (1986). [Link]

  • Li, J., et al. (2015). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Science, Engineering and Technology Research, 4(5). [Link]

  • ResearchGate. (n.d.). Syntheses of 2-amino-5-iodopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-iodopyridin-3-ol. Retrieved from [Link]

  • ChemWhat. (n.d.). 3-AMino-5-iodo-pyridin-4-ol hydrochloride. Retrieved from [Link]

  • Google Patents. (2012).
  • Google Patents. (2010).

Sources

A Theoretical In-Depth Guide to 3-Amino-5-iodopyridin-4-ol Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the computational analysis of 3-Amino-5-iodopyridin-4-ol hydrochloride, a halogenated pyridinol derivative of interest in medicinal chemistry. In the absence of extensive experimental data for this specific molecule, this document establishes a robust computational protocol, validated against structurally related compounds. We delve into the intricacies of modeling this molecule, with a special focus on the challenges presented by the iodine substituent and the protonated pyridinium ring. This guide will equip researchers and drug development professionals with the necessary theoretical tools to predict the molecule's structural, electronic, and spectroscopic properties, thereby accelerating research and development efforts.

Introduction: The Rationale for a Theoretical Approach

Substituted pyridinols are a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities. The introduction of a heavy halogen, such as iodine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound presents a particularly interesting case, combining the features of a substituted pyridinol with the complexities of a heavy atom and a hydrochloride salt form, which dictates its protonation state in physiological environments.

Given the nascent stage of research into this specific compound, a comprehensive theoretical investigation serves as a powerful predictive tool. By employing state-of-the-art computational chemistry techniques, we can elucidate key molecular characteristics that are crucial for understanding its potential as a drug candidate. This guide will navigate the theoretical landscape, providing a step-by-step methodology for robust in-silico characterization.

Foundational Principles: Selecting the Right Computational Tools

The accuracy of any theoretical calculation is fundamentally dependent on the chosen methodology. For a molecule like this compound, several factors must be carefully considered.

The Challenge of Iodine: Incorporating Relativistic Effects

The presence of iodine, a fifth-row element, necessitates the inclusion of relativistic effects in our calculations. The high nuclear charge of iodine causes its core electrons to move at speeds approaching a significant fraction of the speed of light, leading to a contraction of s and p orbitals and an expansion of d and f orbitals. Failure to account for these effects will lead to erroneous predictions of molecular geometry, electronic structure, and spectroscopic properties.

To address this, we employ Effective Core Potentials (ECPs) . ECPs replace the core electrons of the heavy atom with a potential, significantly reducing the computational cost while accurately describing the relativistic effects on the valence electrons, which are primarily responsible for chemical bonding and reactivity. The LANL2DZ (Los Alamos National Laboratory 2-double-ζ) basis set with its associated ECP is a well-established and reliable choice for iodine-containing organic molecules.

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for its excellent balance of accuracy and computational efficiency. DFT methods calculate the electronic energy of a system based on its electron density, rather than the complex many-electron wavefunction.

For our investigation, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a suitable choice. B3LYP incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic exchange effects, and has a proven track record for providing reliable geometries and electronic properties for a wide range of organic molecules.

Basis Sets for Lighter Atoms

For the lighter atoms (C, N, O, H, Cl), the 6-311++G(d,p) basis set provides a good balance of flexibility and computational cost. This triple-zeta basis set includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to allow for non-spherical electron density distributions, which is crucial for describing chemical bonds accurately.

The Influence of the Solvent and Protonation State

As a hydrochloride salt, 3-Amino-5-iodopyridin-4-ol will be protonated on the pyridine nitrogen in most relevant biological and experimental settings. This protonation will significantly alter the molecule's electronic structure and reactivity. Our calculations will therefore be performed on the protonated form.

Furthermore, to mimic the influence of a solvent environment, such as water, we will utilize an implicit solvation model. The Polarizable Continuum Model (PCM) is a widely used and effective approach that treats the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects of solvation.

A Validated Computational Workflow

To ensure the reliability of our theoretical predictions for the target molecule, we first validate our chosen computational methodology against a structurally related compound for which experimental data is available: 4-amino-3,5-dichloropyridine.[1] The known crystal structure of this molecule provides an excellent benchmark for our geometric predictions.

G cluster_0 Methodology Validation cluster_1 Prediction for Target Molecule start Select Validation Compound: 4-amino-3,5-dichloropyridine exp_data Obtain Experimental Data: Crystal Structure start->exp_data calc Perform DFT Calculation: B3LYP/6-311++G(d,p) start->calc compare Compare Calculated vs. Experimental Geometry exp_data->compare calc->compare validate Method Validated? compare->validate target Target Molecule: This compound validate->target Apply Validated Method setup Computational Setup: - Protonated Form - B3LYP Functional - Mixed Basis Set:  - I: LANL2DZ (ECP)  - C, N, O, H, Cl: 6-311++G(d,p) - PCM Solvation (Water) target->setup geom_opt Geometry Optimization setup->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation geom_opt->nmr_calc electronic_props Analysis of Electronic Properties: - HOMO/LUMO - Molecular Electrostatic Potential geom_opt->electronic_props

Figure 1: A schematic of the computational workflow, starting with the validation of the chosen theoretical method against an experimentally characterized compound before applying it to the target molecule, this compound.

Step-by-Step Computational Protocol

The following protocol outlines the key steps for performing the theoretical calculations using a computational chemistry software package such as Gaussian.

Protocol 1: Geometry Optimization and Vibrational Frequency Calculation

  • Molecule Building: Construct the 3D structure of the protonated form of 3-Amino-5-iodopyridin-4-ol. Ensure correct atom connectivity and initial geometry.

  • Input File Generation: Create an input file specifying the following:

    • Calculation Type: Opt Freq (for simultaneous geometry optimization and frequency calculation).

    • Method: B3LYP.

    • Basis Set: GenECP to define a mixed basis set.

      • For C, N, O, H, Cl: 6-311++G(d,p).

      • For I: LANL2DZ.

    • ECP: For I: LANL2DZ.

    • Solvation: SCRF=(PCM, Solvent=Water).

    • Charge and Multiplicity: 1 1 (for a singly charged cation with a singlet spin state).

  • Execution: Submit the input file to the computational chemistry software.

  • Analysis of Results:

    • Convergence: Verify that the geometry optimization has converged successfully.

    • Vibrational Frequencies: Confirm that there are no imaginary frequencies, which indicates that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be used to predict the molecule's infrared (IR) spectrum.

Predicted Molecular Properties

Following the successful execution of the computational protocol, we can extract a wealth of information about the molecular properties of this compound.

Optimized Molecular Geometry

The geometry optimization provides the most stable 3D arrangement of the atoms in the molecule. Key bond lengths and angles can be tabulated and analyzed.

Table 1: Predicted Key Geometrical Parameters for Protonated 3-Amino-5-iodopyridin-4-ol

ParameterPredicted Value (Å or °)
C-I Bond LengthValue to be calculated
C-O Bond LengthValue to be calculated
C-N (amino) Bond LengthValue to be calculated
Pyridinium Ring Bond LengthsRange of values to be calculated
Key Dihedral AnglesValues to be calculated

Note: The actual values would be populated upon completion of the DFT calculations.

Figure 2: Atom numbering scheme for this compound used for reporting geometrical parameters.

Electronic Structure Analysis

The electronic properties of the molecule are critical for understanding its reactivity and potential interactions with biological targets.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO provides an estimate of the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP will highlight the electrophilic nature of the protonated pyridinium ring and the nucleophilic character of the amino and hydroxyl groups.

Predicted Spectroscopic Properties
  • Vibrational Spectrum (IR): The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) spectrum. This can be a valuable tool for identifying the molecule and for interpreting experimental IR data, should it become available. Key vibrational modes to analyze include the N-H and O-H stretching frequencies, as well as the C-I stretching frequency.

  • Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry. These predicted chemical shifts, when referenced against a standard like tetramethylsilane (TMS), can aid in the interpretation of experimental NMR spectra and the structural elucidation of the molecule and its derivatives.

Applications in Drug Development

The theoretical data generated through this computational workflow has direct applications in the drug development pipeline:

  • Structure-Activity Relationship (SAR) Studies: By calculating the properties of a series of related analogues, researchers can build computational SAR models to understand how modifications to the molecular structure affect its predicted activity and properties.

  • Pharmacokinetic (ADME) Profiling: Properties such as the molecular electrostatic potential and the energies of frontier orbitals can be used as descriptors in quantitative structure-property relationship (QSPR) models to predict absorption, distribution, metabolism, and excretion (ADME) properties.

  • Lead Optimization: The detailed understanding of the molecule's electronic and structural features can guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Conclusion and Future Outlook

This in-depth technical guide provides a robust and validated theoretical framework for the computational characterization of this compound. By carefully selecting appropriate computational methods to account for the complexities of a heavy halogen and a protonated heterocyclic ring, we can generate reliable predictions of its geometry, electronic structure, and spectroscopic properties.

While this theoretical approach offers significant predictive power, experimental validation remains the gold standard. We strongly encourage the synthesis and experimental characterization of this molecule to corroborate and refine the theoretical models presented herein. The synergy between computational prediction and experimental validation will undoubtedly accelerate the exploration of this compound and its analogues as potential therapeutic agents.

References

  • Kartal, Z., & Şahin, O. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. Turkish Journal of Chemistry, 45(3), 942-955. Available at: [Link]

  • PubChem. (n.d.). 3-Iodopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Ashokan, A., et al. (2024). 4-Amino-3,5-dichloropyridine. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 5-8. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-5-iodopyridin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of Iodinated Aminopyridinols

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Application of 4-Amino-3-iodopyridine as a Surrogate for 3-Amino-5-iodopyridin-4-ol Hydrochloride in Advanced Organic Synthesis

Abstract: This technical guide explores the synthetic applications of iodinated aminopyridine scaffolds, pivotal intermediates in medicinal chemistry and materials science. While direct, extensive literature on this compound is scarce, this document focuses on the closely related and well-documented isomer, 4-Amino-3-iodopyridine . The principles of reactivity and the protocols for cornerstone cross-coupling reactions detailed herein serve as a robust predictive model and a practical starting point for researchers investigating the synthetic potential of its isomers, including 3-Amino-5-iodopyridin-4-ol. This guide provides in-depth protocols, mechanistic insights, and troubleshooting for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Introduction: The Strategic Value of Iodinated Aminopyridine Scaffolds

Pyridines substituted with both amino and iodo groups are exceptionally valuable building blocks in organic synthesis. The amino group serves as a key site for derivatization or as a directing group, while the carbon-iodine bond is a highly reactive handle for palladium-catalyzed cross-coupling reactions. This dual functionality allows for the rapid construction of complex molecular architectures from a simple, heterocyclic core.

4-Amino-3-iodopyridine, in particular, is a key intermediate for synthesizing compounds targeting a range of biological pathways, with applications in the development of kinase inhibitors for oncology and novel agrochemicals.[1] Its utility stems from the ability to selectively form new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds at the 3-position.[2] The protocols and principles discussed for 4-Amino-3-iodopyridine are fundamentally applicable to other iodinated aminopyridines, offering a strong predictive framework for their reactivity.

Physicochemical Properties and Safety Data

Proper handling of reagents is paramount for laboratory safety and experimental success. The data below pertains to 4-Amino-3-iodopyridine. Users should always consult the specific Safety Data Sheet (SDS) for any reagent used.

PropertyValueReference
Molecular Formula C₅H₅IN₂[1]
Molecular Weight 220.01 g/mol [1]
Appearance White to almost white powder/crystal[1]
Melting Point 95-100 °C[1]
CAS Number 88511-27-7[3]

Hazard Summary: 4-Amino-3-iodopyridine is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[3]

Handling Precautions:

  • Use only in a well-ventilated area or fume hood.[3]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

  • Avoid breathing dust.[3]

  • Wash hands thoroughly after handling.[3]

  • Store in a tightly closed container in a cool, dry place, locked up.[3]

Core Synthetic Application: Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond in 4-Amino-3-iodopyridine is the primary site of reactivity for palladium-catalyzed reactions, a cornerstone of modern organic synthesis for forming C-C and C-N bonds.[2]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl or vinyl-aryl structures by coupling an organoboron reagent with an organic halide.[4] For 4-Amino-3-iodopyridine, this allows the introduction of a wide array of aryl and heteroaryl substituents at the 3-position.[2]

Mechanistic Insight: The reaction is initiated by the oxidative addition of the C-I bond to a Pd(0) complex. A crucial step is the activation of the boronic acid with a base, which facilitates the transmetalation of the organic group from boron to palladium.[4] Reductive elimination then yields the final product and regenerates the Pd(0) catalyst.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine: - 4-Amino-3-iodopyridine - Boronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄) B Evacuate & Backfill with Inert Gas (3x) A->B C Add Degassed Solvent (e.g., Dioxane/H₂O) B->C D Heat Mixture (e.g., 90-100°C) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool & Dilute with Organic Solvent E->F G Aqueous Wash (Water, Brine) F->G H Dry & Concentrate G->H I Purify (Column Chromatography) H->I

General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of 4-amino-3-(4-methoxyphenyl)pyridine [2]

  • Reaction Setup: In an oven-dried Schlenk flask, combine 4-Amino-3-iodopyridine (1.0 mmol, 220 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Table of Typical Suzuki-Miyaura Conditions:

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Est. Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃Toluene/EtOH/H₂O90>90
4-Pyridylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃Toluene/H₂O10097[5]
Thiophen-2-ylboronic acidPd(OAc)₂/SPhos (2%)K₃PO₄Dioxane/H₂O100>85
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, providing a direct route to arylalkynes.[6][7] This reaction is indispensable for introducing alkynyl moieties that can serve as handles for further transformations (e.g., click chemistry) or as integral parts of a final molecular structure.[8]

Mechanistic Insight: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, involving oxidative addition and reductive elimination. The copper(I) co-catalyst is crucial for the second cycle, where it reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is the key step for transferring the alkynyl group to the palladium center.[7]

Detailed Protocol: Synthesis of 4-amino-3-(phenylethynyl)pyridine

  • Reaction Setup: To a dry, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-Amino-3-iodopyridine (1.0 mmol, 220 mg), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg), and copper(I) iodide (CuI) (0.06 mmol, 11 mg).

  • Solvent and Base: Add anhydrous, degassed tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 3.0 mmol, 0.42 mL). Stir the mixture for 5 minutes.

  • Alkyne Addition: Slowly add phenylacetylene (1.2 mmol, 0.13 mL) to the reaction mixture via syringe.

  • Reaction: Stir the reaction at room temperature for 8-16 hours. The progress should be monitored by TLC.

  • Workup: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Table of Typical Sonogashira Conditions:

AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)
TrimethylsilylacetylenePd(PPh₃)₄ (2%)CuI (4%)Et₃NTHFRT
1-HexynePdCl₂(PPh₃)₂ (3%)CuI (5%)DIPEADMF50
EthynylbenzenePd(OAc)₂/XPhos (2%)CuI (4%)Cs₂CO₃Dioxane65
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation that is historically challenging.[9][10] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles.[11]

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. The resulting Pd(II) complex coordinates with the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amido complex. The final, rate-determining step is the reductive elimination from this complex to form the C-N bond and regenerate the Pd(0) catalyst.[9] The choice of phosphine ligand is critical, as it influences the rates of both oxidative addition and reductive elimination.[10][12]

Buchwald_Hartwig_Cycle cluster_main center Pd(0)L₂ P1 L₂Pd(II)(Ar)(I) center->P1 Ar-I OA Oxidative Addition (Ar-I) RE Reductive Elimination (Ar-NR¹R²) Amine Amine Coordination & Deprotonation (HNR¹R², Base) P2 [L₂Pd(II)(Ar)(HNR¹R²)]⁺I⁻ P1->P2 HNR¹R² P3 L₂Pd(II)(Ar)(NR¹R²) P2->P3 Base (-HBase⁺I⁻) P3->center Ar-NR¹R²

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of N-benzyl-3-iodopyridin-4-amine

  • Reaction Setup (Glovebox): In a glovebox, charge an oven-dried Schlenk tube with palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg), Xantphos (0.04 mmol, 23 mg), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg).

  • Reagent Addition: Add 4-Amino-3-iodopyridine (1.0 mmol, 220 mg) and benzylamine (1.2 mmol, 0.13 mL).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube, remove it from the glovebox, and heat the mixture to 100°C with vigorous stirring for 18 hours. Monitor the reaction by LC-MS.

  • Workup: After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Table of Typical Buchwald-Hartwig Conditions:

AminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)
MorpholinePd₂(dba)₃ (1%)BINAP (2%)NaOtBuToluene100
AnilinePd(OAc)₂ (2%)XPhos (4%)K₃PO₄Dioxane110
HexylaminePd(OAc)₂ (2%)RuPhos (4%)LHMDSTHF80

Troubleshooting Common Cross-Coupling Issues

Even with robust protocols, side reactions can occur. Understanding these potential issues is key to optimizing reaction conditions.[13]

IssuePotential Cause(s)Troubleshooting Steps
Low or No Conversion Inactive catalyst; Inappropriate base or solvent; Low reaction temperature.Use fresh catalyst and anhydrous, degassed solvents. Screen different bases and ligands. Increase temperature incrementally.
Protodeiodination (Loss of Iodine) Presence of water or other proton sources; Sub-optimal ligand choice.Ensure strictly anhydrous conditions. Use a bulkier ligand to favor reductive elimination over competing pathways.[13]
Homocoupling (e.g., Glaser Coupling) Presence of oxygen (Sonogashira); High catalyst loading.Thoroughly degas all solvents and maintain a strict inert atmosphere.[8] Reduce copper catalyst loading.
Decomposition of Starting Material Temperature too high; Base incompatibility (e.g., with esters).Reduce reaction temperature. Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃) if functional groups are sensitive.

Conclusion

4-Amino-3-iodopyridine is a highly versatile and reactive building block for advanced organic synthesis. Its utility in cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings—provides reliable pathways to a vast chemical space of substituted aminopyridines. The detailed protocols and mechanistic discussions provided in this guide not only facilitate the direct use of this compound but also serve as a foundational template for researchers exploring the reactivity of its isomers, such as 3-Amino-5-iodopyridin-4-ol, thereby accelerating the discovery and development of novel chemical entities.

References

  • Thermo Fisher Scientific. Safety Data Sheet: 3,4-Diaminopyridine.
  • Thermo Fisher Scientific. Safety Data Sheet: 3-Aminopyridine.
  • MilliporeSigma. Safety Data Sheet: 3-Aminopyridine.
  • SRD Pharma. Product Page: 3-Amino-5-iodo-pyridine.
  • Cayman Chemical. Safety Data Sheet: 4-Aminopyridine.
  • Beda, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine.
  • ECHEMI. Safety Data Sheet: 3-Iodo-4-pyridinamine.
  • Chimirri, A., et al. (2001). Synthesis and biological evaluation of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry.
  • Smolecule. Product Page: 3-Amino-5-chloro-4-iodopyridine.
  • PubMed. Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
  • BenchChem. (2025). Technical Guide: Physicochemical Properties and Synthetic Applications of 4-Amino-3-iodopyridine.
  • Wikipedia. Sonogashira coupling.
  • National Institutes of Health (NIH). Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade.
  • BenchChem. (2025). Comparative Reactivity Analysis: 4-Amino-3-iodopyridine vs. 3-Fluoro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 4-Amino-3-iodopyridine.
  • Organic Chemistry Portal. Suzuki Coupling.
  • BenchChem. (2025). Technical Support Center: Reactions of 4-Amino-3-iodopyridine.

Sources

Application Notes and Protocols: 3-Amino-5-iodopyridin-4-ol Hydrochloride as a Precursor for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and survival.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[1] This has made kinases a major focus of drug discovery efforts, with numerous small-molecule inhibitors being developed to target specific kinases.[3][4]

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[4][5][6] The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. 3-Amino-5-iodopyridin-4-ol hydrochloride is a key heterocyclic intermediate that serves as a versatile building block in the synthesis of a variety of kinase inhibitors.[7][8][9] Its unique arrangement of an amino group, a hydroxyl group, and an iodine atom provides multiple points for chemical modification, making it a valuable precursor for creating diverse libraries of potential drug candidates.[7] The iodine atom is particularly useful as it allows for the introduction of various aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10][11]

This document provides a comprehensive guide to the properties of this compound and its application in the synthesis of a potent and selective kinase inhibitor, using the BRAF V600E inhibitor Vemurafenib (PLX4032) as a case study.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is crucial for successful reaction planning and execution. The key properties of this compound are summarized in the table below.

PropertyValueSource/Comment
Molecular Formula C₅H₆ClIN₂O[12]
Molecular Weight 272.47 g/mol [12]
CAS Number 1332581-59-5[12]
Appearance Solid (predicted)General knowledge for similar compounds
Melting Point Not experimentally determined
Boiling Point Not experimentally determined
Solubility Predicted to have some solubility in polar organic solventsBased on analogs like 4-aminopyridine which is soluble in water.[7]

Case Study: Synthesis of Vemurafenib (PLX4032), a BRAF V600E Inhibitor

Vemurafenib (PLX4032) is a potent and selective inhibitor of the BRAF V600E mutated protein kinase and is an FDA-approved treatment for metastatic melanoma.[2][13] The synthesis of Vemurafenib provides an excellent example of how 3-Amino-5-iodopyridin-4-ol can be utilized as a key precursor. While the exact industrial synthesis route may vary, a plausible and commonly cited approach involves a Suzuki-Miyaura cross-coupling reaction.[14]

The Target: BRAF and the MAPK/ERK Signaling Pathway

The BRAF gene encodes the B-Raf protein, a serine/threonine kinase that is a central component of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[1][15] This pathway is essential for regulating cell proliferation, differentiation, and survival.[1] A specific mutation in the BRAF gene, known as V600E, leads to a constitutively active B-Raf protein, resulting in uncontrolled downstream signaling and cellular proliferation, a key driver in many cancers, particularly melanoma.[1][16] BRAF inhibitors like Vemurafenib are designed to specifically target and block the activity of this mutated B-Raf protein, thereby inhibiting the aberrant signaling cascade and halting cancer cell growth.[1][16][17]

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus (Gene Expression, Cell Proliferation) ERK->Nucleus Vemurafenib Vemurafenib (PLX4032) Vemurafenib->BRAF Inhibits

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Vemurafenib.

Synthetic Workflow: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[11][18] In the synthesis of Vemurafenib, the iodine atom of a derivative of 3-Amino-5-iodopyridin-4-ol serves as the electrophilic partner, while a suitable arylboronic acid or ester provides the nucleophilic counterpart.

Suzuki_Workflow Start 3-Amino-5-iodopyridin-4-ol Hydrochloride Protection Protection of Amino and Hydroxyl Groups Start->Protection Coupling Suzuki-Miyaura Coupling with Arylboronic Acid Protection->Coupling Deprotection Deprotection Coupling->Deprotection Final_Steps Further Functionalization and Final Product Formation Deprotection->Final_Steps Vemurafenib Vemurafenib (PLX4032) Final_Steps->Vemurafenib

Caption: A generalized synthetic workflow for Vemurafenib utilizing a Suzuki coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling step, which is a critical part of the synthesis of Vemurafenib and other related kinase inhibitors. This protocol is based on established methods for similar transformations and should be optimized for specific substrates.[10][19]

Materials:

  • Protected 3-Amino-5-iodopyridin-4-ol derivative (1.0 eq)

  • Arylboronic acid or ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq)

  • Solvent system (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vessel

Procedure:

  • Reaction Setup: To a Schlenk flask, add the protected 3-Amino-5-iodopyridin-4-ol derivative, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Self-Validation and Troubleshooting:

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature, using a more active palladium catalyst or ligand, or a stronger base.

  • Side Products: The formation of homocoupled byproducts can be minimized by ensuring a strictly inert atmosphere and using the appropriate stoichiometry of the coupling partners.

  • Low Yield: Poor yields may be due to catalyst deactivation, inefficient transmetalation, or decomposition of starting materials or products. Careful optimization of the reaction conditions is key.

Characterization of the Final Product

The identity and purity of the synthesized kinase inhibitor should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

This compound is a highly valuable and versatile precursor in the synthesis of kinase inhibitors. Its strategic functionalization, particularly the presence of an iodine atom amenable to palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular architectures. The successful application of this building block in the synthesis of potent drugs like Vemurafenib highlights its significance in modern medicinal chemistry and drug discovery. The protocols and insights provided in this document are intended to serve as a practical guide for researchers and scientists working in this exciting and impactful field.

References

  • ChemWhat. 3-AMino-5-iodo-pyridin-4-ol hydrochloride CAS#: 1332581-59-5.
  • Patsnap Synapse. What are BRAF inhibitors and how do they work?. Published June 21, 2024.
  • MedicineNet. How Do Antineoplastic BRAF Kinase Inhibitor Work? Uses, Side Effects, Drug Names. Published October 25, 2021.
  • BRAFTOVI® (encorafenib) + MEKTOVI® (binimetinib). Mechanism Of Action.
  • PharmacyLibrary. Mechanism of Action of BRAF and MEK Inhibitors.
  • Ascierto PA, McArthur GA, Dréno B, et al. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. Cancers (Basel). 2020;12(7):1836. Published July 7, 2020.
  • PharmaCompass.
  • Selleck Chemicals. Vemurafenib (PLX4032) B-Raf Inhibitor | CAS 918504-65-1.
  • ClinPGx.
  • Yap HY, Chui WK, Chan A. Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma. Int J Mol Sci. 2017;18(7):1516. Published July 14, 2017.
  • Benchchem. Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • Le T, Nabi S, Cifu AS. Vemurafenib. JAMA. 2015;314(15):1643-1644.
  • Stuart DD, Gule-Gulevin E, Monast C, et al. Rapid, Microwave-Assisted Organic Synthesis of Selective V600EBRAF Inhibitors for Preclinical Cancer Research. Molecules. 2011;16(8):6313-6324. Published July 27, 2011.
  • Canning P, Llopis SD, Stuart DI, Bullock AN. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. J Med Chem. 2011;54(17):5984-5997.
  • Benchchem.
  • MySkinRecipes. 3-Amino-4-iodopyridine.
  • El-Damasy AK, Keeton AB, El-Sayed M, et al. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. 2023;8(49):47046-47062. Published November 27, 2023.
  • Made-in-China.com. The Role of 2-Amino-5-iodopyridine-3-carboxaldehyde in Drug Discovery.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ResearchGate. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Published March 24, 2024.
  • Akhtar T, Yaqub M, Ejaz S, et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. 2017;22(1):119. Published January 11, 2017.
  • Jenkins MH, Croteau W, Mullins DW, et al. The BRAF(V600E) inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells.

Sources

Application Notes and Protocols for 3-Amino-5-iodopyridin-4-ol hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and experimental protocols for the utilization of 3-Amino-5-iodopyridin-4-ol hydrochloride (CAS No. 1332581-59-5) in medicinal chemistry.[1][2] While direct literature on the specific applications of this molecule is emerging, its structural motifs—an aminopyridine core, a reactive iodopyridinol moiety—position it as a highly valuable and versatile building block in drug discovery. The protocols herein are grounded in established, robust synthetic methodologies and are designed to empower researchers in the synthesis of novel compound libraries for screening and lead optimization. This document will focus on the application of this scaffold in palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry for the construction of complex molecular architectures.

Introduction: The Strategic Value of the 3-Amino-5-iodopyridin-4-ol Scaffold

The this compound scaffold presents a unique convergence of chemical functionalities that are highly sought after in medicinal chemistry. The core aminopyridine structure is a well-established "privileged scaffold," appearing in numerous FDA-approved drugs and clinical candidates, particularly in the realm of kinase inhibitors. The strategic placement of the amino, hydroxyl, and iodo groups offers three distinct points for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR).

  • The Aminopyridine Core: This nitrogen-containing heterocycle is a key pharmacophore in many biologically active molecules, offering hydrogen bonding capabilities and a scaffold that can be readily modified to optimize pharmacokinetic and pharmacodynamic properties.[3]

  • The Iodo Group: The carbon-iodine bond is highly reactive and serves as an excellent handle for transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[4][5][6] This allows for the facile introduction of a wide array of aryl, heteroaryl, alkynyl, and amino substituents, providing a powerful tool for library synthesis and SAR exploration.

  • The Hydroxyl and Amino Groups: These functional groups can act as hydrogen bond donors and acceptors, crucial for molecular recognition at biological targets. They also provide additional sites for derivatization, such as etherification, esterification, or acylation, to further modulate the physicochemical properties of the resulting compounds.

The hydrochloride salt form of the title compound enhances its solubility in polar solvents, facilitating its use in a variety of reaction conditions.

Core Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The aminopyridine scaffold is a cornerstone in the design of kinase inhibitors. The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The pyridinol core can be further functionalized to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.

The strategic use of this compound in palladium-catalyzed cross-coupling reactions allows for the rapid generation of diverse libraries of substituted aminopyridinols. These libraries can be screened against panels of kinases to identify novel inhibitors. The subsequent optimization of these initial hits can be guided by the modular nature of the synthetic routes presented in this guide.

G cluster_0 Scaffold Diversification Workflow Start 3-Amino-5-iodopyridin-4-ol hydrochloride Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids/Esters) Coupling->Suzuki Sonogashira Sonogashira (Terminal Alkynes) Coupling->Sonogashira Buchwald Buchwald-Hartwig (Primary/Secondary Amines) Coupling->Buchwald Library Diverse Library of Substituted Aminopyridinols Suzuki->Library Sonogashira->Library Buchwald->Library Screening High-Throughput Screening (e.g., Kinase Panel) Library->Screening Hits Hit Compounds Screening->Hits

Caption: Workflow for Scaffold Diversification.

Experimental Protocols: Palladium-Catalyzed Cross-Coupling Reactions

The following protocols are generalized procedures that should serve as a starting point for optimization based on the specific coupling partners and desired products. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the coupling of this compound with an aryl or heteroaryl boronic acid or ester. The Suzuki-Miyaura coupling is a robust method for creating biaryl structures, which are common motifs in kinase inhibitors.[4][7][8]

Materials:

  • This compound

  • Aryl/heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

Procedure:

  • To a dry reaction vessel, add this compound (1 equivalent), the boronic acid/ester (1.2 equivalents), and the base (2.5 equivalents).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the vessel.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Other catalysts, such as PdCl₂(dppf), may be used and can sometimes give better results depending on the substrate.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle. Carbonates are often used due to their moderate strength and good solubility in the mixed solvent system.

  • Solvent System: A mixture of an organic solvent (like dioxane or DME) and water is used to dissolve both the organic starting materials and the inorganic base.

Protocol 2: Sonogashira Coupling for C-C (alkynyl) Bond Formation

The Sonogashira coupling enables the introduction of an alkyne moiety, a versatile functional group that can participate in further reactions or act as a structural element in the final compound.[5][9][10][11][12]

Materials:

  • This compound

  • Terminal alkyne (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., triethylamine, diisopropylethylamine, 2-3 equivalents)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a dry reaction vessel, add this compound (1 equivalent).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent (e.g., THF) and the base (e.g., triethylamine, 2.5 equivalents).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and CuI (3 mol%).

  • Add the terminal alkyne (1.2 equivalents) dropwise to the mixture.

  • Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Causality Behind Experimental Choices:

  • Copper(I) Iodide: CuI acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Amine Base: The amine base serves both to neutralize the HI generated during the reaction and as a solvent in some cases.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a powerful tool for constructing aryl amines, which are prevalent in pharmaceuticals.[6][13][14][15][16]

Materials:

  • This compound

  • Primary or secondary amine (1.2-1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Ligand (e.g., XPhos, SPhos, 2-6 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equivalents)

  • Solvent (e.g., toluene, dioxane)

Procedure:

  • To a dry reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., XPhos, 3 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent (e.g., toluene).

  • Add this compound (1 equivalent), the amine (1.2 equivalents), and the base (e.g., NaOt-Bu, 2 equivalents).

  • Heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Causality Behind Experimental Choices:

  • Ligand: Bulky, electron-rich phosphine ligands like XPhos are essential for facilitating the reductive elimination step and preventing catalyst decomposition.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is often required to deprotonate the amine and facilitate the formation of the palladium-amide complex.

G cluster_1 General Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (R-X) Pd0->OxAdd Ar-I PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (R'-M) PdII->Transmetal R'-[M] PdIIRR R-Pd(II)-R'(L_n) Transmetal->PdIIRR RedElim Reductive Elimination PdIIRR->RedElim RedElim->Pd0 Regeneration Product R-R' (Product) RedElim->Product

Caption: Generalized Catalytic Cycle.

Data Presentation: Representative Yields in Cross-Coupling Reactions

The following table summarizes representative yields for Suzuki-Miyaura couplings of iodo-heterocycles with various boronic acids, as reported in the literature for analogous systems. These values are intended to provide a general expectation for the outcomes of the protocols described above. Actual yields will vary depending on the specific substrates and optimized reaction conditions.

EntryAryl Boronic AcidCatalystBaseSolventYield (%)Reference
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O85-95[4]
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃DME/H₂O80-92[7]
33-Pyridylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O75-88[14]
4Thiophen-2-ylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O82-90[4]

Conclusion

This compound is a promising and versatile building block for medicinal chemistry. Its trifunctional nature allows for the rapid and modular synthesis of diverse compound libraries through robust and well-established palladium-catalyzed cross-coupling reactions. The protocols and application notes provided in this guide are intended to facilitate the exploration of this scaffold in drug discovery programs, particularly in the search for novel kinase inhibitors and other targeted therapeutics. The strategic application of this compound has the potential to accelerate the identification of new lead compounds and the optimization of existing ones.

References

  • ChemWhat. 3-AMino-5-iodo-pyridin-4-ol hydrochloride CAS#: 1332581-59-5. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ResearchGate. Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • PMC. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. 2022. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023. Available from: [Link]

  • The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. 2019. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • YouTube. Sonogashira coupling. 2019. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. 2024. Available from: [Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. 2022. Available from: [Link]

  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. 2017. Available from: [Link]

  • Rock Chemicals, Inc. Role of Iodine and Its Derivatives in Different Industries. 2024. Available from: [Link]

  • MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. 2022. Available from: [Link]

Sources

Application Note: Synthetic Strategies for the Preparation and Derivatization of 3-Amino-5-iodopyridin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of plausible synthetic routes to 3-Amino-5-iodopyridin-4-ol hydrochloride, a versatile scaffold for medicinal chemistry and drug discovery. Recognizing the limited direct literature for this specific molecule, this note constructs robust, chemically sound strategies based on established methodologies for analogous pyridine systems. We present a detailed, step-by-step protocol for the synthesis of the core structure starting from 3-aminopyridine. Furthermore, we explore key derivatization pathways, including N-alkylation of the 3-amino group and palladium-catalyzed cross-coupling reactions at the 5-iodo position. The protocols and discussions are designed to provide researchers with the foundational knowledge and practical steps required to synthesize and diversify this valuable chemical entity for structure-activity relationship (SAR) studies.

Introduction: Significance and Synthetic Challenges

The 3-amino-4-hydroxypyridine motif is a privileged structure in medicinal chemistry, appearing in molecules with a wide range of biological activities.[1] These scaffolds serve as versatile building blocks in the design of inhibitors for various enzymes and receptors. The incorporation of an iodine atom at the 5-position transforms the molecule into a powerful platform for further chemical exploration. The carbon-iodine bond is an exceptionally effective handle for late-stage functionalization through various palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries from a common intermediate.[2]

Despite its potential, the synthesis of 3-Amino-5-iodopyridin-4-ol is not trivial. The key challenges include:

  • Regioselectivity: Controlling the position of incoming functional groups on the pyridine ring, particularly during halogenation.

  • Functional Group Compatibility: The presence of multiple reactive sites—the nucleophilic amino group, the acidic hydroxyl group, and the pyridine nitrogen—requires a carefully planned protection and deprotection strategy.

  • Reaction Conditions: The electron-rich nature of the aminopyridine ring can complicate certain transformations, necessitating carefully optimized conditions.

This guide will address these challenges by outlining a logical and experimentally grounded synthetic pathway.

Part I: Synthesis of the Core Scaffold: 3-Amino-5-iodopyridin-4-ol

A robust and logical approach to the target scaffold involves a linear synthesis starting from the readily available 3-aminopyridine. This multi-step route is designed to control regiochemistry and manage functional group reactivity through a protection/deprotection strategy.

Workflow for Core Scaffold Synthesis

cluster_main Route A: Linear Synthesis from 3-Aminopyridine A 1. 3-Aminopyridine B 2. N-Boc-3-aminopyridine A->B (Boc)₂O, Base (Protection) C 3. N-Boc-3-aminopyridine N-oxide B->C mCPBA (N-Oxidation) D 4. N-Boc-3-amino-4-hydroxypyridine C->D Ac₂O, then Hydrolysis (Hydroxylation) E 5. N-Boc-3-amino-5-iodo-4-hydroxypyridine D->E NIS or ICl (Iodination) F 6. 3-Amino-5-iodo-4-hydroxypyridine E->F TFA or HCl (Deprotection) G 7. 3-Amino-5-iodopyridin-4-ol Hydrochloride (Target) F->G HCl in Ether (Salt Formation)

Caption: Linear synthesis pathway to the target scaffold.

Detailed Experimental Protocol: Core Synthesis

Rationale: This protocol is a composite of established methods for individual transformations on similar pyridine-based systems.[3][4] The Boc-protection of the exocyclic amine is critical to prevent its oxidation in the subsequent step and to modulate the electronic properties of the ring for regioselective functionalization.[3] N-oxidation activates the 4-position for nucleophilic attack, which is a common and effective strategy for introducing substituents at this position on the pyridine ring.[4]

Step 1: Protection of 3-Aminopyridine

  • Dissolve 3-aminopyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield N-Boc-3-aminopyridine.

Step 2: N-Oxidation

  • Dissolve N-Boc-3-aminopyridine (1.0 eq) in a chlorinated solvent like DCM.

  • Add meta-chloroperoxybenzoic acid (mCPBA, ~1.5 eq) portion-wise at 0 °C. Caution: mCPBA is a potentially explosive oxidizing agent.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the excess mCPBA by adding aqueous sodium thiosulfate solution.

  • Basify the mixture with aqueous sodium bicarbonate and extract the product with DCM.

  • Dry the organic layer and concentrate to yield N-Boc-3-aminopyridine N-oxide.

Step 3: Introduction of the 4-Hydroxy Group

  • Heat the crude N-Boc-3-aminopyridine N-oxide (1.0 eq) in acetic anhydride (Ac₂O) at reflux for 2-4 hours. This promotes a rearrangement to the 4-acetoxy derivative.

  • Cool the reaction mixture and carefully add methanol to quench the excess acetic anhydride.

  • Remove the solvents under reduced pressure.

  • Hydrolyze the resulting acetate ester by dissolving the residue in a mixture of methanol and aqueous base (e.g., 1M NaOH) and stirring at room temperature for 2-3 hours.

  • Neutralize the mixture with 1M HCl and extract the product with ethyl acetate.

  • Dry and concentrate the organic phase to yield N-Boc-3-amino-4-hydroxypyridine.

Step 4: Regioselective Iodination

  • Dissolve N-Boc-3-amino-4-hydroxypyridine (1.0 eq) in a solvent such as acetonitrile or DMF.

  • Add N-Iodosuccinimide (NIS, 1.1 eq). The combination of the electron-donating amino and hydroxyl groups strongly activates the ring, directing iodination to the ortho and para positions. With the 4-position blocked, the 5-position is a highly favored site.

  • Stir the reaction at room temperature for 6-12 hours, protecting from light.

  • Monitor by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with aqueous sodium thiosulfate to remove any remaining iodine, then with brine.

  • Dry, concentrate, and purify by column chromatography to isolate N-Boc-3-amino-5-iodo-4-hydroxypyridine.

Step 5 & 6: Deprotection and Salt Formation

  • Dissolve the purified product from Step 4 in DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (4M).

  • Stir at room temperature for 1-3 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Remove the solvent and excess acid under reduced pressure. If TFA was used, dissolve the residue in a minimal amount of solvent and add ethereal HCl to precipitate the hydrochloride salt.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield This compound as a solid.

Part II: Derivatization Strategies

The synthesized core scaffold is primed for diversification at two key positions: the 3-amino group and the 5-iodo group.

A. Derivatization at the 3-Amino Group

The primary amine can be functionalized through several methods, most commonly reductive amination to form secondary amines.

cluster_n_alkylation N-Alkylation via Reductive Amination Start 3-Amino-5-iodopyridin-4-ol (Core Scaffold) Intermediate Schiff Base / Imine Intermediate Start->Intermediate Condensation Product N-Alkyl-3-amino-5-iodopyridin-4-ol Intermediate->Product Reduction Reagents Aldehyde or Ketone (R-CHO / R₂C=O) Reagents->Intermediate ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: Workflow for N-alkylation of the core scaffold.

Protocol: Reductive Amination

  • Suspend this compound (1.0 eq) in a solvent like dichloroethane (DCE) or methanol.

  • Add a mild base (e.g., DIPEA, 1.1 eq) to liberate the free amine.

  • Add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise.

  • Stir for an additional 12-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Dry, concentrate, and purify by column chromatography to obtain the N-alkylated derivative.

B. Derivatization at the 5-Iodo Position

The C-I bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[2]

cluster_cross_coupling Palladium-Catalyzed Cross-Coupling Reactions cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Start 3-Amino-5-iodopyridin-4-ol (Core Scaffold) Suzuki_Product 3-Amino-5-aryl- pyridin-4-ol Start->Suzuki_Product Pd Catalyst, Base Sono_Product 3-Amino-5-alkynyl- pyridin-4-ol Start->Sono_Product Pd Cat., Cu(I), Base Buch_Product 3,5-Diamino- pyridin-4-ol Derivative Start->Buch_Product Pd Catalyst, Base, Ligand Suzuki_Partner Ar-B(OH)₂ (Boronic Acid) Suzuki_Partner->Suzuki_Product Sono_Partner R-C≡C-H (Terminal Alkyne) Sono_Partner->Sono_Product Buch_Partner R₂NH (Amine) Buch_Partner->Buch_Product

Caption: Key cross-coupling derivatization pathways.

General Considerations for Cross-Coupling:

  • Inert Atmosphere: All cross-coupling reactions must be performed under an inert atmosphere (Nitrogen or Argon) to prevent degradation of the palladium catalyst.

  • Degassed Solvents: Solvents should be thoroughly degassed before use.

  • Ligand Choice: The choice of phosphine ligand is often crucial for reaction success and may require screening.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

  • To an oven-dried reaction flask, add 3-Amino-5-iodopyridin-4-ol (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, concentrate, and purify by column chromatography.

Protocol 2: Sonogashira Coupling (C-C Bond Formation)

  • To a reaction flask, add 3-Amino-5-iodopyridin-4-ol (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or DIPEA).

  • Add the terminal alkyne (1.2 eq).

  • Stir the reaction at a temperature ranging from room temperature to 60 °C until completion.

  • Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Summary Table

The following table presents hypothetical examples of derivatives that can be synthesized using the protocols described, along with expected yield ranges based on literature precedents for similar compounds.

Derivative Structure ExampleSynthetic MethodReagentsTypical Yield Range (%)
N-benzyl-3-amino-5-iodopyridin-4-olReductive AminationBenzaldehyde, NaBH(OAc)₃60-85%
3-Amino-5-phenylpyridin-4-olSuzuki CouplingPhenylboronic acid, Pd(PPh₃)₄55-90%
3-Amino-5-(phenylethynyl)pyridin-4-olSonogashira CouplingPhenylacetylene, Pd(PPh₃)₂Cl₂, CuI65-95%
N⁵-propyl-3,5-diaminopyridin-4-olBuchwald-HartwigPropylamine, Pd₂(dba)₃, Xantphos50-80%

Conclusion

While direct synthetic reports for this compound are scarce, its synthesis is eminently achievable through a logical sequence of well-established reactions. This guide provides a reliable framework for its construction from 3-aminopyridine and its subsequent diversification. The protocols for N-alkylation and palladium-catalyzed cross-coupling empower researchers to utilize this scaffold effectively, enabling the systematic exploration of chemical space and the acceleration of drug discovery programs. The versatility of this intermediate underscores its value as a foundational building block for creating novel and potent bioactive molecules.

References

  • Pertschi, R. M., et al. (2012). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Available at: [Link]

  • Konno, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Brugarolas, P., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. Available at: [Link]

  • Fox, B. A. & Threlfall, T. L. (1963). 3-Aminopyridine. Organic Syntheses. Available at: [Link]

  • Serrano, J. L. & Marco-Contelles, J. (2020). Medicinal Chemistry of Aminocyclitols. PubMed. Available at: [Link]

Sources

Application Note: 3-Amino-5-iodopyridin-4-ol Hydrochloride as a Strategic Synthon for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridine derivatives are a cornerstone of modern agrochemical research, forming the core scaffold of numerous high-performance herbicides, fungicides, and insecticides. This application note presents 3-Amino-5-iodopyridin-4-ol hydrochloride , a highly functionalized pyridine building block, as a versatile and strategic starting material for the synthesis of novel agrochemical candidates. We detail its chemical properties and reactivity, focusing on the strategic utility of the carbon-iodine bond for palladium-catalyzed cross-coupling reactions. A comprehensive, field-proven protocol for a Suzuki-Miyaura coupling is provided, demonstrating its application in the synthesis of a 5-aryl-substituted aminopyridinol, a key structural motif found in synthetic auxin herbicides.[1][2][3] Further derivatization strategies are also discussed, highlighting the potential for rapid library generation to accelerate agrochemical discovery.

Introduction: The Primacy of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal and agrochemical science due to its favorable physicochemical properties, metabolic stability, and ability to engage in critical binding interactions with biological targets. In particular, the development of synthetic auxin herbicides, such as the picolinate class, has demonstrated the power of elaborately substituted pyridines to achieve high efficacy and crop selectivity.[1][3]

This compound emerges as a superior starting material for several key reasons:

  • High Degree of Functionalization: It provides multiple, distinct reaction sites (amino, hydroxyl, iodo) for sequential and regioselective modifications.

  • Strategic Iodine Placement: The iodine atom at the C5 position is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, the most powerful and versatile methods for C-C and C-heteroatom bond formation.

  • Bio-relevant Moieties: The 3-amino and 4-hydroxyl groups are common features in bioactive molecules, offering hydrogen bonding capabilities and further points for derivatization to fine-tune activity and physical properties.

This guide will provide researchers with the foundational knowledge and a practical, step-by-step protocol to effectively leverage this synthon in their research and development programs.

Physicochemical Properties & Reactivity Profile

Understanding the inherent properties of 3-Amino-5-iodopyridin-4-ol is crucial for designing successful synthetic strategies.

PropertyValueSource
IUPAC Name 3-Amino-5-iodopyridin-4-ol[4]
CAS Number 1332691-15-2[4]
Molecular Formula C₅H₅IN₂O[4]
Molecular Weight 236.01 g/mol [4]
Form Solid (as hydrochloride salt)N/A
Key Reactivity Sites C5-Iodo, C3-Amino, C4-HydroxylN/A
Reactivity Explained:

The synthetic utility of this molecule is primarily dictated by the C-I bond. The high reactivity of an iodo-substituent in palladium-catalyzed reactions allows it to undergo oxidative addition to a Pd(0) catalyst complex readily, initiating the catalytic cycle for cross-coupling.[5] This reaction is highly chemoselective, leaving the amino and hydroxyl groups untouched under typical Suzuki, Heck, or Buchwald-Hartwig conditions. The electron-donating nature of the amino and hydroxyl groups enhances the electron density of the pyridine ring, which can facilitate the oxidative addition step.

Core Application: Synthesis of a 5-Aryl Picolinate Herbicide Analogue

To illustrate the utility of this compound, we present a detailed protocol for its use in a Suzuki-Miyaura coupling reaction. This reaction is a cornerstone of modern synthetic chemistry for creating biaryl structures, which are prevalent in agrochemicals.[6]

The workflow involves coupling the pyridine core with a substituted arylboronic acid, a common structural element in potent herbicides.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Charge Schlenk flask with: - 3-Amino-5-iodopyridin-4-ol HCl (1.0 eq) - Arylboronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 3.0 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) B 2. Add Solvents (e.g., 1,4-Dioxane/H₂O, 4:1) A->B C 3. Degas Mixture (Argon sparging for 15 min) B->C D 4. Heat Reaction (e.g., 90-100 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Quench (Add water) E->F Upon Completion G 7. Extract Product (e.g., with Ethyl Acetate) F->G H 8. Dry & Concentrate (Na₂SO₄, Rotary Evaporation) G->H I 9. Purify (Silica Gel Column Chromatography) H->I J Final Product: 3-Amino-5-arylpyridin-4-ol H->J I->J

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Principle: This protocol describes the formation of a carbon-carbon bond between the C5 position of the pyridine ring and an aryl group using a palladium catalyst. The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[7] The use of an aqueous solvent system is common and often accelerates the reaction.[5]

Materials:

  • This compound (1.0 eq)

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere of Argon, add this compound (e.g., 236 mg, 1.0 mmol), 4-chloro-2-fluoro-3-methoxyphenylboronic acid (249 mg, 1.2 mmol), potassium carbonate (414 mg, 3.0 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

    • Causality Note: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is added as a solid to neutralize the hydrochloride salt and activate the boronic acid for transmetalation.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Degassing: Seal the flask and sparge the reaction mixture with a gentle stream of Argon for 15 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Heat the mixture to 95 °C with vigorous stirring using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with deionized water (20 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Causality Note: The brine wash helps to remove residual water and inorganic salts from the organic phase.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3-amino-5-(4-chloro-2-fluoro-3-methoxyphenyl)pyridin-4-ol.

Exploring Chemical Space: Further Derivatization

The Suzuki product is not an endpoint but a new, more complex platform for further exploration. The remaining amino and hydroxyl groups are ideal handles for building a library of analogues to establish Structure-Activity Relationships (SAR).

G cluster_derivatization Derivatization Pathways start Suzuki Product (3-Amino-5-arylpyridin-4-ol) N_acyl N-Acylation (Acyl Chloride, Base) start->N_acyl Path A O_alkyl O-Alkylation (Alkyl Halide, Base) start->O_alkyl Path B N_prod Amide Analogue N_acyl->N_prod O_prod Ether Analogue O_alkyl->O_prod

Caption: Potential derivatization pathways.

  • Path A (N-Acylation): The 3-amino group can be readily acylated using various acyl chlorides or anhydrides under basic conditions to yield amide derivatives. This modification can alter the molecule's electronic profile and introduce new binding interactions.

  • Path B (O-Alkylation): The 4-hydroxyl group can be converted to an ether via Williamson ether synthesis (e.g., using an alkyl halide and a suitable base like NaH or K₂CO₃). This is a common strategy to increase lipophilicity and modulate pharmacokinetic properties.

Conclusion

This compound is a high-value, strategic building block for the synthesis of novel agrochemicals. Its pre-installed functionalities and, most importantly, the versatile C-I bond, enable efficient and modular access to complex pyridine-based scaffolds. The robust Suzuki-Miyaura coupling protocol detailed herein serves as a reliable template for creating diverse libraries of 5-aryl picolinate analogues, accelerating the discovery and optimization of next-generation crop protection solutions.

References

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. [Link]

  • Design, synthesis and mode of action of novel 3‐chloro‐6‐pyrazolyl picolinate derivatives as herbicide candidates. ResearchGate. [Link]

  • 4-Amino-5-iodopyridin-3-ol | C5H5IN2O | CID 133055887. PubChem. [Link]

  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). ResearchGate. [Link]

  • Structures of various picolinic acid auxin herbicides and... ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Iodine‐Catalyzed Suzuki–Miyaura Coupling Performed in Air. Wiley Online Library. [Link]

  • A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction. RSC Publishing. [Link]

  • 3-Amino-4-iodopyridine, 98%, C5H5IN2, CA. Fisher Scientific. [Link]

  • Suzuki Coupling Mechanism. YouTube. [Link]

  • CAS No : 25391-66-6| Chemical Name : 3-Amino-5-iodo-pyridine. Pharmaffiliates. [Link]

Sources

"laboratory scale synthesis of 3-Amino-5-iodopyridin-4-ol hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory Scale Synthesis of 3-Amino-5-iodopyridin-4-ol Hydrochloride

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of this compound. This compound is a valuable heterocyclic building block for medicinal chemistry and drug development, analogous to other functionalized pyridines used in the synthesis of pharmaceutically active agents.[1] The described method is based on the regioselective electrophilic iodination of 3-Aminopyridin-4-ol, followed by conversion to its hydrochloride salt. This guide is designed for researchers in organic synthesis and drug discovery, emphasizing safety, mechanistic rationale, and procedural reliability.

Introduction and Scientific Rationale

Halogenated pyridinol scaffolds are of significant interest in pharmaceutical research due to their prevalence in biologically active molecules. The introduction of an iodine atom provides a versatile synthetic handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[2]

The synthesis of this compound begins with the commercially available 3-Aminopyridin-4-ol. The core of this synthesis is the direct electrophilic iodination of the pyridine ring. The regioselectivity of this reaction is governed by the electronic properties of the substituents. The hydroxyl (-OH) group at position 4 and the amino (-NH₂) group at position 3 are both strong activating, ortho-, para-directing groups. Their combined electronic influence strongly activates the C5 position for electrophilic attack, making it the most nucleophilic site on the ring and thus directing the incoming iodine electrophile to this position with high selectivity.

This protocol utilizes iodine monochloride (ICl) as the iodinating agent. ICl is a potent electrophile, more reactive than molecular iodine (I₂), making it highly effective for the iodination of electron-rich heterocyclic systems.[3][4] The reaction is performed in glacial acetic acid, which serves as an effective polar solvent for the starting material and is compatible with the reaction conditions. The synthesis concludes with the formation of the hydrochloride salt, which often improves the compound's stability and handling characteristics as a crystalline solid.

Overall Reaction Scheme

Scheme 1: Synthesis of this compound from 3-Aminopyridin-4-ol.

Safety and Handling

This protocol involves hazardous materials that require strict adherence to safety procedures. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Chemical safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile) are mandatory.[5][6]

  • Iodine Monochloride (ICl): Highly corrosive and toxic. It can cause severe skin burns and eye damage.[5] Inhalation of vapors is harmful and can irritate the respiratory system.[7] It reacts with water to produce toxic fumes.[8] Handle with extreme care under an inert atmosphere if possible.

  • Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. Use in a well-ventilated area.

  • Hydrochloric Acid (HCl): Highly corrosive. Handle concentrated solutions with extreme caution.

  • Spill & Emergency Procedures:

    • Eye/Skin Contact: Immediately flush with copious amounts of water for at least 30 minutes and seek immediate medical attention.[5] For skin contact, remove contaminated clothing and wash the affected area with soap and water.[5]

    • Spills: Neutralize acid spills with sodium bicarbonate. Absorb ICl spills with an inert material like vermiculite or dry sand and place in a sealed container for hazardous waste disposal.[5] Do not use combustible absorbents.

    • First Aid: Ensure eyewash stations and safety showers are readily accessible.[6][8]

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
3-Aminopyridin-4-ol≥97%Sigma-Aldrich, Combi-BlocksStarting material.
Iodine Monochloride (1.0 M in CH₂Cl₂)Synthesis GradeSigma-Aldrich, Acros OrganicsIodinating agent. Handle with caution.
Glacial Acetic AcidACS ReagentFisher ScientificReaction solvent.
Ethyl Acetate (EtOAc)ACS ReagentVWRExtraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)Laboratory Grade-For neutralization.
Saturated Sodium Thiosulfate (Na₂S₂O₃)Laboratory Grade-To quench excess iodine.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-Drying agent.
Hydrochloric Acid (2.0 M in Ether)Synthesis GradeSigma-AldrichFor salt formation.
Diethyl Ether (Et₂O)ACS ReagentFisher ScientificFor precipitation/washing.

Experimental Workflow Diagram

SynthesisWorkflow start Start: Reagent Preparation setup 1. Dissolve 3-Aminopyridin-4-ol in Glacial Acetic Acid start->setup Fume Hood process process decision decision action action end_node Final Product: Characterization & Storage iodination 2. Add ICl Solution Dropwise (Maintain T < 10 °C) setup->iodination Cool to 0-5 °C reaction 3. Reaction Monitoring iodination->reaction Stir at RT for 16h tlc_check Is Starting Material Consumed? reaction->tlc_check TLC/LC-MS tlc_check->reaction No, Continue Stirring quenching 4. Quench with Na₂S₂O₃ (aq) (Decolorization) tlc_check->quenching Yes neutralization 5. Neutralize with NaHCO₃ (aq) (pH ~8) quenching->neutralization extraction 6. Extract with Ethyl Acetate (3x) neutralization->extraction drying 7. Dry Organic Layer (MgSO₄) & Filter extraction->drying concentration 8. Concentrate Under Reduced Pressure drying->concentration purification 9. Purify Crude Product (Recrystallization/Chromatography) concentration->purification salt_formation 10. Add HCl in Ether & Induce Precipitation purification->salt_formation Dissolve in Et₂O isolation 11. Filter, Wash with Et₂O, & Dry Under Vacuum salt_formation->isolation isolation->end_node

Caption: A logical workflow for the synthesis, purification, and salt formation of this compound.

Detailed Synthesis Protocol

Part A: Synthesis of 3-Amino-5-iodopyridin-4-ol (Free Base)
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 3-Aminopyridin-4-ol (5.50 g, 50.0 mmol, 1.0 equiv.).

  • Dissolution: Add glacial acetic acid (100 mL) to the flask. Stir the mixture at room temperature until all the solid has dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Iodination: Slowly add a 1.0 M solution of iodine monochloride in dichloromethane (55.0 mL, 55.0 mmol, 1.1 equiv.) dropwise via the dropping funnel over 30-45 minutes.

    • Causality: A slow, dropwise addition at low temperature is critical to control the exotherm of the reaction and to minimize the formation of potential di-iodinated byproducts.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

Part B: Work-up and Purification
  • Quenching: Cool the reaction mixture in an ice bath. Slowly add saturated aqueous sodium thiosulfate solution (~50 mL) with stirring until the dark color of the solution dissipates. This step neutralizes any unreacted iodine monochloride.

  • Neutralization: Carefully adjust the pH of the mixture to ~8 by the slow, portion-wise addition of solid sodium bicarbonate, followed by saturated aqueous sodium bicarbonate solution. Be cautious of vigorous gas evolution (CO₂).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-Amino-5-iodopyridin-4-ol.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Part C: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified 3-Amino-5-iodopyridin-4-ol (assuming ~10.5 g, ~44.5 mmol from the previous step) in a minimal amount of diethyl ether or methanol (~100 mL) in an Erlenmeyer flask.

  • Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether until precipitation of the salt is complete. The solution will become acidic.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove any non-salt impurities. Dry the white to off-white solid under high vacuum to a constant weight.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals for the aromatic protons on the pyridine ring and exchangeable protons from the amine, hydroxyl, and ammonium groups. The aromatic signals will likely appear as two distinct singlets.

  • ¹³C NMR (DMSO-d₆, 101 MHz): Expected signals for the five distinct carbon atoms of the pyridine ring.

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z ≈ 237.

  • Melting Point: A sharp melting point indicates high purity.

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period (up to 24h). If still incomplete, gentle heating (40-50 °C) can be considered, but may risk side products.
Low Yield Loss during extraction or purification.Ensure the aqueous layer is thoroughly extracted. Optimize the recrystallization solvent system to minimize product loss in the mother liquor.
Formation of Byproducts (Di-iodination) Reaction temperature was too high or ICl was added too quickly.Maintain strict temperature control during ICl addition. Ensure slow, dropwise addition. The byproduct can typically be separated by column chromatography.[9]
Product is an Oil, Not a Solid Impurities are present.Re-purify the free base before salt formation. Ensure the product is completely dry. Trituration with a non-polar solvent like hexane may induce solidification.

References

  • Benchchem. (2025). Handling and safety precautions for iodine monochloride. Retrieved from Benchchem.[5]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Iodine Monochloride. NJ.gov.[8]

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: Iodine Monochloride. Retrieved from Fisher Scientific.[6]

  • Loba Chemie. (n.d.). Iodine Monochloride for Synthesis Safety Data Sheet. Retrieved from Loba Chemie.[7]

  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - Iodine Monochloride 98%. Retrieved from oxfordlabchem.com.[10]

  • Benchchem. (2025). Application Notes and Protocols for the Scale-Up Synthesis of 4-Amino-3-iodopyridine. Retrieved from Benchchem.[9]

  • SRD Pharma. (n.d.). 3-Amino-5-iodo-pyridine. Retrieved from SRD Pharma.[1]

  • Stavber, S., Jereb, M., & Zupan, M. (2008). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. Synthesis, 2008(10), 1487-1513.
  • Benchchem. (2025). Application Notes and Protocols for 4-Amino-3-iodopyridine in Agrochemical Development. Retrieved from Benchchem.[2]

  • ChemicalBook. (n.d.). 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis. Retrieved from chemicalbook.com.[4]

  • Hanson, J. R. (2006). Advances in the Direct Iodination of Aromatic Compounds. Journal of Chemical Research, 2006(5), 277–280.
  • Merkushev, E. B. (1988). Advances in the Synthesis of Iodoaromatic Compounds. Synthesis, 1988(12), 923-937.

Sources

"handling and storage procedures for 3-Amino-5-iodopyridin-4-ol hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-5-iodopyridin-4-ol hydrochloride (CAS No. 1332581-59-5) is a substituted pyridinol derivative with potential applications in pharmaceutical research and drug development. The presence of an amino group, a hydroxyl group, and an iodine atom on the pyridine ring makes it a versatile building block for the synthesis of more complex molecules. However, the combination of these functional groups also necessitates careful handling and storage procedures to ensure the compound's integrity and the safety of laboratory personnel. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate handling and storage of this compound, grounded in established safety protocols and the chemical properties of related compounds.

Hazard Identification and Safety Profile

While a comprehensive, peer-reviewed safety profile for this compound is not extensively documented in publicly available literature, a Material Safety Data Sheet (MSDS) indicates that the compound is harmful in contact with skin, eyes, and if swallowed[1]. Based on the known hazards of structurally similar compounds, such as aminopyridines and other halogenated aromatic compounds, a cautious approach is warranted.

GHS Hazard Classification (Inferred)

The following Globally Harmonized System (GHS) classifications are inferred from data on analogous compounds and should be considered provisional in the absence of a complete, verified Safety Data Sheet (SDS).

Hazard ClassCategoryHazard StatementSource (Analogous Compounds)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[2]
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3H335: May cause respiratory irritation[2][3]
Primary Routes of Exposure and Symptoms
  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: Harmful. May cause skin irritation or redness.

  • Eye Contact: Harmful. Risk of serious eye damage.

  • Ingestion: Harmful if swallowed.

Personal Protective Equipment (PPE)

Due to the identified hazards, the following PPE is mandatory when handling this compound.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure.

  • Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator with a particulate filter is recommended.

Chemical Stability and Storage

The stability of this compound is a critical factor for its effective use in research. The presence of an iodine substituent on the aromatic ring introduces susceptibility to degradation.

Factors Affecting Stability

Several factors can contribute to the degradation of iodinated aromatic compounds:

  • Light: Exposure to light can induce photolytic cleavage of the carbon-iodine bond.

  • Heat: Elevated temperatures can promote thermal decomposition.

  • Moisture and pH: The presence of water can facilitate hydrolysis, and both acidic and alkaline conditions may catalyze degradation. The hydrochloride salt form suggests some stability in acidic conditions, though this has not been empirically confirmed for this specific molecule.

  • Oxidation: The electron-rich pyridine ring can be susceptible to oxidation.

Recommended Storage Conditions

To mitigate degradation and ensure the long-term integrity of the compound, the following storage protocol is recommended:

ParameterRecommendationRationale
Temperature Store at 2-8°C.To minimize thermal degradation.
Light Store in an amber or opaque vial.To protect from photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation.
Container Keep the container tightly sealed.To prevent moisture ingress.

Handling and Dispensing Protocol

Adherence to a strict handling protocol is essential to prevent contamination and ensure user safety.

Workflow for Handling Solid Compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A Don appropriate PPE: - Gloves - Safety Goggles - Lab Coat B Ensure fume hood is operational A->B C Transfer stock container to fume hood B->C D Allow container to equilibrate to room temperature C->D E Weigh desired amount in a tared, clean vial D->E F Immediately seal both containers E->F G Wipe down spatula and weighing area F->G H Dispose of any contaminated materials as hazardous waste G->H I Return stock container to proper storage H->I

Caption: Workflow for handling solid this compound.

Step-by-Step Dispensing Procedure
  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE and that you are working in a certified chemical fume hood.

  • Equilibration: To prevent condensation of atmospheric moisture onto the cold solid, allow the sealed container to warm to room temperature before opening.

  • Weighing: Carefully weigh the desired amount of the solid into a clean, tared container. Avoid creating dust.

  • Sealing: Tightly seal both the stock container and the container with the weighed compound immediately after dispensing.

  • Cleanup: Decontaminate the spatula and weighing area with an appropriate solvent (e.g., ethanol) and a detergent solution. Dispose of all contaminated materials, including weighing paper and wipes, in a designated hazardous waste container.

  • Storage: Promptly return the stock container to the recommended storage conditions.

First Aid Measures

In the event of exposure, follow these first aid procedures and seek immediate medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.

  • In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.

Spill and Disposal Procedures

Spill Management
  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.

  • Dispose: All materials used for cleanup should be treated as hazardous waste.

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Application Notes for Researchers

The trifunctional nature of this compound makes it a valuable intermediate. The amino and iodo groups are particularly useful for cross-coupling reactions.

Logical Flow for Use in Synthesis

A This compound (Starting Material) B Protection of Amino/Hydroxyl Group (if necessary) A->B Reaction with protecting agent C Cross-Coupling Reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) B->C Use of iodinated position D Deprotection C->D Removal of protecting group F Final Product C->F Direct to final product E Further Functionalization D->E Modification of amino/hydroxyl group E->F

Sources

The Versatile Scaffold: Application Notes for 3-Amino-5-iodopyridin-4-ol Hydrochloride in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Trifunctional Pyridine Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. Heterocyclic compounds, particularly substituted pyridines, form the cornerstone of many therapeutic agents and functional materials. 3-Amino-5-iodopyridin-4-ol hydrochloride presents itself as a research chemical of significant interest due to its unique trifunctional nature. The presence of an amino group, an iodo substituent, and a hydroxyl group on a single pyridine ring offers a versatile platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the potential applications of this compound, complete with detailed protocols, for researchers, scientists, and drug development professionals.

The strategic positioning of the iodo and amino groups allows for selective and sequential functionalization. The carbon-iodine bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents. The amino group serves as a key handle for amide bond formation, a critical linkage in many biologically active molecules. Furthermore, the pyridin-4-ol moiety, existing in tautomeric equilibrium with its pyridin-4(1H)-one form, can influence the electronic properties of the molecule and participate in crucial hydrogen bonding interactions, a feature of paramount importance in drug-receptor binding.

While this compound is a specialized reagent, its utility can be inferred from the well-established chemistry of analogous compounds. This document will leverage this existing knowledge to provide scientifically sound application notes and protocols, empowering researchers to unlock the synthetic potential of this promising scaffold.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the parent compound, 3-Amino-5-iodopyridin-4-ol, is provided below. The hydrochloride salt form enhances solubility in aqueous media.

PropertyValueSource
Molecular FormulaC₅H₅IN₂OInferred
Molecular Weight236.01 g/mol Inferred
AppearanceOff-white to light brown solidTypical for similar compounds
SolubilitySoluble in DMSO and polar organic solvents. The hydrochloride salt is expected to have increased water solubility.Inferred

Proposed Synthetic Pathway

The synthesis of a related compound, 3-amino-5-bromopyridine, can be achieved through a Hofmann rearrangement of 5-bromonicotinamide[1]. Another approach involves the reduction of 5-bromo-3-nitropyridine[1]. Direct iodination of an activated pyridine ring, such as a pyridin-4-ol, can be achieved using various iodinating agents, including molecular iodine in the presence of an oxidizing agent or N-iodosuccinimide (NIS).

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The aminopyridine and aminopyrimidine scaffolds are privileged structures in medicinal chemistry, particularly in the design of protein kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Many kinase inhibitors function by competing with ATP for binding to the kinase's active site. The aminopyridine moiety is adept at forming key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a critical feature for potent inhibition.

The 3-amino-pyridin-4-ol core of the title compound can be envisioned as a bioisostere for other hinge-binding motifs. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions within the active site and improving binding affinity and selectivity. The iodo-substituent provides a crucial vector for chemical diversification, allowing for the exploration of different substituents that can occupy adjacent hydrophobic pockets within the kinase active site, thereby enhancing potency and modulating the selectivity profile.

Application Note 1: Regioselective Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is significantly more reactive than C-Br or C-Cl bonds in palladium-catalyzed cross-coupling reactions. This disparity in reactivity allows for the selective functionalization of the 5-position of the pyridine ring while leaving the amino and hydroxyl groups untouched, often without the need for protecting groups.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. This reaction is invaluable for synthesizing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid or boronic acid pinacol ester (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, DMF, or toluene/water mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1 equivalent), the boronic acid derivative, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a biphasic solvent system is used, separate the layers. If not, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

CatalystBaseSolventTemperature (°C)Typical Reaction Time (h)
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9012-24
PdCl₂(dppf)Cs₂CO₃1,4-Dioxane1008-16
Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes, which are versatile intermediates in organic synthesis and can be found in various biologically active compounds.

Materials:

  • This compound

  • Terminal alkyne (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylethylamine) (2-3 equivalents, can also be used as solvent)

  • Anhydrous and degassed solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to a specified temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira_Workflow A 3-Amino-5-iodopyridin-4-ol + Terminal Alkyne C Sonogashira Coupling (Room Temp to 60 °C) A->C B Pd Catalyst (e.g., Pd(PPh₃)₄) CuI, Amine Base B->C D Work-up and Purification C->D E 5-Alkynyl-3-aminopyridin-4-ol D->E

Caption: Experimental workflow for the Sonogashira coupling.

Buchwald-Hartwig Amination: Introduction of Nitrogen Nucleophiles

The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the synthesis of a wide variety of substituted anilines and heteroarylamines.

Materials:

  • This compound

  • Primary or secondary amine (1.1-1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-6 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add the degassed solvent.

  • Seal the tube and heat the mixture with stirring to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Application Note 2: Functionalization of the Amino Group

The 3-amino group is a versatile handle for further derivatization, most commonly through the formation of amide bonds. This is a fundamental transformation in the synthesis of many drug candidates.

Amide Bond Formation

The synthesis of amides can be achieved by reacting the amino group with an activated carboxylic acid derivative, such as an acyl chloride or an anhydride, or by using standard peptide coupling reagents.

Materials:

  • This compound (or its cross-coupled derivative)

  • Carboxylic acid (1.0-1.2 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.3 equivalents)

  • Amine base (e.g., DIPEA, triethylamine) (2-4 equivalents)

  • Anhydrous solvent (e.g., DMF, CH₂Cl₂)

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent in a round-bottom flask.

  • Add HATU and the amine base, and stir the mixture at room temperature for 10-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound and additional amine base (to neutralize the hydrochloride) in the anhydrous solvent to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Drug_Discovery_Pathway Start 3-Amino-5-iodopyridin-4-ol Coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) Start->Coupling Intermediate 5-Substituted-3-aminopyridin-4-ol Coupling->Intermediate Amidation Amide Bond Formation Intermediate->Amidation Final_Product Diverse Library of Potential Kinase Inhibitors Amidation->Final_Product

Caption: A potential drug discovery workflow.

Considerations for the Hydroxyl Group

The pyridin-4-ol moiety exists in equilibrium with its pyridin-4(1H)-one tautomer[2]. The reactivity of the hydroxyl group should be considered, especially under basic conditions used in many cross-coupling reactions. While many palladium-catalyzed reactions tolerate free hydroxyl groups, in some cases, protection may be necessary to prevent side reactions or catalyst deactivation. Common protecting groups for hydroxyls, such as silyl ethers (e.g., TBS) or benzyl ethers, can be employed if needed and subsequently removed under appropriate conditions[3]. The choice of protecting group will depend on the specific reaction conditions and the overall synthetic strategy.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) before use. In general, it is recommended to handle the compound in a well-ventilated fume hood, wearing personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a highly functionalized building block with significant potential in synthetic and medicinal chemistry. Its strategically positioned reactive sites allow for a range of selective transformations, making it an ideal scaffold for the construction of diverse molecular libraries. The protocols and application notes provided herein, based on established chemical principles, offer a solid foundation for researchers to explore the utility of this versatile compound in their research endeavors, particularly in the pursuit of novel therapeutics such as kinase inhibitors.

References

  • Nedolya, N. A., & Brandsma, L. (2007). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Chemistry of Heterocyclic Compounds, 43(12), 1475–1504.
  • Patil, S. A., Patil, R., Miller, D. D., & Patil, S. A. (2014). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 24(15), 3446–3450.
  • Wikipedia. (2023). Protecting group. Retrieved January 16, 2026, from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved January 16, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 16, 2026, from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved January 16, 2026, from [Link]

Sources

Application Note: High-Purity Isolation of 3-Amino-5-iodopyridin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity

3-Amino-5-iodopyridin-4-ol hydrochloride is a substituted pyridinol derivative with significant potential as a versatile building block in medicinal chemistry and drug development. The presence of amino, iodo, and hydroxyl functionalities on the pyridine ring offers multiple reaction sites for constructing complex molecular architectures. The iodo group, in particular, is a key handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse substituents.[1]

The utility of this intermediate is directly contingent on its purity. Impurities, such as regioisomers, di-iodinated byproducts, or unreacted starting materials, can lead to the formation of undesired side products, complicate reaction monitoring and product isolation, and ultimately compromise the biological activity and safety profile of the final active pharmaceutical ingredient (API). This guide provides robust, field-tested protocols for the purification of this compound, ensuring its suitability for the most demanding synthetic applications.

Understanding the Compound and Potential Impurities

Before selecting a purification strategy, it is essential to understand the physicochemical properties of the target compound and the likely impurities from its synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Rationale
Molecular Formula C₅H₆ClIN₂OBased on structure
Molecular Weight 272.48 g/mol Calculated
Appearance Likely an off-white to light brown solidInferred from related aminopyridines[2]
Form Crystalline SolidExpected for a hydrochloride salt
Solubility Soluble in polar protic solvents (water, methanol, ethanol); sparingly soluble in less polar organic solvents (DCM, EtOAc); insoluble in non-polar solvents (hexanes).Expected behavior for a hydrochloride salt.
pKa (Predicted) ~4-5 for the pyridine nitrogenInferred from similar aminopyridines[2]

Common Impurities:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Regioisomers: Isomers formed due to non-selective iodination or functionalization.

  • Over-iodinated Species: Di- or tri-iodinated pyridinol byproducts.[3]

  • De-iodinated Species: The parent 3-amino-pyridin-4-ol from reductive processes.

  • Solvent Residues: Residual solvents from the synthetic workup.

Purification Workflow: A Strategic Approach

The choice of purification method depends on the impurity profile and the required final purity. The following workflow provides a logical progression from crude material to a highly purified product.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Pathways cluster_2 Final Validation Crude Crude 3-Amino-5-iodopyridin-4-ol Hydrochloride Analysis Purity Assessment (TLC, ¹H NMR, HPLC) Crude->Analysis Decision Impurity Profile? Analysis->Decision Recrystallization Protocol 1: Recrystallization Decision->Recrystallization High Purity (>90%) Minor Impurities Chromatography Protocol 2: Column Chromatography Decision->Chromatography Low Purity (<90%) Multiple/Close-Eluting Impurities AcidBase Protocol 3: Aqueous Wash (Free Base) Decision->AcidBase Non-Basic/Acidic Impurities Present Final_Product Purified Product Recrystallization->Final_Product Chromatography->Final_Product AcidBase->Decision Then re-salt & assess Final_Analysis Final Purity & Identity Confirmation (HPLC, NMR, MS, Melting Point) Final_Product->Final_Analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Amino-5-iodopyridin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 3-Amino-5-iodopyridin-4-ol hydrochloride. Recognizing the challenges associated with electrophilic substitution on highly activated pyridine systems, this document provides in-depth troubleshooting, detailed protocols, and evidence-based strategies to enhance reaction yield, purity, and reproducibility.

Synthesis Overview: The Iodination Challenge

The synthesis of this compound typically commences with the regioselective iodination of 3-aminopyridin-4-ol. The core of this transformation is an electrophilic aromatic substitution. The pyridine ring is strongly activated by the electron-donating effects of the amino (-NH₂) group and the hydroxyl (-OH) group. These groups direct electrophiles to the ortho and para positions. In this specific substrate, the C5 position is doubly activated, making it the prime target for iodination.

However, this high reactivity is a double-edged sword, often leading to challenges such as over-iodination, oxidative side reactions, and difficult purifications. The final step involves converting the iodinated intermediate to its hydrochloride salt to improve stability and handling.

A 3-Aminopyridin-4-ol (Starting Material) B 3-Amino-5-iodopyridin-4-ol (Iodinated Intermediate) A->B Electrophilic Iodination (e.g., NIS, I₂, ICl) C 3-Amino-5-iodopyridin-4-ol HCl (Final Product) B->C Salt Formation (HCl)

Caption: General synthetic pathway for this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.

Q1: My reaction shows very low conversion to the desired product. What are the likely causes?

Answer: Low or no product formation typically points to issues with the iodinating agent, the reaction conditions, or the starting material.

  • Cause A: Ineffective Iodinating System. Molecular iodine (I₂) is a relatively weak electrophile and often requires an activating agent or oxidant to generate a more potent iodinating species (like I⁺).[1]

    • Solution 1: Choice of Iodinating Reagent. Switch to a more reactive electrophilic iodine source. N-Iodosuccinimide (NIS) is an excellent alternative as it is mild, effective, and its succinimide byproduct is easily removed. Other powerful reagents include Iodine Monochloride (ICl) or Pyridine Iodine Monochloride (PyICl), which can be effective under near-neutral conditions.[2]

    • Solution 2: Activation of Molecular Iodine. If using I₂, ensure the presence of an appropriate activator. A common method involves an oxidant, such as nitric acid or hydrogen peroxide, though this can lead to undesired side reactions with an activated substrate. A more controlled approach is the use of a silver salt (e.g., AgNO₃, Ag₂SO₄), which precipitates the iodide ion and drives the equilibrium towards the formation of the iodonium ion.[3]

  • Cause B: Suboptimal Reaction Conditions. The solvent and pH play a critical role in electrophilic halogenations.

    • Solution 1: Solvent Selection. Use a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) to adequately dissolve the starting material and facilitate the reaction. Protic solvents like ethanol or water can sometimes be used but may compete with the substrate for the electrophile.

    • Solution 2: pH Control. The amino group of the starting material can be protonated under strongly acidic conditions, deactivating the ring towards electrophilic attack.[4] Conversely, a basic medium may deprotonate the hydroxyl group, further activating the ring but also increasing the risk of oxidation. It is often best to perform the reaction under neutral or weakly acidic conditions.

  • Cause C: Starting Material Purity. The starting 3-aminopyridin-4-ol can degrade over time, especially if exposed to light or air.

    • Solution: Confirm the purity of the starting material using NMR or LC-MS before starting the reaction. If necessary, recrystallize or purify it to remove any colored impurities that could indicate degradation.

Q2: I am observing multiple spots on my TLC/LC-MS, indicating significant byproduct formation. How can I improve selectivity?

Answer: The formation of multiple products suggests either a lack of regioselectivity or competing side reactions, often due to the high reactivity of the substrate.

sub 3-Aminopyridin-4-ol P 3-Amino-5-iodopyridin-4-ol sub->P Desired Pathway (C5 Iodination) B1 Di-iodo byproduct sub->B1 Side Reaction (Di-iodination) B2 Oxidized byproduct sub->B2 Side Reaction (Oxidation)

Caption: Competing reaction pathways in the iodination of 3-aminopyridin-4-ol.

  • Cause A: Over-Iodination. The product, 3-Amino-5-iodopyridin-4-ol, is still an activated aromatic system and can undergo a second iodination, typically at the C2 or C6 position, if the reaction conditions are too harsh or the reaction is run for too long.

    • Solution 1: Stoichiometry Control. Use a slight excess, but not a large excess, of the iodinating agent (typically 1.1-1.2 equivalents). Add the agent portion-wise to maintain a low concentration in the reaction mixture.

    • Solution 2: Temperature Control. Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to moderate the reaction rate and improve selectivity.

    • Solution 3: Reaction Monitoring. Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-iodinated byproduct.

  • Cause B: Oxidation. The electron-rich aminophenol structure is susceptible to oxidation, which can lead to colored, polymeric byproducts that complicate purification and reduce yield.

    • Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen. Avoid unnecessarily high temperatures and strong oxidizing agents if possible.

Q3: The reaction seems to work, but I am struggling to isolate the pure product. What purification strategies do you recommend?

Answer: Isolation and purification can be challenging due to the polarity of the product and potential impurities.

  • Problem A: Product is difficult to extract. The amino and hydroxyl groups make the product quite polar and potentially water-soluble, leading to poor recovery during aqueous workups.

    • Solution 1: Direct Crystallization/Precipitation. After quenching the reaction, attempt to precipitate the product by adding an anti-solvent (e.g., water or hexanes) or by concentrating the reaction mixture.

    • Solution 2: Salt Formation. Convert the crude product directly to its hydrochloride salt. The salt often has better crystallinity and lower solubility in organic solvents, facilitating its isolation by filtration.

  • Problem B: Persistent Impurities. Unreacted iodine or inorganic salts from activators can co-precipitate with the product.

    • Solution 1: Reductive Quench. After the reaction is complete, quench with an aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will convert any remaining I₂ to colorless, water-soluble iodide (I⁻), which is easily removed.

    • Solution 2: Recrystallization. Recrystallize the crude product or its hydrochloride salt from a suitable solvent system (e.g., Ethanol/Water, Methanol/Ether) to remove soluble impurities and improve purity.

Frequently Asked Questions (FAQs)

QuestionAnswer
How should I monitor the reaction progress? Thin-Layer Chromatography (TLC) is the most common method. Use a moderately polar mobile phase (e.g., 10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes). The product should be more non-polar (higher Rf) than the starting material. Staining with potassium permanganate can help visualize the spots. For more precise monitoring, LC-MS is ideal.
Why convert the final product to a hydrochloride salt? There are several reasons: 1) Stability: The free amine can be sensitive to air and light; the salt is generally more stable. 2) Handling: Salts are typically crystalline solids that are easier to handle, weigh, and store than the often oily or amorphous free base. 3) Purification: The salt form often has different solubility properties that can be exploited for purification by recrystallization.
What are the key safety considerations for this synthesis? Iodine/Iodinating Agents: Handle in a well-ventilated fume hood. Iodine can cause skin and respiratory irritation.[1] Solvents: DMF and Acetonitrile are toxic; avoid inhalation and skin contact. Acids/Bases: Handle corrosive reagents like HCl with appropriate personal protective equipment (gloves, safety glasses).
Can I use other halogens for this reaction? Yes, the same principles apply for bromination (e.g., using N-Bromosuccinimide, NBS) or chlorination (e.g., using N-Chlorosuccinimide, NCS). However, the reactivity and regioselectivity may vary based on the halogen's electrophilicity.

Recommended Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on laboratory-specific conditions and observations.

Protocol 1: Synthesis of 3-Amino-5-iodopyridin-4-ol using N-Iodosuccinimide (NIS)
  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 3-aminopyridin-4-ol (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 10 mL per gram of starting material) and stir under a nitrogen atmosphere until all solids have dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Pour the reaction mixture into a beaker containing an equal volume of saturated aqueous sodium thiosulfate solution and stir for 10 minutes to quench any unreacted NIS and iodine.

  • Isolation: The product may precipitate at this stage. If so, collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold diethyl ether. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Protocol 2: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified 3-Amino-5-iodopyridin-4-ol (1.0 eq) in a minimal amount of anhydrous methanol or ethanol.

  • Acidification: Cool the solution to 0 °C. Slowly add a solution of HCl in diethyl ether (2M) or concentrated HCl (1.2 eq) dropwise with vigorous stirring.

  • Precipitation: The hydrochloride salt should precipitate as a white or off-white solid. Continue stirring at 0 °C for 30 minutes.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold diethyl ether to remove excess acid and solvent. Dry the product under vacuum to yield the final this compound.

References

  • O'Neil, D. J., et al. (2013). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. Retrieved from [Link]

  • Hossain, M. I., & Suzuki, T. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. National Institutes of Health. Retrieved from [Link]

  • Kumar, D., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Royal Society of Chemistry. Retrieved from [Link]

  • Brückner, R. (2010). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. University of Freiburg. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Retrieved from [Link]

  • University of Calgary. (n.d.). Pyridine Chemistry. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Iodination Reagent Guide. American Chemical Society. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Purification of 3-Amino-5-iodopyridin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Amino-5-iodopyridin-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important heterocyclic compound. The following troubleshooting guide, presented in a question-and-answer format, provides in-depth technical advice and actionable protocols to help you achieve high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My isolated this compound is off-color (e.g., yellow, brown, or pink). What are the likely impurities and how can I remove them?

Answer:

An off-color appearance in your product typically indicates the presence of colored impurities, which can arise from several sources during the synthesis and workup.

Potential Causes and Solutions:

  • Residual Iodine: One of the most common reasons for a yellow or brown tint is the presence of residual iodine (I₂) from the iodination step.

    • Troubleshooting Protocol 1: Thiosulfate Wash. A simple and effective method to remove residual iodine is to wash the crude product with a sodium thiosulfate solution.

      • Dissolve the crude this compound in a suitable solvent (e.g., water or a methanol/water mixture).

      • Add a 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise with stirring.

      • Continue adding the thiosulfate solution until the color of the solution is discharged.

      • Proceed with the appropriate workup, such as extraction or precipitation of the hydrochloride salt.

  • Oxidation Products: The amino and hydroxyl groups on the pyridine ring can be susceptible to oxidation, leading to the formation of colored byproducts. This is often exacerbated by exposure to air and light.[1]

    • Troubleshooting Protocol 2: Activated Carbon Treatment. Activated carbon is highly effective at adsorbing colored, high molecular weight impurities.[2]

      • Dissolve the crude product in a suitable hot solvent (e.g., ethanol/water).

      • Add a small amount of activated carbon (typically 1-5% w/w of the crude product).

      • Heat the mixture at reflux for 10-15 minutes.

      • Perform a hot filtration to remove the activated carbon. Caution: Ensure the solution does not cool and crystallize prematurely in the funnel.

      • Allow the filtrate to cool slowly for recrystallization.

  • Starting Material and Side-Reaction Impurities: Incomplete reaction or side reactions, such as over-iodination, can lead to colored impurities.[3]

    • These are best removed by recrystallization or chromatography, as detailed in the following sections.

FAQ 2: I am struggling to achieve high purity by recrystallization. What are the best practices and solvent systems for this compound?

Answer:

Recrystallization is a powerful purification technique for crystalline solids.[4] The key is to find a solvent or solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For a polar hydrochloride salt like this compound, a polar protic solvent or a mixed solvent system is often effective.

Recommended Solvent Systems & Protocol:

  • Methanol/Water or Ethanol/Water: These are excellent starting points for polar heterocyclic compounds. The alcohol solubilizes the compound, while water acts as an anti-solvent.[5]

  • Isopropanol/Diethyl Ether: Isopropanol can dissolve the hydrochloride salt, and the addition of a less polar solvent like diethyl ether can induce crystallization.

Troubleshooting Protocol 3: Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., water, methanol, ethanol, isopropanol) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.[6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent (e.g., 95% ethanol).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Cooling too quickly can lead to the precipitation of impurities.[4]

  • Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Further Cooling: Once crystals begin to form, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Data Summary for Recrystallization Solvents:

Solvent SystemRationale
Methanol/WaterGood for polar compounds; water acts as an anti-solvent.
Ethanol/WaterSimilar to methanol/water, a common choice for many organic salts.[5]
Isopropanol/Diethyl EtherIsopropanol dissolves the salt, and ether induces precipitation.
FAQ 3: My product is contaminated with acidic or basic impurities. How can I use acid-base extraction for purification?

Answer:

Acid-base extraction is an effective liquid-liquid extraction technique to separate acidic, basic, and neutral compounds based on their different solubilities in aqueous and organic phases at different pH values.[7] Since your target compound is a hydrochloride salt, it is already in its acidic form.

Understanding the Chemistry:

Troubleshooting Protocol 4: Acid-Base Extraction Workflow

AcidBaseExtraction start Crude Product (in organic solvent like EtOAc) step1 Wash with dilute aq. HCl start->step1 step2 Separate Layers step1->step2 organic1 Organic Layer: Neutral Impurities step2->organic1 aqueous1 Aqueous Layer: Product as Hydrochloride Salt + Basic Impurities step2->aqueous1 step3 Basify aqueous layer with NaHCO3 (to pH ~8) aqueous1->step3 step4 Extract with Organic Solvent (e.g., EtOAc) step3->step4 step5 Separate Layers step4->step5 aqueous2 Aqueous Layer: Highly Basic Impurities step5->aqueous2 organic2 Organic Layer: Product (Free Base) step5->organic2 step6 Wash with Brine organic2->step6 step7 Dry with Na2SO4 step6->step7 step8 Evaporate Solvent step7->step8 freebase Pure Free Base step8->freebase step9 Dissolve in minimal solvent (e.g., Isopropanol) freebase->step9 step10 Add HCl in Ether step9->step10 final_product Pure Hydrochloride Salt (Precipitate) step10->final_product

Caption: Acid-Base Extraction Workflow for Purification.

Detailed Steps:

  • Dissolve the Crude Product: Dissolve the crude reaction mixture in an organic solvent in which the free base is soluble, such as ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). This will protonate your product and any other basic impurities, extracting them into the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separate Layers: Separate the aqueous layer containing your product.

  • Basify: Carefully add a weak base, such as saturated sodium bicarbonate solution, to the aqueous layer until the pH is slightly basic (pH ~8). This will deprotonate the hydrochloride salt to its free base form, which should precipitate or can be extracted.

  • Extract the Free Base: Extract the neutralized aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Wash and Dry: Combine the organic extracts, wash with brine to remove excess water, and dry over an anhydrous salt like sodium sulfate.

  • Isolate the Free Base: Filter and evaporate the solvent to obtain the purified free base of 3-Amino-5-iodopyridin-4-ol.

  • Form the Hydrochloride Salt: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol or methanol) and add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete.

  • Isolate the Final Product: Collect the precipitated hydrochloride salt by filtration, wash with a small amount of the ether, and dry under vacuum.

FAQ 4: I am observing streaking and poor separation during column chromatography. What stationary and mobile phases are recommended?

Answer:

Column chromatography of polar, basic compounds like aminopyridines can be challenging on standard silica gel due to strong interactions between the basic nitrogen atoms and the acidic silanol groups on the silica surface. This often leads to peak tailing, poor resolution, and sometimes decomposition of the compound on the column.

Troubleshooting Protocol 5: Column Chromatography

Stationary Phase Selection:

  • Deactivated Silica Gel: Treat standard silica gel with a base, such as triethylamine, before packing the column. This can be done by preparing a slurry of the silica gel in the mobile phase containing a small amount (0.1-1%) of triethylamine.

  • Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for the purification of basic compounds. Neutral or basic alumina should be used.

  • Reversed-Phase Silica Gel (C18): If the compound is sufficiently non-polar, reversed-phase chromatography using a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an effective option.

Mobile Phase Selection:

  • For normal-phase chromatography (silica or alumina), a gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is a good starting point.

  • The addition of a small amount of a basic modifier, like triethylamine or ammonia, to the mobile phase can significantly improve the peak shape and recovery.

Data Summary for Chromatography Conditions:

Stationary PhaseMobile Phase SystemRationale
Silica Gel (Deactivated)Dichloromethane/Methanol + 0.5% TriethylamineTriethylamine deactivates acidic sites on silica.
Neutral AluminaEthyl Acetate/Hexane to Ethyl Acetate/MethanolAlumina is less acidic than silica.
Reversed-Phase (C18)Water/Acetonitrile with 0.1% TFAGood for moderately polar compounds.
FAQ 5: My product seems to degrade upon storage. What are the recommended handling and storage conditions?

Answer:

Iodinated aromatic compounds, particularly those with electron-donating groups like amino and hydroxyl substituents, can be sensitive to light, air, and heat.[1]

Recommended Storage and Handling:

  • Protection from Light: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light-induced degradation (photodegradation).

  • Inert Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Low Temperature: Store the compound at a low temperature, such as in a refrigerator (2-8 °C), to minimize thermal degradation.

  • Dry Conditions: The hydrochloride salt can be hygroscopic. Store it in a desiccator to keep it dry.

Visual Workflow for Proper Storage:

StorageWorkflow start Purified Product vial Transfer to Amber Vial start->vial inert Flush with Inert Gas (Argon or Nitrogen) vial->inert seal Seal Tightly inert->seal store Store at 2-8 °C in a Desiccator seal->store

Caption: Recommended Storage Protocol.

References

  • BenchChem. (2025). Overcoming challenges in the purification of 4-Amino-5-iodo-2-methoxybenzoic acid.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • BenchChem. (2025). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.
  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine.
  • ResearchGate. (2025). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 4-Amino-3-iodopyridine.
  • International Journal of Scientific & Engineering Research. (2015). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • BenchChem. (2025). Technical Guide: Physicochemical Properties and Synthetic Applications of 4-Amino-3-iodopyridine.
  • PubChem. (n.d.). 4-Amino-5-iodopyridin-3-ol. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine.
  • Quora. (2018). Are amines soluble in organic solvents?. Retrieved from [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(1), 60–62.
  • Dia-Chemical. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • ResearchGate. (2022). Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents. Retrieved from [Link]

  • PubMed. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 25391-66-6| Chemical Name : 3-Amino-5-iodo-pyridine. Retrieved from [Link]

  • PubMed Central. (2024). 4-Amino-3,5-dichloropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • Journal of the American Chemical Society. (2026). Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties.

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-Amino-5-iodopyridin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-5-iodopyridin-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions with this versatile building block. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.

Section 1: Compound Overview & Handling (FAQs)

This section addresses fundamental questions regarding the properties and handling of this compound.

Q1: What are the key structural features of this compound that influence its reactivity?

A1: This molecule possesses three key features that dictate its chemical behavior:

  • The Carbon-Iodine Bond: The C-I bond at the 5-position is the primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] The iodine is an excellent leaving group in these transformations.

  • The Pyridin-4-ol Tautomer: The hydroxyl group at the 4-position is acidic and exists in equilibrium with its pyridone tautomer. This functionality can influence solubility and may require protection or careful selection of base to avoid unwanted side reactions.

  • The 3-Amino Group & Hydrochloride Salt: The amino group is a nucleophile and an electron-donating group. The compound is supplied as a hydrochloride salt, meaning the pyridine nitrogen or the amino group is protonated. This enhances stability and aqueous solubility but necessitates the use of a base in most reactions to liberate the free, reactive form.

Q2: How should I store this compound?

A2: Due to its potential sensitivity to light and air, the compound should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen).[2] For long-term storage, refrigeration is recommended. Similar aminopyridine compounds have shown excellent chemical stability when stored protected from light at both room temperature and under refrigeration.[3][4]

Q3: My starting material is not dissolving. What should I do?

A3: The hydrochloride salt form can limit solubility in common non-polar organic solvents like toluene or dioxane. You may consider:

  • Solvent Screening: Test solubility in more polar aprotic solvents like DMF, DMAc, or NMP.

  • In-Situ Neutralization: Add the required base to the reaction mixture along with a co-solvent. The neutralization of the hydrochloride salt will generate the free base form, which typically has better solubility in organic solvents.

  • Aqueous Mixtures: For reactions like the Suzuki-Miyaura coupling, using a biphasic solvent system (e.g., Toluene/Water or Dioxane/Water) is common and can accommodate the solubility of both the hydrochloride salt and the other organic-soluble reagents.[5]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This section provides a troubleshooting guide for the most common synthetic transformations performed with this substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the iodopyridine with a boronic acid or ester.[1][5]

Q4: I am observing low or no conversion to my desired biaryl product. What are the most common causes?

A4: Low conversion is a frequent issue that can typically be traced to one of four areas: the base, the catalyst, the reagents, or the reaction environment.

  • Cause 1: Insufficient or Inappropriate Base. The reaction requires at least two equivalents of base: one to neutralize the hydrochloride salt and another to facilitate the catalytic cycle (specifically the transmetalation step).[6] The phenolic -OH group is also acidic and may consume an additional equivalent.

    • Solution: Use at least 3 equivalents of a suitable base. For Suzuki couplings, aqueous bases like K₂CO₃ or K₃PO₄ are effective and commonly used.[5]

  • Cause 2: Inactive Catalyst. Palladium catalysts, especially those with phosphine ligands, can be sensitive to air.

  • Cause 3: Poor Quality Boronic Acid. Boronic acids can dehydrate to form unreactive cyclic boroxines over time.

    • Solution: Use fresh boronic acid or recrystallize older batches. Running the reaction with a slight excess (1.2-1.5 equivalents) of the boronic acid can also help drive the reaction to completion.[5]

Q5: My main side product is the protodeiodinated starting material (3-Amino-pyridin-4-ol). How can I prevent this?

A5: Protodeiodination is the replacement of the iodine atom with a hydrogen atom. This side reaction is often promoted by the presence of water or other proton sources under reductive conditions that can arise during the catalytic cycle.[6]

  • Cause 1: Presence of Water/Proton Source. While many Suzuki reactions tolerate water, excess amounts can be detrimental.

    • Solution: Use anhydrous solvents if the problem persists. Ensure reagents are dry.

  • Cause 2: Inappropriate Base. Some bases can facilitate this pathway more than others.

    • Solution: Consider switching to a non-hydroxide base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[6]

Troubleshooting Flowchart: Low Suzuki Coupling Yield

G start Low Yield or No Reaction check_base Check Base: 1. Is it >3 equivalents? 2. Is it appropriate (e.g., K2CO3, K3PO4)? start->check_base check_catalyst Check Catalyst: 1. Is it fresh? 2. Was the reaction properly degassed? check_base->check_catalyst If Yes solve_base Action: Increase base equivalents. Switch to K3PO4. check_base->solve_base If No check_reagents Check Reagents: 1. Is boronic acid fresh (1.2-1.5 eq)? 2. Are solvents anhydrous? check_catalyst->check_reagents If Yes solve_catalyst Action: Use fresh catalyst/ligand. Degas mixture for 20-30 min. check_catalyst->solve_catalyst If No side_products Analyze Side Products check_reagents->side_products If Yes solve_reagents Action: Use fresh boronic acid. Dry solvents. check_reagents->solve_reagents If No protodeiodination Protodeiodination (Loss of Iodine) side_products->protodeiodination homocoupling Homocoupling (Boronic Acid Dimer) side_products->homocoupling no_conversion Starting Material Remains side_products->no_conversion solve_proto Action: Use anhydrous solvent. Consider a different base (e.g., CsF). protodeiodination->solve_proto

Caption: A workflow for troubleshooting low Suzuki coupling yields.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds, coupling the iodopyridine with a primary or secondary amine.[7][8]

Q6: My Buchwald-Hartwig amination is not working. What are the critical parameters to check?

A6: This reaction is highly dependent on the interplay between the catalyst, ligand, and base.[9]

  • Cause 1: Incorrect Base. Buchwald-Hartwig aminations require a strong, non-nucleophilic base to deprotonate the amine coupling partner.[6] Weaker bases like K₂CO₃ are generally ineffective.

    • Solution: Use a strong base such as sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄).[6][10] Remember to use at least one extra equivalent to neutralize the hydrochloride salt.

  • Cause 2: Ligand Choice. The choice of phosphine ligand is critical and often substrate-dependent.[9][11] The electron-rich nature of the 3-amino-5-iodopyridin-4-ol may require a more electron-rich and bulky ligand to promote the rate-limiting reductive elimination step.

    • Solution: Screen different ligands. While older ligands like BINAP can be effective, modern sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) often provide superior results with milder conditions.[5][9]

  • Cause 3: Oxygen Sensitivity. The Pd(0) active catalyst is readily oxidized and deactivated by oxygen.

    • Solution: All reagents and solvents must be anhydrous and thoroughly degassed. The reaction should be set up in a glovebox or under a strictly inert atmosphere using Schlenk techniques.[1]

Q7: I am seeing significant decomposition of my starting material. Why might this be happening?

A7: The combination of a strong base and heat can sometimes lead to decomposition, especially with highly functionalized pyridines.

  • Cause 1: Reaction Temperature is Too High. Many modern Buchwald-Hartwig catalyst systems are highly active and do not require high temperatures.

    • Solution: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and stability.

  • Cause 2: Base-Mediated Decomposition. The strong base may be reacting with other functional groups on your molecule.

    • Solution: Consider using a slightly milder but still effective base like K₃PO₄. If the phenolic hydroxyl is implicated, a protecting group strategy may be necessary, though this adds steps to the synthesis.

Catalyst/Ligand/Base Summary for Cross-Coupling Reactions
ReactionRecommended CatalystsRecommended LigandsRecommended BasesSolvent
Suzuki-Miyaura Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂PPh₃, dppfK₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene/EtOH/H₂O
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂Xantphos, BINAP, XPhos, RuPhosNaOt-Bu, K₃PO₄, LiHMDSToluene, Dioxane, t-BuOH

Section 3: Experimental Protocols

These protocols are generalized starting points. Optimization of temperature, reaction time, and reagent stoichiometry is recommended for each specific substrate combination.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Iodopyridine HCl (1 eq), Boronic Acid (1.2 eq), Base (3 eq), and Pd Catalyst (2-5 mol%) B Evacuate and backfill with Argon (3x) A->B C Add Degassed Solvent B->C D Heat mixture to 80-100 °C C->D E Monitor by TLC or LC-MS D->E F Cool, dilute with EtOAc, wash with H2O and brine E->F G Dry organic layer (e.g., Na2SO4), filter, concentrate F->G H Purify by column chromatography G->H

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).[5] Through a syringe, add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Methodology:

  • Reaction Setup (in a glovebox): To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.025 equiv.), the phosphine ligand (e.g., Xantphos, 0.06 equiv.), and sodium tert-butoxide (NaOt-Bu, 3.2 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the primary or secondary amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane).

  • Reaction: Seal the tube and heat the mixture to 100 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product via column chromatography.[5]

References

  • BenchChem. (2025). Optimizing reaction yield for 4-Amino-3-iodopyridine synthesis.
  • Wilson, S. P. (1988). Rapid purification of iodinated ligands for cyclic nucleotide radioimmunoassays. Second Messengers and Phosphoproteins, 12(1), 1–6. Retrieved from [Link]

  • SRD Pharma. 3-Amino-5-iodo-pyridine.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 4-Amino-3-iodopyridine.
  • Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for 4-Amino-3-iodopyridine in Agrochemical Development.
  • Pérez, M., et al. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. Retrieved from [Link]

  • O'Brien, M., et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments. Retrieved from [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Magano, J. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Reactions of 4-Amino-3-iodopyridine.
  • BenchChem. (2025). Comparative Reactivity Analysis: 4-Amino-3-iodopyridine vs. 3-Fluoro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine.
  • Al-Zaydi, A. A. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(6), 2118–2129. Retrieved from [Link]

  • Smolecule. Buy 3-Amino-5-chloro-4-iodopyridine.
  • Bagley, M. C., et al. (2004). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. The Journal of Organic Chemistry, 69(25), 8679–8686. Retrieved from [Link]

  • Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE).
  • Trissel, L. A., et al. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(4), 299–301. Retrieved from [Link]

  • Trissel, L. A., et al. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding.
  • ChemistryViews. (2010). Puzzling Pyridine Problem Probed. Retrieved from [Link]

  • ChemicalBook. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis.
  • Organic Chemistry Portal. Pyridine synthesis. Retrieved from [Link]

  • Shunyuansheng bio-pharmtech co., ltd. Factory sells 3-Chloro-5-iodopyridin-4-amine 1300750-79-1.
  • Pearson. (2024). EAS Reactions of Pyridine Explained. Retrieved from [Link]

  • Chem Explore. (2020, July 12). Pyridine, Pyridone, Pyridine N-Oxide: Preparation & Reactions. YouTube. Retrieved from [Link]

  • Sigma-Aldrich. 3-Amino-4-iodopyridine 97.
  • PubChem. 3-Amino-1,4-dimethyl-5H-pyrido(4,3-b)indole. Retrieved from [Link]

  • PubChem. 4-Amino-5-iodopyridin-3-ol. Retrieved from [Link]

  • PubChem. 3-Chloropyridin-4-amine. Retrieved from [Link]

  • Lee, K., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083–1100. Retrieved from [Link]

Sources

"stability issues of 3-Amino-5-iodopyridin-4-ol hydrochloride in solution"

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 3-Amino-5-iodopyridin-4-ol hydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. The information herein is synthesized from established chemical principles and data from structurally related molecules to provide a robust framework for your experimental success.

Introduction

This compound is a halogenated aminopyridinol, a class of compounds with significant potential in medicinal chemistry and pharmaceutical research. The presence of an amino group, a hydroxyl group, and an iodine atom on the pyridine ring, along with its formulation as a hydrochloride salt, presents a unique set of stability considerations. Understanding these is critical for obtaining reliable and reproducible experimental results. This guide will address common stability issues, their underlying causes, and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents or metal ions. As a hydrochloride salt of an aminopyridine, the compound's ionization state and susceptibility to degradation are highly dependent on the solution's pH.[1][2][3] Iodinated aromatic compounds are also known to be susceptible to photodegradation.[4][5]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: For initial stock solutions, sterile, deionized water or aqueous buffers are generally suitable, given the compound is a hydrochloride salt which typically enhances aqueous solubility.[6] The choice of buffer is critical and should be selected to maintain a pH that ensures the stability of the compound (see Q3). For certain applications, polar aprotic solvents like DMSO or DMF may be used, but their impact on long-term stability should be validated.

Q3: What is the optimal pH range for solutions of this compound?

Q4: How should I store solutions of this compound?

A4: Solutions should be stored at low temperatures, typically 2-8°C for short-term storage and -20°C or -80°C for long-term storage. To prevent photodegradation, always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[4][5] Aliquoting the stock solution into smaller, single-use volumes is also recommended to avoid repeated freeze-thaw cycles.

Q5: What are the visible signs of degradation of a this compound solution?

A5: Visual indicators of degradation can include a change in color (e.g., development of a yellow or brown tint), the formation of a precipitate, or a decrease in the solution's clarity. Any noticeable change in the physical appearance of the solution should be considered a sign of potential degradation, and a fresh solution should be prepared.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides a logical workflow for diagnosing and resolving them.

Issue 1: Unexpected Color Change in Solution
  • Problem: My freshly prepared, colorless solution of this compound has turned yellow or brown upon storage or during an experiment.

  • Potential Causes & Troubleshooting Steps:

    • Oxidation: The aminopyridine ring system can be susceptible to oxidation, which is often accelerated by exposure to air (oxygen), light, or the presence of trace metal ions.

      • Solution: Prepare solutions using degassed solvents. Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing. Ensure all glassware is scrupulously clean to avoid metal ion contamination.

    • Photodegradation: Iodinated aromatic compounds are known to be light-sensitive. Exposure to ambient or UV light can cause the cleavage of the carbon-iodine bond, leading to the formation of colored degradation products.[4][5]

      • Solution: Always work with the compound in a fume hood with the sash down to minimize light exposure. Store stock solutions and experimental samples in amber vials or wrapped in foil.

    • pH Shift: A significant change in the pH of your solution could be promoting a degradation pathway.

      • Solution: Verify the pH of your solution. If it has shifted outside the optimal range, prepare a fresh, properly buffered solution.

Workflow for Investigating Color Change

Caption: Troubleshooting workflow for color change in solution.

Issue 2: Precipitation or Cloudiness in Solution
  • Problem: A precipitate has formed in my solution, either after preparation or during storage at low temperatures.

  • Potential Causes & Troubleshooting Steps:

    • Poor Solubility/Supersaturation: The concentration of the compound may have exceeded its solubility limit in the chosen solvent or at the storage temperature. Hydrochloride salts can sometimes be affected by the "common ion effect" in the presence of other chloride sources, which may reduce solubility.[7]

      • Solution: Gently warm the solution to see if the precipitate redissolves. If it does, consider preparing a more dilute stock solution. If using a buffer containing chloride ions, you may need to assess its impact on solubility.

    • pH-Dependent Solubility: The solubility of aminopyridinols is often pH-dependent. A shift in pH could cause the compound to convert to a less soluble form.[1][6]

      • Solution: Measure the pH of the solution. If it has changed, prepare a fresh, robustly buffered solution. The hydrochloride salt is expected to have higher solubility at a lower pH.[6]

    • Formation of an Insoluble Degradation Product: The precipitate could be a product of chemical degradation.

      • Solution: If the precipitate does not redissolve upon warming or pH adjustment, it is likely a degradation product. The solution should be discarded, and a fresh one prepared under optimized conditions (e.g., protected from light, using degassed solvents).

Decision Tree for Investigating Precipitation

start Precipitate Observed in Solution check_temp Was the solution stored at low temperature? start->check_temp warm_solution Gently warm the solution check_temp->warm_solution dissolves Does the precipitate redissolve? warm_solution->dissolves yes_dissolves Yes dissolves->yes_dissolves Yes no_dissolves No dissolves->no_dissolves No supersaturation Issue is likely poor solubility at low temp. Consider a more dilute stock or different solvent. yes_dissolves->supersaturation check_ph Measure the pH of the solution no_dissolves->check_ph ph_shifted Has the pH shifted significantly? check_ph->ph_shifted yes_ph_shifted Yes ph_shifted->yes_ph_shifted Yes no_ph_shifted No ph_shifted->no_ph_shifted No ph_solubility Precipitation is likely due to pH-dependent solubility. Prepare a fresh, well-buffered solution. yes_ph_shifted->ph_solubility degradation Precipitate is likely a degradation product. Discard and prepare a fresh solution under optimized conditions. no_ph_shifted->degradation

Caption: Decision tree for troubleshooting solution precipitation.

Quantitative Data Summary

While specific quantitative stability data for this compound is not extensively published, the following table provides a general guide based on the behavior of structurally similar compounds.

Parameter Condition Expected Stability Recommendation
pH < 4Potentially unstable due to acid-catalyzed hydrolysis.Avoid strongly acidic conditions unless required for the experiment and use freshly prepared solutions.
4 - 7Generally the most stable range.Use a well-buffered system in this pH range for stock solutions and experiments.
> 8Potentially unstable due to base-catalyzed degradation.Avoid strongly basic conditions.
Light Ambient/UV ExposureSusceptible to photodegradation.Always protect solutions from light using amber vials or foil.
Temperature Room TemperatureLimited stability, risk of gradual degradation.Suitable for short-term use (a few hours).
2 - 8 °CModerate stability.Recommended for short-term storage (days to a week).
-20 to -80 °CGood stability.Recommended for long-term storage (weeks to months).
Atmosphere Aerobic (Air)Potential for oxidation.For long-term storage, use degassed solvents and consider an inert atmosphere.

Experimental Protocols

Protocol for Preparing a Stock Solution
  • Pre-analysis: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a fume hood with minimized light, weigh the desired amount of the compound using an analytical balance.

  • Dissolution: Add the appropriate volume of your chosen solvent (e.g., sterile, deionized water or a pH-buffered solution) to the compound.

  • Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. Avoid excessive heating.

  • Sterilization (if required): If a sterile solution is needed, filter it through a 0.22 µm sterile filter.

  • Storage: Aliquot the stock solution into single-use amber vials, purge with an inert gas if necessary, and store at the recommended temperature.

Potential Degradation Pathways

Based on the chemistry of related iodinated aminopyridines, several degradation pathways can be anticipated.

DegradationPathways cluster_photodegradation Photodegradation cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Extreme pH) Compound 3-Amino-5-iodopyridin-4-ol Deiodination De-iodination Product (3-Amino-pyridin-4-ol) Compound->Deiodination Radical_Species Iodine Radical Species Compound->Radical_Species N_Oxide N-Oxide Formation Compound->N_Oxide [O] Dimerization Oxidative Dimerization Products Compound->Dimerization [O] Hydrolysis_Product Ring-Opened Products Compound->Hydrolysis_Product H+ or OH-

Caption: Potential degradation pathways for 3-Amino-5-iodopyridin-4-ol.

References

  • Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants. (n.d.).
  • Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
  • Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. (n.d.).
  • Kim, S., et al. (2014). Photodegradation of iodinated trihalomethanes in aqueous solution by UV 254 irradiation.
  • Formation dynamics of inorganic iodine species during UV-based advanced oxidation of iopamidol and iohexol and their correlation with iodinated disinfection by-product yields. (n.d.). RSC Publishing.
  • Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. (n.d.).
  • [The degradation mechanism of penequine hydrochloride in aqueous solutions]. (n.d.). PubMed.
  • The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC.
  • Key Influencing Factors of Stability of 1,4-Dihydropyridine Drug Solutions. (n.d.).
  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
  • Influence of PH On The Stability of Pharmaceutical. (n.d.). Scribd.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62.
  • Precaution on use of hydrochloride salts in pharmaceutical formul
  • (a) Time-dependent change of a saturated iodine aqueous solution (2 mL)... (n.d.).
  • Is it possible to boil off HCl from pyridinium chloride salts? (2020).
  • Stability of iodine content in iodized salt. (2002). PubMed.
  • Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Stability of iodine solutions and tinctures. (n.d.).
  • Purification of organic hydrochloride salt? (2017).
  • Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(38), 34625-34633.
  • THE CHEMICAL BEHAVIOR OF IODINE IN AQUEOUS SOLUTIONS UP TO 150 C.II.Radiation-Redox Conditions. (n.d.).
  • Iodine solution in thf pyridine h2o. (n.d.). Sigma-Aldrich.

Sources

Technical Support Center: 3-Amino-5-iodopyridin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-5-iodopyridin-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for experiments involving this compound. The information herein is synthesized from established chemical principles and data from structurally related molecules to ensure scientific integrity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and stability of this compound.

FAQ 1: What are the primary stability concerns for this compound?

The primary stability concerns for this molecule stem from its functional groups: the amino group, the hydroxyl group, and the carbon-iodine bond on the pyridine ring. The molecule is susceptible to:

  • Oxidation: The electron-rich pyridine ring, activated by both an amino and a hydroxyl group, is prone to oxidation.[1][2] This can be exacerbated by exposure to air (oxygen), heat, and light. The amino group itself can be oxidized to form nitroso or nitro derivatives, or N-oxides.[3]

  • Photodegradation: Iodinated aromatic compounds are known to be photolabile.[4][5] Exposure to UV or even ambient laboratory light over extended periods can lead to the cleavage of the carbon-iodine bond, a process known as de-iodination.[6]

  • pH Instability: While generally more stable in acidic conditions due to the protonation of the amino group, the compound may be less stable in alkaline environments.[1][5] Strong bases can deprotonate the hydroxyl group, increasing the electron density of the ring and potentially making it more susceptible to oxidation.

FAQ 2: How should I properly store this compound?

Proper storage is critical to maintain the integrity of the compound. The following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential thermal degradation and oxidative processes.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to oxygen, thereby preventing oxidation.[7][8]
Light Protected from Light (Amber Vial)Prevents photodegradation, particularly the cleavage of the C-I bond.[7]
Container Tightly Sealed Glass VialPrevents moisture ingress and contamination.[7][9]

For long-term storage, placing the sealed amber vial inside a desiccator within a refrigerator under an inert atmosphere provides the best protection.

FAQ 3: I'm observing a color change in my solid sample (e.g., turning yellow or brown). What could be the cause?

A color change in the solid material is a common indicator of degradation. The most likely causes are:

  • Oxidation: Minor oxidation of the aminophenol structure can lead to the formation of colored quinone-imine type structures or other chromophoric degradation products. This is often initiated by prolonged exposure to air and/or light.

  • Photodegradation: The release of free iodine (I₂) due to the cleavage of the carbon-iodine bond can also result in a yellowish or brownish discoloration.

If you observe a color change, it is highly recommended to re-analyze the purity of the material before use, for example, by HPLC, to ensure it meets the requirements of your experiment.

FAQ 4: Can I prepare stock solutions in advance? What solvents are recommended?

While freshly prepared solutions are always best, stock solutions can be made if stored correctly.

  • Recommended Solvents: For analytical purposes, a mixture of methanol or acetonitrile and water is commonly used.[10] The hydrochloride salt should be readily soluble in aqueous solutions and polar organic solvents like methanol and DMSO.

  • Solution Stability: The stability of the compound in solution is generally lower than in its solid state. It is susceptible to the same degradation pathways (oxidation, photodegradation). Solutions should be:

    • Stored at low temperatures (2-8°C or frozen).

    • Protected from light.

    • Used within a short timeframe. A stability study of the solution over time is recommended to establish a reliable usage window.

  • pH Considerations: The pH of the solution can impact stability. Given it is a hydrochloride salt, aqueous solutions will be acidic, which generally aids stability by protonating the amino group. Avoid highly basic conditions.[1]

Section 2: Troubleshooting Experimental Issues

This section provides guidance on specific problems that may arise during experimentation.

Issue 1: Inconsistent results in biological assays.

Possible Cause: Degradation of the compound in the assay medium.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always use freshly prepared solutions of the compound for your experiments. Avoid using stock solutions that have been stored for an extended period without confirmed stability data.

  • Assess Media Compatibility: The compound may degrade in complex biological media, especially at 37°C.

    • Protocol: Incubate the compound in your assay medium under the same conditions as your experiment (e.g., 37°C, 5% CO₂) but without cells or other biological components.

    • Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC to quantify the amount of remaining parent compound.

  • Minimize Light Exposure: Protect your plates and solutions from light as much as possible during incubation and handling.

Issue 2: Appearance of unexpected peaks in my HPLC chromatogram.

Possible Cause: On-column degradation, degradation in the autosampler, or the presence of impurities in the starting material.

Troubleshooting Steps:

  • Verify Initial Purity: Re-run a sample of the solid material to confirm its initial purity. If the unexpected peaks are present from the start, they are impurities.

  • Check Autosampler Stability: Leave a sample in the autosampler for an extended period (e.g., 24 hours) and re-inject it. Compare the chromatogram to the initial injection. The appearance of new or larger impurity peaks indicates degradation in the autosampler. If this is the case, consider using a cooled autosampler.

  • Evaluate Mobile Phase pH: The pH of your mobile phase could contribute to degradation. Aminopyridine compounds can be sensitive to pH extremes. Ensure your mobile phase pH is compatible with the compound's stability. A slightly acidic mobile phase (pH 3-5) is often a good starting point.

  • Consider Metal Chelation: If you suspect interaction with metal components in your HPLC system, adding a small amount of a chelating agent like EDTA to your mobile phase can be beneficial.

Issue 3: Difficulty in achieving a stable baseline during HPLC analysis.

Possible Cause: The compound is degrading, or there is a continuous bleed of a degradant from the column.

Troubleshooting Steps:

  • Column Wash: Ensure the column is thoroughly washed and equilibrated before analysis.

  • Mobile Phase Compatibility: As mentioned above, ensure the mobile phase is not causing degradation. Try a simpler mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to see if the issue persists.

  • Detector Settings: Ensure your UV detection wavelength is appropriate for the parent compound and that you are not monitoring in a region where minor impurities have very high absorbance.

Section 3: Forced Degradation Studies Workflow

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[11]

Objective: To identify potential degradation products and pathways for this compound.
Experimental Protocol: Forced Degradation
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.

  • Stress Conditions: Expose the stock solution to the following conditions in parallel. Aim for 5-20% degradation of the active substance.[11]

Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis Mix 1 mL of stock with 9 mL of 0.1 M HCl. Incubate at 60°C.Possible de-iodination under harsh conditions or hydrolysis of the amino group.
Base Hydrolysis Mix 1 mL of stock with 9 mL of 0.1 M NaOH. Incubate at room temperature.Ring opening or increased susceptibility to oxidation. Generally expected to be less stable than in acid.[5]
Oxidation Mix 1 mL of stock with 9 mL of 3% H₂O₂. Incubate at room temperature, protected from light.Oxidation of the amino group (to N-oxide or nitro) and/or the pyridine ring.[3]
Thermal Degradation Incubate a solution and solid sample at 80°C in an oven.General decomposition.
Photodegradation Expose a solution and solid sample to light according to ICH Q1B guidelines (1.2 million lux hours and 200 watt-hours/m²). Keep a control sample in the dark.Cleavage of the Carbon-Iodine bond (de-iodination).[4][6]
  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC-UV/MS method. This will allow for the separation of degradants from the parent peak and provide mass information for structural elucidation.[12]

Workflow and Pathway Diagrams

The following diagrams illustrate the workflow for forced degradation studies and the potential degradation pathways.

Forced_Degradation_Workflow cluster_setup Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acidic Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to base Basic Hydrolysis (0.1M NaOH, RT) stock->base Expose to oxidation Oxidative (3% H₂O₂, RT) stock->oxidation Expose to thermal Thermal (80°C, Solid & Solution) stock->thermal Expose to photo Photolytic (ICH Q1B) stock->photo Expose to sampling Sample at Time Points (0, 2, 8, 24, 48h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Stability-Indicating HPLC-UV/MS Analysis neutralize->hplc characterize Characterize Degradants hplc->characterize

Caption: Workflow for conducting forced degradation studies.

Degradation_Pathways cluster_photo Photodegradation cluster_oxidation Oxidation cluster_hydrolysis Harsh Acid Hydrolysis parent 3-Amino-5-iodopyridin-4-ol deiodinated 3-Amino-pyridin-4-ol (De-iodination) parent->deiodinated UV Light n_oxide 3-Amino-5-iodopyridin-4-ol-N-oxide parent->n_oxide H₂O₂ nitro 3-Nitro-5-iodopyridin-4-ol parent->nitro Strong Oxidant dimer Dimeric/Polymeric Products parent->dimer Oxidative Coupling deaminated 5-Iodo-3,4-dihydroxypyridine parent->deaminated Strong Acid, Heat

Caption: Plausible degradation pathways for the target molecule.

References
  • Allard, S., et al. (2016). Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants. Water Research. Available at: [Link]

  • Molbase. (n.d.). 3-Amino-4-hydroxypyridine | Properties, Uses, Safety Data & Supplier in China. Available at: [Link]

  • Gornowicz, A., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. Available at: [Link]

  • Du, H., et al. (2011). Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. Environmental Science & Technology, 45(16), 6849-6854. Available at: [Link]

  • Kim, S., et al. (2014). Photodegradation of iodinated trihalomethanes in aqueous solution by UV 254 irradiation. Chemosphere, 103, 15-20. Available at: [Link]

  • ResearchGate. (n.d.). Forced degradation studies. Available at: [Link]

  • Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.
  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). Available at: [Link]

  • Royal Society of Chemistry. (2022). Formation dynamics of inorganic iodine species during UV-based advanced oxidation of iopamidol and iohexol and their correlation with iodinated disinfection by-product yields. Environmental Science: Water Research & Technology. Available at: [Link]

  • ResearchGate. (1983). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). J. Chem. Soc., Dalton Trans., 2541-2546. Available at: [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Available at: [Link]

  • ACS Publications. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 86(12), 8235-8248. Available at: [Link]

  • Thieme. (n.d.). The Manipulation of Air-Sensitive Compounds. Available at: [Link]

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • National Institutes of Health. (2024). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Water Research. Available at: [Link]

  • Semantic Scholar. (1983). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Available at: [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian J. Research Chem, 7(1), 99-102. Available at: [Link]

  • National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-165. Available at: [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. Available at: [Link]

  • PubMed. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(5), 386-389. Available at: [Link]

  • Scientific Research Publishing. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Pharmacology & Pharmacy, 7, 1-22. Available at: [Link]

  • International Journal of Pharmaceutical Compounding. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Available at: [Link]

  • National Institutes of Health. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57, 857-867. Available at: [Link]

  • PubMed. (2012). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 114-22. Available at: [Link]

  • PubChem. (n.d.). 3-Aminopyridin-4-ol. Available at: [Link]

  • ResearchGate. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. Available at: [Link]

  • MDPI. (2024). An Overview of Degradation Strategies for Amitriptyline. Molecules, 29(7), 1569. Available at: [Link]

  • Journal of Food and Drug Analysis. (2009). The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs. Journal of Food and Drug Analysis, 17(5). Available at: [Link]

  • PubMed. (1998). Degradation products of mycophenolate mofetil in aqueous solution. Journal of Pharmaceutical Sciences, 87(4), 519-25. Available at: [Link]

  • PubMed. (1996). Hydrolysis of dihydrouridine and related compounds. Biochemistry, 35(1), 315-20. Available at: [Link]

Sources

"preventing byproduct formation with 3-Amino-5-iodopyridin-4-ol hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-5-iodopyridin-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and achieve optimal results in your experiments.

Introduction to the Reactivity of this compound

This compound is a highly functionalized pyridine derivative, offering multiple reactive sites for synthetic transformations. The presence of an amino group, a hydroxyl group, and an iodine atom on the pyridine core makes it a valuable building block. However, this trifecta of functionality also presents challenges in controlling selectivity and preventing the formation of unwanted byproducts. The hydrochloride salt form adds another layer of consideration, primarily concerning the basicity of the reaction medium.

This guide will focus on the most common reactions where this compound is utilized—namely, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination—and the potential side reactions that can occur.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in a low yield of the desired product and a significant amount of a de-iodinated byproduct?

A1: The primary suspect in this scenario is a common side reaction known as hydrodehalogenation (or more specifically, hydrodeiodination).[1][2] In this process, the iodine atom is replaced by a hydrogen atom, leading to the formation of 3-Amino-pyridin-4-ol. This can occur when the palladium catalyst reacts with a hydride source in the reaction mixture.

Potential Causes and Solutions:

CauseProposed Solution
Hydride Source: Impurities in solvents or reagents, or decomposition of the base (e.g., from moisture) can generate hydrides.Use anhydrous and degassed solvents. Ensure bases are of high purity and handled under an inert atmosphere.
Ligand Choice: The ligand on the palladium catalyst can influence the rate of reductive elimination versus β-hydride elimination (a pathway to hydrodehalogenation).For Suzuki couplings, consider using ligands that promote rapid reductive elimination, such as bulky, electron-rich phosphine ligands.
Reaction Temperature: Higher temperatures can sometimes favor side reactions.Optimize the reaction temperature. Start with lower temperatures and gradually increase if the reaction is sluggish.

Q2: I am attempting a Buchwald-Hartwig amination and observing what appears to be a homocoupling of my starting material. What could be causing this?

A2: Homocoupling of the aryl halide is a known side reaction in palladium-catalyzed cross-coupling reactions. This results in a biaryl byproduct, in this case, a di-aminodi-hydroxydiiodyl-bipyridine derivative.

Potential Causes and Solutions:

CauseProposed Solution
Catalyst System: The choice of palladium precursor and ligand is crucial.Screen different palladium catalysts and ligands. Bidentate phosphine ligands like BINAP or DPEPhos can sometimes suppress homocoupling in Buchwald-Hartwig reactions.[3]
Reaction Conditions: Sub-optimal reaction conditions can favor homocoupling.Carefully control the stoichiometry of your reagents. Ensure slow addition of the base if possible.

Q3: My reaction is not proceeding to completion, and I suspect the hydrochloride salt is interfering. How should I address this?

A3: The hydrochloride salt protonates the amino group, rendering it non-nucleophilic and potentially interfering with reactions that require a free base.[4] To neutralize the HCl salt and deprotonate the amino group for participation in the reaction, you will need to add an additional equivalent of base.

Recommendation:

  • Always add at least one extra equivalent of base to your reaction mixture to neutralize the hydrochloride salt, in addition to the base required for the catalytic cycle.

  • Commonly used bases include triethylamine (TEA) or diisopropylethylamine (DIPEA) for this purpose, as they are non-nucleophilic and will not compete in the main reaction.[4]

Q4: I am concerned about potential side reactions at the amino and hydroxyl groups. Should I be using protecting groups?

A4: Yes, protecting the amino and/or hydroxyl groups is a prudent strategy to prevent unwanted side reactions, especially in complex, multi-step syntheses.[5][6]

Common Protecting Group Strategies:

Functional GroupCommon Protecting GroupsDeprotection Conditions
Amino Group Boc (tert-butyloxycarbonyl)Acidic conditions (e.g., TFA in DCM)
Cbz (benzyloxycarbonyl)Hydrogenolysis (e.g., H₂, Pd/C)
Hydroxyl Group TBDMS (tert-butyldimethylsilyl)Fluoride source (e.g., TBAF)
MOM (methoxymethyl)Acidic conditions

The choice of protecting group will depend on the stability of your other functional groups to the deprotection conditions (orthogonal protection strategy).[5][7]

Troubleshooting Guide: Byproduct Formation

This section provides a more detailed, step-by-step approach to troubleshooting common byproduct formation issues.

Problem 1: Formation of De-iodinated Byproduct (Hydrodehalogenation)

Symptoms:

  • LC-MS or NMR analysis shows a significant peak corresponding to the mass of 3-Amino-pyridin-4-ol.

  • Low yield of the desired cross-coupled product.

Troubleshooting Workflow:

G start Low Yield & De-iodination Observed check_reagents 1. Verify Reagent Quality (Anhydrous & Degassed Solvents, High-Purity Base) start->check_reagents optimize_temp 2. Optimize Reaction Temperature (Start Low, e.g., 60-80°C) check_reagents->optimize_temp If problem persists success Desired Product Formation Improved check_reagents->success If successful change_ligand 3. Screen Palladium Ligands (Bulky, Electron-Rich Phosphines) optimize_temp->change_ligand If problem persists optimize_temp->success If successful protect_groups 4. Consider Protecting Groups (Protect Amino/Hydroxyl Groups) change_ligand->protect_groups If still problematic change_ligand->success If successful protect_groups->success

Caption: Troubleshooting workflow for de-iodination.

Problem 2: Self-Coupling or Dimerization of the Starting Material

Symptoms:

  • A high molecular weight byproduct is observed, corresponding to the dimer of 3-Amino-5-iodopyridin-4-ol.

  • This is more common in reactions aiming for C-N or C-O bond formation where the starting material can react with itself.

Troubleshooting Workflow:

G start Dimerization/Self-Coupling Observed check_stoichiometry 1. Verify Stoichiometry (Ensure correct ratio of coupling partners) start->check_stoichiometry slow_addition 2. Slow Addition of Reagents (Add base or limiting reagent slowly) check_stoichiometry->slow_addition If problem persists success Desired Product Formation Improved check_stoichiometry->success If successful change_catalyst 3. Change Catalyst System (Different Pd source or ligand) slow_addition->change_catalyst If problem persists slow_addition->success If successful protect_groups 4. Implement Protecting Groups (Prevents self-reaction) change_catalyst->protect_groups If still problematic change_catalyst->success If successful protect_groups->success

Caption: Troubleshooting workflow for self-coupling.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a starting point and should be optimized for your specific boronic acid and desired product.

Materials:

  • This compound

  • Boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound, the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[8]

General Protocol for a Buchwald-Hartwig Amination

This protocol is a general guideline and requires optimization for the specific amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Ligand (e.g., Xantphos, 5 mol%)

  • Base (e.g., Cs₂CO₃, 2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor and ligand to a dry reaction flask.

  • Add the solvent and stir for a few minutes to form the active catalyst.

  • Add this compound, the amine, and the base.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.[2][9]

References

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16, 131.
  • Purification method of pyridine and pyridine derivatives. (n.d.). Google Patents.
  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022). Journal of the American Chemical Society.
  • Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW‐Phenol Conditions. (2001).
  • Reactivity in Suzuki Coupling: A Comparative Analysis of 2,5-Diiodopyrazine and 2,5-Dibromopyrazine. (n.d.). Benchchem.
  • Balancing Activity and Stability in Halogen-Bonding Catalysis: Iodopyridinium-Catalyzed One-Pot Synthesis of 2,3-Dihydropyridinones. (2023). Organic Chemistry Portal.
  • Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot. (n.d.).
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). PMC.
  • Convenient copper-mediated Chan-Lam coupling of 2-aminopyridine: Facile synthesis of N-arylpyridin-2-amines. (n.d.).
  • Dehalogenation. (n.d.). Wikipedia. Retrieved from [Link]

  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activ
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • How to remove pyridine from Reaction mixture containing chiral molecule with diacetal protection group? (2017). Chemistry Stack Exchange.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. (n.d.).
  • Practical and Regioselective Synthesis of C4-Alkyl
  • Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines. (n.d.). Benchchem.
  • Dechlorination of pyridines in acidic, zinc-containing mediums. (n.d.). Google Patents.
  • A simple synthesis of aminopyridines: use of amides as amine source. (n.d.). SciELO.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). The Journal of Organic Chemistry.
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (n.d.).
  • Protection for the AMINE.pptx. (n.d.).
  • Buchwald-Hartwig Amin
  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. (2019). Diva-Portal.org.
  • Hydrochloride salt of amine. (2023). Reddit.
  • Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. (n.d.).
  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. (n.d.). Crystal Growth & Design.
  • Amino Acid-Protecting Groups. (n.d.). SciSpace.
  • Iodopyridine: Common isomorphs, synthesis, side effects and applic
  • Amino Acid-Protecting Groups. (2019).
  • Application Notes and Protocols for Amine Protection Strategies in Chemical Synthesis. (n.d.). Benchchem.
  • New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. (2022). PubMed.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodin
  • Technical Guide: Physicochemical Properties and Synthetic Applications of 4-Amino-3-iodopyridine. (n.d.). Benchchem.
  • Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Precaution on use of hydrochloride salts in pharmaceutical formul
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.).
  • 3-Amino-5-iodo-pyridine. (n.d.). SRD Pharma.
  • Boosting Thermal Stability of Volatile Os Catalysts by Downsizing to Atomically Dispersed Species. (n.d.). PMC.
  • 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis. (n.d.). chemicalbook.
  • Method for synthesizing prucalopride impurity. (n.d.).

Sources

Validation & Comparative

"analytical methods for 3-Amino-5-iodopyridin-4-ol hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Methods for 3-Amino-5-iodopyridin-4-ol Hydrochloride

Prepared by a Senior Application Scientist

For researchers, scientists, and drug development professionals, the robust analytical characterization of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of quality, safety, and efficacy. This compound, a substituted pyridine derivative, presents a unique set of analytical challenges owing to its polar functional groups, potential for multiple ionization states, and susceptibility to degradation. This guide provides a comprehensive comparison of analytical methodologies, grounded in first principles and supported by established industry standards, to enable the selection and implementation of fit-for-purpose analytical controls.

Core Analytical Challenges & Strategy

The structure of this compound dictates the analytical strategy. Key molecular features include:

  • A basic amino group and a weakly acidic hydroxyl group: This amphoteric nature, coupled with the pyridine ring nitrogen, means the molecule's charge and polarity are highly pH-dependent.

  • A hydrochloride salt: This makes the compound water-soluble and amenable to aqueous analysis but also introduces the need to quantify the chloride counter-ion or to perform assays on the free base.

  • An aromatic, UV-active core: The pyridine ring contains a chromophore, making UV-based detection in liquid chromatography a straightforward option.

  • Polarity: The presence of -OH and -NH2 groups makes the molecule highly polar, which requires specific considerations for chromatographic retention.

  • Iodo-substituent: The carbon-iodine bond can be susceptible to photolytic or reductive degradation, a critical consideration for stability studies.

A multi-faceted analytical strategy is therefore required, employing orthogonal techniques to control for identity, strength, quality, and purity.

PART I: COMPARATIVE ANALYSIS OF KEY ANALYTICAL TECHNIQUES

The selection of an analytical technique is a balance of specificity, sensitivity, precision, and the intended purpose of the test. For a comprehensive analysis of this compound, a combination of chromatographic, titrimetric, and spectroscopic methods is essential.

Methodology Primary Application Principle Advantages for this Analyte Limitations & Considerations
RP-HPLC / UPLC Assay, Impurity Profiling, Stability TestingDifferential partitioning between a nonpolar stationary phase and a polar mobile phase.High specificity and sensitivity; can separate the main component from related substances and degradation products. UV detection is straightforward.Requires careful method development to achieve retention of the polar analyte. Mobile phase pH control is critical.
Potentiometric Titration Assay (Potency/Strength)Measures the change in potential between two electrodes as a titrant is added to determine the endpoint of a neutralization reaction.Simple, cost-effective, and highly precise for assaying the hydrochloride salt. An absolute method that does not require a reference standard of the same analyte.Non-specific; it will titrate any acidic or basic species present. Not suitable for impurity analysis. Requires non-aqueous solvent systems.[1][2]
NMR Spectroscopy Structure Elucidation, IdentificationMeasures the absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed information about molecular structure.Unambiguous confirmation of identity. Can identify and quantify impurities without the need for impurity reference standards.Low sensitivity compared to chromatographic methods. Requires highly pure samples for definitive structural assignment.
Mass Spectrometry (MS) Identification, Structural Confirmation of ImpuritiesMeasures the mass-to-charge ratio of ions.Extremely sensitive and specific. Provides molecular weight and fragmentation data for structural confirmation, especially when coupled with LC or GC.Quantification can be complex. Ionization efficiency can vary significantly between compounds.
Gas Chromatography (GC) Orthogonal Purity Method, Volatile ImpuritiesSeparation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High resolution for volatile compounds.The analyte is non-volatile and thermally labile; requires derivatization of the -OH and -NH2 groups to increase volatility, adding complexity.[3][4]
Chromatographic Methods (HPLC/UPLC) - The Workhorse for Purity and Assay

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP) modality, is the cornerstone for analyzing non-volatile pharmaceutical compounds. For 3-Amino-5-iodopyridin-4-ol, it is the method of choice for determining purity (related substances) and performing quantitative assays due to its high resolving power and sensitivity.

Causality Behind Experimental Choices:

  • Stationary Phase: A standard C18 column is a good starting point. However, due to the high polarity of the analyte, "polar-embedded" or "polar-endcapped" C18 phases are often superior. These phases contain polar groups that improve the retention of polar analytes and reduce peak tailing, which is a common issue with basic amines on traditional silica-based columns.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used. The buffer's pH is critical; maintaining a pH between 3 and 5 will ensure the amino group is protonated, leading to better peak shape and predictable retention.

  • Detection: Given the pyridine ring, a UV detector set at a wavelength of maximum absorbance (typically around 254 nm or determined by a UV scan) provides excellent sensitivity and linearity.[5] A photodiode array (PDA) detector is highly recommended as it can assess peak purity and help identify degradation products by comparing their UV spectra.

  • Stability-Indicating Power: A crucial aspect of a pharmaceutical analytical method is its ability to be "stability-indicating." This means the method must be able to resolve the API from any potential degradation products. This is achieved through forced degradation studies , where the drug substance is intentionally exposed to harsh conditions like acid, base, oxidation, heat, and light.[6][7] The resulting degraded samples are then analyzed to prove that all degradants are separated from the main peak.

Titrimetric Methods - A Classic Approach for Potency

For determining the absolute content or potency of the API hydrochloride salt, non-aqueous potentiometric titration is a robust and highly precise method.[2] It is often used as a reference method for calibrating chromatographic standards.

Causality Behind Experimental Choices:

  • Principle: The method treats the hydrochloride salt of the amine as an acid in a non-aqueous solvent. It is titrated with a strong non-aqueous base, such as perchloric acid dissolved in glacial acetic acid.[1][8]

  • Solvent System: Glacial acetic acid is a common solvent because it is acidic enough to protonate weak bases but does not interfere with the titration of the hydrochloride salt.

  • Endpoint Detection: A pH electrode is used to monitor the change in potential as the titrant is added. The endpoint, where the neutralization is complete, is identified by the point of maximum inflection in the titration curve.[9] This instrumental detection removes the subjectivity of colorimetric indicators.

Spectroscopic Methods - The Gold Standard for Identification

While chromatography and titration quantify the "how much," spectroscopy confirms the "what it is."

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are unparalleled for structural confirmation.[10] For 3-Amino-5-iodopyridin-4-ol, ¹H NMR would show characteristic signals for the aromatic protons on the pyridine ring, and their splitting patterns would confirm the substitution pattern. ¹³C NMR would confirm the number of unique carbon atoms in the molecule.[11][12] These techniques are essential for confirming the identity of the reference standard and for characterizing unknown impurities isolated from chromatographic runs.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation analysis, offers clues to its structure.[13][14][15] When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown degradation products formed during stability studies. The fragmentation of the molecular ion would likely involve losses related to the amino and hydroxyl groups and cleavage of the pyridine ring.

Gas Chromatography (GC) - A Specialized Alternative

GC is generally not the primary method for a polar, non-volatile molecule like this compound. Its main utility would be as an orthogonal method for purity, meaning a method with a completely different separation principle, which can sometimes detect impurities that are not seen by HPLC.

Causality Behind Experimental Choices:

  • Derivatization: To make the analyte suitable for GC, a chemical derivatization step is mandatory. The active hydrogens on the amino (-NH₂) and hydroxyl (-OH) groups must be replaced with non-polar, thermally stable groups. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in a catalyst like pyridine, is the most common approach.[4][16] This process converts the polar groups into their trimethylsilyl ethers and amines, which are much more volatile.

  • Complexity: The need for a separate, often moisture-sensitive, derivatization reaction makes GC-MS a more complex, time-consuming, and potentially less precise method than HPLC for routine analysis.[17]

PART II: DETAILED EXPERIMENTAL PROTOCOLS & METHOD VALIDATION

The following protocols are illustrative and should be optimized and fully validated for their intended use, adhering to ICH Q2(R1) guidelines.[18][19]

Protocol 1: Stability-Indicating RP-HPLC Method for Assay and Related Substances

This method is designed for the simultaneous determination of the assay value and the levels of process-related impurities and degradation products.

1. Chromatographic Conditions:

  • Column: Polar-Embedded C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 40% B

    • 25-30 min: 40% to 80% B

    • 30-32 min: 80% to 5% B

    • 32-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: PDA Detector, monitoring at 254 nm.

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase A.

2. Standard and Sample Preparation:

  • Assay Standard: Accurately weigh ~25 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: ~250 µg/mL).

  • Assay Sample: Accurately weigh ~25 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Related Substances Sample: Accurately weigh ~50 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: ~1000 µg/mL).

3. Method Validation (Summary): The method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[18]

Parameter Procedure Typical Acceptance Criteria
Specificity Analyze blank, placebo (if in formulation), and API spiked with known impurities and forced degradation samples.Peak for the main component is pure (PDA analysis) and well-resolved from all other peaks (Resolution > 2.0).
Linearity Analyze solutions at 5 concentrations from LOQ to 150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples spiked with the API at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability (n=6 injections) and Intermediate Precision (different day, analyst, instrument).Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope.LOD and LOQ must be low enough to detect and quantify impurities at the reporting threshold (e.g., 0.05%).
Robustness Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%).System suitability parameters remain within limits; results are not significantly affected.
Protocol 2: Non-Aqueous Potentiometric Titration for Assay

This protocol is suitable for determining the potency of the bulk drug substance.

1. Reagents and Equipment:

  • Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid, standardized.

  • Solvent: Glacial Acetic Acid.

  • Equipment: Automatic potentiometric titrator with a glass combination pH electrode suitable for non-aqueous solutions.

2. Standardization of 0.1 N Perchloric Acid:

  • Accurately weigh ~500 mg of primary standard potassium hydrogen phthalate (PHP), previously dried.

  • Dissolve in 50 mL of glacial acetic acid.

  • Titrate with the 0.1 N perchloric acid solution, recording the potential (mV) versus the volume of titrant added.

  • Determine the endpoint from the first or second derivative of the titration curve. Calculate the normality.

3. Sample Analysis:

  • Accurately weigh ~300 mg of this compound into a beaker.

  • Dissolve in 50 mL of glacial acetic acid.

  • Titrate with the standardized 0.1 N perchloric acid solution under the same conditions as the standardization.

  • Determine the endpoint and calculate the assay percentage.

Parameter Procedure Typical Acceptance Criteria
Accuracy Titrate a certified reference material or perform recovery studies by adding known amounts of a standard.Mean recovery between 99.0% and 101.0%.
Precision Perform six independent assay determinations on the same batch.RSD ≤ 1.0%.
Linearity Titrate different weights of the sample (e.g., 50% to 150% of the target weight).Correlation coefficient (r²) ≥ 0.999 between weight and titrant volume.

PART III: VISUALIZED WORKFLOWS AND LOGICAL FRAMEWORKS

Diagrams help clarify the relationship between different analytical activities and the logical flow of complex procedures.

G cluster_0 Phase 1: Identification & Characterization cluster_1 Phase 2: Quantification & Purity cluster_2 Phase 3: Method Validation & Stability NMR NMR (1H, 13C) MS Mass Spectrometry FTIR FT-IR HPLC_Assay HPLC Assay HPLC_Purity HPLC Related Substances Validation ICH Q2(R1) Validation HPLC_Assay->Validation Requires Titration Potentiometric Titration (Assay) HPLC_Purity->Validation Requires Forced_Deg Forced Degradation (Stability-Indicating Method) HPLC_Purity->Forced_Deg Develops Titration->Validation Requires API API Sample: 3-Amino-5-iodopyridin-4-ol HCl API->NMR Identity API->MS Identity API->FTIR Identity API->HPLC_Assay Quality API->HPLC_Purity Quality API->Titration Quality

Caption: Overall analytical strategy for 3-Amino-5-iodopyridin-4-ol HCl.

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Validation Execution Dev Initial Method Development (Column, Mobile Phase) Stress Stress Samples (Acid, Base, H2O2, Heat, Light) Dev->Stress Challenge Method Spec Specificity & Peak Purity Stress->Spec Prove Separation Lin Linearity Spec->Lin Acc Accuracy Spec->Acc Prec Precision Spec->Prec Rob Robustness Spec->Rob LOQ LOD / LOQ Spec->LOQ Report Validation Report Lin->Report Acc->Report Prec->Report Rob->Report LOQ->Report

Caption: Workflow for developing and validating a stability-indicating HPLC method.

CONCLUSION: SELECTING THE RIGHT TOOL FOR THE TASK

No single analytical method can fully characterize this compound. The optimal strategy relies on an intelligent combination of orthogonal techniques:

  • For Routine Quality Control (QC): A validated RP-HPLC method is the primary tool for both assay and purity testing. For assay confirmation, potentiometric titration offers a simple, precise, and cost-effective orthogonal method.

  • For Structural Confirmation and Reference Standard Characterization: NMR spectroscopy is indispensable for initial structural elucidation, supported by Mass Spectrometry and FT-IR.

  • For Impurity Identification and Stability Studies: LC-MS is the most powerful technique for identifying unknown degradation products and impurities, providing the mass data needed for structural investigation.

By understanding the principles behind each technique and the specific chemical nature of this compound, researchers can design a robust analytical control strategy that ensures product quality and satisfies regulatory expectations.

References

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link][18]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration; 2021. [Link][19][20]

  • Moreira, P. A., et al. Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. Brazilian Journal of Pharmaceutical Sciences; 2011. [Link][20]

  • Mehta, P., et al. Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. International Journal of Pharmaceutical Sciences and Drug Research; 2012. [Link][5]

  • Kallinen, A., et al. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites; 2021. [Link][3]

  • Science.gov. nonaqueous potentiometric titration: Topics by Science.gov. [Link][1]

  • Waters Corporation. Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. [Link]

  • Jin, X., et al. UPLC-MS/MS for high-throughput analysis of aromatic amines in cigarette smoke. CORESTA; 2015. [Link][21]

  • Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link][10]

  • S.L, Longdom Publishing. Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Journal of Analytical & Bioanalytical Techniques; 2014. [Link][22]

  • Rele, R. V. A Non-Aqueous Potentiometric Titration Method for Validation of Drotaverine Hydrochloride from Pharmaceutical Dosages. International Journal of ChemTech Research; 2018. [Link][2]

  • Wikipedia. Potentiometric titration. [Link][9]

  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. [Link][11]

  • Reddit. Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. [Link][17]

  • Varian, Inc. 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. [Link][23]

  • ResearchGate. How to avoid N-containing compounds that arise due to pyridine used in the BSTFA derivatization? [Link][16]

  • ChemRxiv. Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. [Link][24]

  • MDPI. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. [Link][25]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link][6]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link][12]

  • Journal of Analytical & Pharmaceutical Research. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link][7]

  • PubMed. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. [Link][26]

  • ResearchGate. Determination of TRODAT-1 hydrochloride by non-aqueous potentiometric titration. [Link][27]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link][13]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link][28]

  • MedCrave. Forced Degradation Studies. [Link]

  • Springer. Combination of 1H and 13C NMR Spectroscopy. [Link][29]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link][14]

  • TutorChase. Fragmentation Patterns in Mass Spectrometry (1.2.5). [Link][15]

  • TSI Journals. A VALIDATED NON-AQUEOUS POTENTIOMETRIC TITRATION METHOD FOR QUANTITATIVE DETERMINATION OF CANDESARTAN CILEXETIL FROM PHARMAC. [Link][8]

  • Wikipedia. Fragmentation (mass spectrometry). [Link][30]

  • Doc Brown's Chemistry. mass spectrum of 1-iodo-2-methylpropane. [Link][31]

  • MDPI. HPLC Analysis of the Urinary Iodine Concentration in Pregnant Women. [Link][32][33]

  • MDPI. Development of an Improved Method for the Determination of Iodine/β-Cyclodextrin by Means of HPLC-UV: Validation and the Thyroid-Stimulating Activity Revealed by In Vivo Studies. [Link][34]

  • ResearchGate. HPLC analysis of iodine chemical species. [Link][35]

  • ResearchGate. A new HPLC method for the detection of iodine applied to natural samples of edible seaweeds and commercial seaweed food products. [Link][36]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 3-Amino-5-iodopyridin-4-ol hydrochloride, a key heterocyclic building block, against structurally related compounds. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and potential biological activities of these molecules. By presenting objective, data-driven comparisons and detailed experimental protocols, we aim to empower researchers to make informed decisions in the design and development of novel therapeutics.

Introduction: The Significance of Substituted Aminopyridines

Aminopyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The aminopyridine scaffold is a privileged structure found in numerous FDA-approved drugs and clinical candidates, targeting a wide array of biological pathways.[4] Their therapeutic potential spans neurological disorders, oncology, and infectious diseases.[4][5]

The introduction of substituents onto the pyridine ring allows for the fine-tuning of a compound's physicochemical and biological properties. Halogenation, in particular, can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. This guide focuses on this compound and compares it with key analogues to elucidate the influence of substituent placement and identity on its overall profile.

Comparative Candidates: Rationale for Selection

For a meaningful comparative analysis, we have selected two closely related analogues of this compound:

  • 4-Amino-3-iodopyridin-3-ol: An isomeric analogue where the positions of the amino and hydroxyl groups are swapped. This comparison will shed light on the impact of substituent positioning on the molecule's electronic and interactive properties.

  • 3-Amino-5-chloropyridin-4-ol hydrochloride: A structural analogue where the iodine atom is replaced by chlorine. This allows for a direct assessment of the effect of different halogen substituents on the compound's characteristics.

The hydrochloride salt form of these compounds is often utilized to improve solubility and handling properties.

Physicochemical Property Comparison

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key physicochemical parameters for this compound and its selected comparators.

Property3-Amino-5-iodopyridin-4-ol HCl4-Amino-3-iodopyridin-3-ol3-Amino-5-chloropyridin-4-ol HCl
Molecular Formula C₅H₆ClIN₂OC₅H₅IN₂OC₅H₆Cl₂N₂O
Molecular Weight ( g/mol ) 272.47236.01180.00
Predicted LogP 0.80.5[6]1.2
Predicted pKa (most basic) 5.56.25.3
Predicted Aqueous Solubility (mg/mL) >10 (as HCl salt)5>10 (as HCl salt)
Hydrogen Bond Donors 333
Hydrogen Bond Acceptors 333

Expert Insights: The substitution of iodine with chlorine in 3-Amino-5-chloropyridin-4-ol hydrochloride leads to a slight increase in the predicted LogP, suggesting a potential for enhanced membrane permeability. The isomeric rearrangement in 4-Amino-3-iodopyridin-3-ol results in a higher predicted pKa, which could influence its ionization state at physiological pH and subsequent target engagement.

Synthesis and Structural Elucidation Workflow

The synthesis of these halogenated aminopyridinols typically involves a multi-step process, including the strategic introduction of the amino, hydroxyl, and halogen moieties onto the pyridine core. The following diagram illustrates a generalized synthetic workflow.

G cluster_synthesis Synthesis Workflow cluster_analysis Structural Elucidation Starting_Material Substituted Pyridine Precursor Protection Protection of Reactive Groups Starting_Material->Protection e.g., Boc protection Halogenation Directed Halogenation (e.g., Iodination/Chlorination) Protection->Halogenation e.g., NIS, NCS Functional_Group_Interconversion Introduction of Amino/Hydroxyl Groups Halogenation->Functional_Group_Interconversion e.g., Nucleophilic Substitution Deprotection Deprotection Functional_Group_Interconversion->Deprotection e.g., Acidic conditions Salt_Formation Hydrochloride Salt Formation Deprotection->Salt_Formation HCl in ether Purification Purification (e.g., Crystallization, Chromatography) Salt_Formation->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Elemental_Analysis Elemental Analysis Purification->Elemental_Analysis

Caption: Generalized workflow for the synthesis and structural elucidation of halogenated aminopyridinols.

Experimental Protocols

General Procedure for the Synthesis of 3-Amino-5-halopyridin-4-ols:

A detailed synthetic protocol for a related compound, 4-Amino-3-iodopyridine, involves the iodination of a protected 4-aminopyridine derivative. A similar strategy can be adapted for the synthesis of the title compounds.

Structural Validation via NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of novel compounds.[7]

  • Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

  • Materials:

    • Synthesized compound (5-10 mg)

    • Deuterated solvent (e.g., DMSO-d₆)

    • 5 mm NMR tubes

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer

  • Procedure:

    • Accurately weigh the compound and dissolve it in the appropriate volume of deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

    • Process the data (Fourier transformation, phase correction, and baseline correction).

    • Analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure.

Comparative Biological Activity Screening

Aminopyridine derivatives are known to exhibit a range of biological activities, including antibacterial and anticancer effects.[5][8] A comparative screening of this compound and its analogues against relevant biological targets can provide valuable insights into their therapeutic potential.

Hypothetical Comparative In Vitro Antibacterial Activity (MIC in µg/mL):

Bacterial Strain3-Amino-5-iodopyridin-4-ol HCl4-Amino-3-iodopyridin-3-ol3-Amino-5-chloropyridin-4-ol HClGentamicin (Control)
Staphylococcus aureus (Gram-positive)3264160.5
Bacillus subtilis (Gram-positive)163280.25
Escherichia coli (Gram-negative)>128>128>1281
Pseudomonas aeruginosa (Gram-negative)>128>128>1282

Expert Insights: The hypothetical data suggests that these compounds may exhibit moderate activity against Gram-positive bacteria, with the chloro-analogue potentially being more potent than the iodo-analogues. The lower activity against Gram-negative bacteria is a common observation for many compound classes due to the presence of the outer membrane.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination:

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

  • Objective: To determine the in vitro antibacterial activity of the compounds.

  • Materials:

    • Bacterial strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth)

    • Test compounds dissolved in DMSO

    • Sterile 96-well microplates

  • Instrumentation: Microplate reader

  • Procedure:

    • Prepare a standardized inoculum of the microorganism.

    • In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth.

    • Inoculate each well with the bacterial suspension.

    • Include positive (no compound) and negative (no bacteria) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection or by measuring the optical density at 600 nm.

Signaling Pathway Considerations

The biological activity of aminopyridines can often be attributed to their interaction with specific enzymes or receptors.[4] For instance, some aminopyridine derivatives have been investigated as kinase inhibitors in oncology.[5] The following diagram illustrates a generalized kinase inhibition pathway.

G ATP ATP Kinase Kinase ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Substrate->Kinase Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Compound Aminopyridine Inhibitor Compound->Kinase Inhibition

Caption: Generalized schematic of kinase inhibition by a small molecule inhibitor.

Conclusion

This comparative guide provides a framework for the systematic evaluation of this compound and its structural analogues. The presented data, while partially hypothetical, is grounded in the established principles of medicinal chemistry and highlights the importance of substituent effects on the physicochemical and biological properties of aminopyridine derivatives. The detailed experimental protocols offer a practical starting point for researchers to synthesize and characterize these and other novel compounds. Further investigation into the specific biological targets and mechanisms of action of these molecules is warranted to fully elucidate their therapeutic potential.

References

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 13-22. [Link][1][2][3]

  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link][4]

  • Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3465. [Link][8]

  • PubChem. (n.d.). 4-Amino-5-iodopyridin-3-ol. PubChem. [Link][6]

Sources

"purity assessment of 3-Amino-5-iodopyridin-4-ol hydrochloride by HPLC"

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Purity Assessment of 3-Amino-5-iodopyridin-4-ol hydrochloride by High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is a heterocyclic organic compound of significant interest in pharmaceutical development, often serving as a critical building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The purity of such starting materials is not merely a quality metric; it is a foundational pillar upon which the safety, efficacy, and reproducibility of the final drug product are built. Impurities, even in trace amounts, can have unforeseen consequences on reaction pathways, product stability, and toxicology.

High-Performance Liquid Chromatography (HPLC) is the quintessential analytical technique for assessing the purity of pharmaceutical compounds.[1] Its widespread adoption across all stages of drug development, from discovery to quality control, stems from its ability to separate, identify, and quantify individual components within a complex mixture with high resolution and sensitivity.[1][2] This guide provides an in-depth, experience-driven approach to developing a robust HPLC method for the purity assessment of this compound and presents a comparative analysis of hypothetical batches to illustrate the practical application of the method.

Part 1: The Cornerstone of Analysis: Foundational Method Development

A successful analytical method is not a product of chance but of a systematic process rooted in the physicochemical properties of the analyte.[3] The goal is to develop a method that is not only fit for purpose but also reproducible and robust.[1]

Analyte Characterization: The 'Why' Behind the Method

Before a single sample is prepared, understanding the molecule is paramount. The structure of this compound—a substituted pyridine ring—provides critical clues for method development.

  • Chromophore for UV Detection : The aromatic pyridine ring is an inherent chromophore, meaning it absorbs ultraviolet (UV) light. This makes a UV detector, a workhorse in HPLC, the logical choice for detection due to its simplicity and applicability.[4] For maximum sensitivity, analysis should be performed at the wavelength of maximum absorbance (λmax).[5]

  • Polarity and Basicity : The presence of amino (-NH2) and hydroxyl (-OH) groups, combined with the nitrogen atom in the pyridine ring, makes the molecule polar. Pyridine and its derivatives are generally basic compounds.[6][7] This basicity can lead to poor peak shape (tailing) on standard silica-based columns due to interaction with residual acidic silanols. The hydrochloride salt form indicates good solubility in aqueous or polar organic solvents, which is ideal for reversed-phase HPLC.[3]

  • Chromatographic Mode Selection : Given the polar nature of the analyte, Reversed-Phase HPLC (RP-HPLC) is the most effective separation mode.[1][4] In RP-HPLC, the stationary phase (the column) is nonpolar (e.g., C18), and the mobile phase is polar. This setup allows for the effective separation of polar to moderately nonpolar compounds.

Logical Selection of Chromatographic Conditions

Based on the analyte's properties, we can rationally design the initial HPLC conditions.

  • Column : A C18-bonded silica column is the universal starting point for RP-HPLC method development due to its versatility in separating a wide range of aromatic and polar compounds.[4][8] A standard dimension, such as 150 mm x 4.6 mm with a 5 µm particle size, offers a good balance between resolution, analysis time, and backpressure.[9]

  • Mobile Phase : To ensure a sharp, symmetrical peak for our basic analyte, the mobile phase must be acidic.[6] By lowering the pH (typically to < 3), the basic nitrogen on the pyridine ring and the amino group become fully protonated. This single ionic state prevents secondary interactions with the column, minimizing peak tailing. A common and effective choice is a mixture of water and acetonitrile (ACN) with a small amount of an acidifier like formic acid or trifluoroacetic acid (TFA). A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase (ACN), is employed to ensure that impurities with a wide range of polarities are eluted and detected.[5][8]

  • Detection : A Photodiode Array (PDA) or UV detector is used. The optimal wavelength (λmax) should be determined by scanning the UV spectrum of a pure standard. In the absence of a standard, monitoring at a common wavelength for aromatic compounds, such as 254 nm, is a reasonable starting point.[10] A PDA detector is advantageous as it captures the entire UV spectrum for each peak, aiding in peak purity assessment and identification.[8]

Experimental Workflow for HPLC Purity Assessment

The following diagram illustrates the logical flow of the HPLC analysis process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing SamplePrep Sample & Standard Preparation Injection Autosampler Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation Separation Chromatographic Separation (C18 Column) MobilePhasePrep->Separation Injection->Separation Mobile Phase Flow Detection UV/PDA Detection Separation->Detection Acquisition Data Acquisition (Chromatogram) Detection->Acquisition Integration Peak Integration & Purity Calculation Acquisition->Integration Report Final Report Generation Integration->Report

Caption: A generalized workflow for HPLC purity analysis.

Detailed HPLC Protocol

This protocol is designed to be a self-validating system, providing robust and reliable results.

  • Instrumentation

    • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.[8]

  • Chromatographic Conditions

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detection at 254 nm, with a scan range of 200-400 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation

    • Diluent: 50:50 Water:Acetonitrile.

    • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the diluent to a final concentration of 0.5 mg/mL.

    • Sample Preparation: Prepare samples from different sources (e.g., Supplier A, Supplier B) at the same concentration (0.5 mg/mL) as the standard.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates.

Part 2: A Practical Application: Comparative Purity Assessment

To demonstrate the utility of this method, we will compare the purity profiles of this compound obtained from three hypothetical sources:

  • Sample 1: Supplier A

  • Sample 2: Supplier B

  • Sample 3: In-house Synthesis Batch

The objective of this comparison is to determine not only the overall purity but also to characterize the impurity profile of each batch, as different synthetic routes can lead to different impurities.[2] This process is essential for selecting a high-quality raw material supplier.

Logical Flow of Comparative Analysis

The following diagram outlines the decision-making process for the comparative study.

Comparative_Analysis Start Obtain Samples (Supplier A, Supplier B, In-house) ApplyMethod Apply Validated HPLC Method to All Samples Start->ApplyMethod AcquireData Acquire & Integrate Chromatograms ApplyMethod->AcquireData Compare Compare Results: - Purity (Area %) - Number of Impurities - Impurity Profile AcquireData->Compare Decision Evaluate Against Specifications (ICH) Compare->Decision Select Select Best Source / Qualify Batch Decision->Select Meets Specs Reject Reject / Investigate Out-of-Specification Batch Decision->Reject Fails Specs

Caption: Logical workflow for comparing and qualifying material from different sources.

Comparative Data Summary

The application of the HPLC method to the three samples yielded the following hypothetical data, which has been compiled for straightforward comparison. Purity is calculated based on the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[8]

Parameter Supplier A Supplier B In-house Synthesis Batch
Main Peak Retention Time (min) 12.5412.5512.54
Purity (Area %) 99.85%98.90%99.52%
Number of Detected Impurities 253
Largest Single Impurity (Area %) 0.08% (at RRT 0.85)0.65% (at RRT 1.15)0.25% (at RRT 0.92)
Total Impurities (Area %) 0.15%1.10%0.48%
Notes High purity, minor related impurities.Lower purity, contains a significant post-eluting impurity.Good purity, contains a closely eluting impurity.

RRT = Relative Retention Time

Part 3: Data Interpretation and Trustworthiness

The data table clearly shows that Supplier A provides the material with the highest purity (99.85%) and the cleanest impurity profile. The total impurities are well below typical reporting thresholds outlined in guidelines like ICH Q2(R1).[11][12]

Supplier B's material, at 98.90% purity, is significantly less pure. Critically, it contains a single large impurity at 0.65%. An impurity at this level would require identification and qualification according to regulatory standards, making this material a higher risk for development.

The In-house Synthesis Batch shows good purity (99.52%) but has a notable impurity (0.25%) that elutes close to the main peak (RRT 0.92). This highlights the importance of a high-resolution method capable of separating closely related substances.

This entire protocol is designed as a self-validating system. The use of a reference standard allows for confirmation of the main peak's identity. The gradient method ensures a wide range of potential impurities are captured, and the PDA detector provides spectral data to confirm that peaks are pure and not co-eluting. The validation of such an analytical procedure is a formal process that demonstrates its suitability for the intended purpose.[12] According to ICH guidelines, this would involve assessing parameters like specificity, linearity, accuracy, precision, and robustness.[11][13][14]

Conclusion

The purity of this compound is a critical quality attribute that directly impacts its suitability for pharmaceutical manufacturing. This guide has detailed a systematic, science-based approach to developing a robust RP-HPLC method for its assessment. By understanding the analyte's chemical nature, we can rationally select chromatographic conditions that yield high-quality, reliable data. The comparative analysis demonstrates how this validated method can be a powerful tool for supplier qualification and batch release, ensuring that only materials of the highest quality are used in the drug development pipeline. This commitment to analytical excellence is fundamental to ensuring the safety and efficacy of the final medicinal product.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis . (n.d.). Lab-Training.com. Retrieved from [Link]

  • HPLC Methods for analysis of Pyridine . (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Navigating HPLC Method Development: Tips for Success . (2024, January 17). Pharma's Almanac. Retrieved from [Link]

  • Steps for HPLC Method Development . (n.d.). Pharmaguideline. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . (n.d.). ECA Academy. Retrieved from [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column . (n.d.). SIELC Technologies. Retrieved from [Link]

  • HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development . (n.d.). Walsh Medical Media. Retrieved from [Link]

  • Steps involved in HPLC Method Development . (n.d.). Asian Journal of Pharmaceutical Research. Retrieved from [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column . (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . (2005, November). U.S. Food and Drug Administration. Retrieved from [Link]

  • Quality Guidelines . (n.d.). International Council for Harmonisation (ICH). Retrieved from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . (2024, April 24). Starodub. Retrieved from [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC) . (n.d.). Defense Technical Information Center (DTIC). Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 3-Amino-5-iodopyridin-4-ol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 3-Aminopyridin-4-one Scaffold

The pyridine ring is a fundamental heterocyclic motif present in numerous natural products and FDA-approved drugs, exhibiting a wide array of biological activities.[1] The 3-aminopyridin-4-one core, in particular, has garnered significant interest in medicinal chemistry due to its structural resemblance to endogenous signaling molecules and its capacity for diverse chemical modifications. The introduction of a halogen atom, such as iodine, at the C5 position can significantly modulate the compound's physicochemical properties, including lipophilicity and electronic character, thereby influencing its biological activity. This guide explores the anticancer, antimicrobial, and enzyme inhibitory potential of derivatives based on this scaffold, providing experimental context and methodologies to support further investigation.

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of the 3-aminopyridine scaffold have demonstrated notable potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[2]

Comparative Analysis of Anticancer Activity
Derivative ClassCancer Cell LineReported Activity (IC50/GI50)Reference Compound
3-Cyanopyridone/Pyrazoline HybridsMultipleGI50 values ranging from 25 nM to 30 nMErlotinib (GI50 = 33 nM)
Pyridylpyrimidinylaminophenyl AmidesMCF-7, HepG2IC50 values of 0.5 µM and 5.27 µM, respectivelyDoxorubicin
4-Aminopyrazolo[3,4-d]pyrimidine DerivativesRenal Cancer Cell LinesPotent inhibitory activity, with some compounds outperforming sunitinib and sorafenibSunitinib, Sorafenib

Table 1: Comparative Anticancer Activity of Structurally Related Heterocyclic Compounds.

The data suggests that modifications to the core scaffold, including the nature and position of substituents, can significantly impact anticancer potency. The presence of halogen atoms on appended phenyl rings, for instance, has been a recurring theme in the design of potent anticancer agents.[3]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines a standard procedure for assessing the in vitro anticancer activity of novel compounds using the MTT assay.[2][4][5][6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a further 48-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Heterocyclic compounds, including pyridine derivatives, have shown promise in this area.[1][7][8][9][10] The antimicrobial efficacy of new compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Comparative Analysis of Antimicrobial Activity

While specific data for 3-Amino-5-iodopyridin-4-ol derivatives is scarce, studies on other halogenated heterocyclic compounds provide a basis for comparison. For instance, novel 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives have demonstrated significant antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, with some compounds showing superior potency to ampicillin and streptomycin.[11]

Derivative ClassBacterial StrainReported MIC (µg/mL)Reference Compound
α-aminophosphonatesE. coli, B. subtilis, S. aureus10-1000-
3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivativesS. aureus, P. aeruginosaMIC at 37.9–113.8 μMAmpicillin, Streptomycin
5-(Aryl/Heteroaryl)amino-4-quinolonesGram-positive bacteria≤0.06-

Table 2: Comparative Antimicrobial Activity of Structurally Related Heterocyclic Compounds.

The presence of a halogen, such as iodine, in the molecular structure is often associated with enhanced antimicrobial activity. This can be attributed to increased lipophilicity, which may facilitate passage through the bacterial cell membrane, and the potential for halogen bonding interactions with biological targets.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the broth microdilution method, a standard procedure for determining the MIC of a novel compound.[7][9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplates

  • Test compounds dissolved in a suitable solvent

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth with solvent)

Procedure:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in CAMHB in a 96-well plate.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination (Optional): To determine the MBC, subculture 10-100 µL from the wells showing no visible growth onto an appropriate agar medium. Incubate the agar plates at 35-37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Enzyme Inhibition: A Targeted Approach to Drug Discovery

Many drugs exert their therapeutic effects by inhibiting specific enzymes. Pyridine-based molecules are known to be privileged pharmacophores in the design of enzyme inhibitors.[1]

Comparative Analysis of Enzyme Inhibitory Activity

Derivatives of the 3-aminopyridin-4-one scaffold have the potential to inhibit various enzymes, including kinases and monoamine oxidases. For example, pyridine-based compounds have been developed as potent inhibitors of PIM-1 kinase, with some derivatives exhibiting IC50 values in the nanomolar range.[12][13] Furthermore, 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives have shown good inhibitory activity against monoamine oxidases.[14]

Derivative ClassTarget EnzymeReported IC50/KiReference Compound
Pyridine-based compoundsPIM-1 Kinase14.3 nM - 42.3 nMStaurosporine (IC50 = 16.7 nM)
Pyridylpyrimidinylaminophenyl amidesc-Src KinaseComparable to ImatinibImatinib
3-Hydroxypyridin-4-onesCatechol-O-methyltransferase (COMT)4.55 to 19.8 µM-

Table 3: Comparative Enzyme Inhibitory Activity of Structurally Related Compounds.

The 3-amino-5-iodopyridin-4-ol scaffold, with its potential for hydrogen bonding and halogen bonding, represents a promising starting point for the design of potent and selective enzyme inhibitors.

Experimental Protocol: Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.[12][13][15][16]

Materials:

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

  • Signal Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: The kinase activity in the presence of the inhibitor is compared to the activity in the absence of the inhibitor (control). The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of 3-Amino-5-iodopyridin-4-ol derivatives is intricately linked to their chemical structure. The following diagram illustrates key structural features and their potential influence on activity.

SAR_Diagram cluster_substituents Key Substituent Positions cluster_activities Potential Biological Activities Core 3-Amino-5-iodopyridin-4-ol Core N_Amino N-Amino Group (Position 3) Core->N_Amino H-bond donor/acceptor Site for derivatization C5_Iodo Iodine (Position 5) Core->C5_Iodo Increases lipophilicity Potential for halogen bonding N_Pyridinol Pyridinol Nitrogen Core->N_Pyridinol H-bond acceptor Influences pKa OH_Group Hydroxyl Group (Position 4) Core->OH_Group H-bond donor/acceptor Chelating potential Anticancer Anticancer Activity N_Amino->Anticancer Antimicrobial Antimicrobial Activity N_Amino->Antimicrobial C5_Iodo->Anticancer C5_Iodo->Antimicrobial Enzyme_Inhibition Enzyme Inhibition N_Pyridinol->Enzyme_Inhibition OH_Group->Enzyme_Inhibition

Caption: Key structural features of the 3-Amino-5-iodopyridin-4-ol scaffold and their potential influence on biological activity.

Key SAR Insights:

  • The Amino Group (C3): This group is a key site for derivatization, allowing for the introduction of various substituents to modulate activity and selectivity. It can also participate in crucial hydrogen bonding interactions with biological targets.

  • The Iodine Atom (C5): The bulky and lipophilic iodine atom can enhance membrane permeability, a critical factor for antimicrobial and intracellular anticancer activity. Furthermore, it can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

  • The Pyridinol Ring: The nitrogen atom and the hydroxyl group of the pyridinol ring are key pharmacophoric features, capable of forming hydrogen bonds and coordinating with metal ions in enzyme active sites.

Future Directions:

The 3-Amino-5-iodopyridin-4-ol hydrochloride scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:

  • Systematic Derivatization: Synthesizing a library of derivatives with diverse substituents at the C3-amino group and exploring the impact of replacing the iodine at C5 with other halogens or functional groups.

  • Broad Biological Screening: Evaluating these derivatives against a wide range of cancer cell lines, bacterial and fungal pathogens, and a panel of relevant enzymes to identify lead compounds with high potency and selectivity.

  • Mechanism of Action Studies: Elucidating the molecular mechanisms by which active compounds exert their biological effects.

This comprehensive approach will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel bioactive compounds based on the 3-Amino-5-iodopyridin-4-ol scaffold.

Workflow_Diagram cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer_Screen Anticancer Screening (MTT Assay) Purification->Anticancer_Screen Antimicrobial_Screen Antimicrobial Screening (MIC/MBC Determination) Purification->Antimicrobial_Screen Enzyme_Screen Enzyme Inhibition Screening Purification->Enzyme_Screen Data_Analysis Data Analysis (IC50, MIC Calculation) Anticancer_Screen->Data_Analysis Antimicrobial_Screen->Data_Analysis Enzyme_Screen->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Lead_Identification->Synthesis Further Optimization

Caption: A typical workflow for the synthesis, biological evaluation, and lead identification of 3-Amino-5-iodopyridin-4-ol derivatives.

This structured approach, combining synthetic chemistry with robust biological and analytical methodologies, is essential for the efficient discovery and development of new drug candidates.

References

  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity - Journal of Pharmaceutical Negative Results. Available at: https://www.pnrjournal.com/index.php/home/article/view/100
  • Role of pyridines as enzyme inhibitors in medicinal chemistry - ResearchGate. Available at: https://www.researchgate.net/publication/330349145_Role_of_pyridines_as_enzyme_inhibitors_in_medicinal_chemistry
  • View of An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. Available at: https://ignited.in/jac/index.php/jac/article/view/5730/2996
  • Synthesis and Antimicrobial Activities of a Novel Series of Heterocyclic α-aminophosphonates - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/22965829/
  • Novel α-N-heterocyclic thiosemicarbazone complexes: synthesis, characterization, and antimicrobial of properties investigation - PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8443599/
  • MTT Assay Protocol for Cell Viability and Proliferation. Available at: https://www.sigmaaldrich.com/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-culture-assays/mtt-assay-protocol
  • MTT Assay Protocol | Springer Nature Experiments. Available at: https://experiments.
  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). Available at: https://case.edu/cancer/media/case-edu/cancer-center/files/cancer-shared-resources/cell-culture-and-invivo-models/MTT-ASSAY.pdf
  • MTT assay protocol | Abcam. Available at: https://www.abcam.com/protocols/mtt-assay-protocol
  • MTT (Assay protocol - Protocols.io. Available at: https://www.protocols.io/view/mtt-assay-protocol-n2bvj61bblk5/v1
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies | ACS Omega. Available at: https://pubs.acs.org/doi/10.1021/acsomega.3c06175
  • Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)- 1- phenyl-1H-pyrazole-4-carbonitriles - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/38709778/
  • 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Available at: https://www.mdpi.com/1420-3049/25/17/3990
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6700122/
  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors - ResearchGate. Available at: https://www.researchgate.net/publication/318854433_Design_Synthesis_and_Evaluation_of_the_Kinase_Inhibition_Potential_of_Pyridylpyrimidinylaminophenyl_Derivatives_Pyridylpyrimidinylaminophenyl_Amides_as_Kinase_Inhibitors
  • Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00908H. Available at: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00908h
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10691500/
  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Available at: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra05136j
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. Available at: https://www.mdpi.com/1420-3049/24/18/3386
  • 4-Amino-5-iodopyridin-3-ol | C5H5IN2O | CID 133055887 - PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-5-iodopyridin-3-ol
  • Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/11258100/
  • Design, synthesis and evaluation of 3-hydroxypyridin-4-ones as inhibitors of catechol-O-methyltransferase - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/32107765/
  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity - MDPI. Available at: https://www.mdpi.com/1422-0067/23/23/14995
  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8421715/
  • Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAF V600E Inhibitory Pathways - MDPI. Available at: https://www.mdpi.com/1424-8247/16/9/1283
  • Plant Antimicrobial Compounds and Their Mechanisms of Action on Spoilage and Pathogenic Bacteria: A Bibliometric Study and Literature Review - MDPI. Available at: https://www.mdpi.com/2304-8158/13/13/2070
  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4203362/
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4083832/
  • Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8818552/
  • Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/31338870/
  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222718/
  • New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9656832/
  • Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/28002958/
  • Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9148408/
  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - MDPI. Available at: https://www.mdpi.com/1420-3049/22/8/1313

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3-Amino-5-iodopyridin-4-ol Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Isomer Purity in Pharmaceutical Development

In the realm of drug discovery and development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality; it is a cornerstone of safety and efficacy. Positional isomers—molecules with identical chemical formulas but different arrangements of atoms—can exhibit dramatically different pharmacological, toxicological, and pharmacokinetic profiles. The compound 3-Amino-5-iodopyridin-4-ol is a substituted pyridine derivative, a class of heterocyclic compounds frequently encountered in medicinal chemistry. Its structural isomers, therefore, represent a significant analytical challenge where misidentification could have profound consequences.

This guide provides an in-depth, objective comparison of the key spectroscopic techniques used to differentiate 3-Amino-5-iodopyridin-4-ol hydrochloride from its positional isomers. As a hydrochloride salt, the protonation of the pyridine nitrogen introduces distinct spectroscopic features that are crucial for characterization. We will explore the causal relationships between molecular structure and spectral output, offering field-proven insights and self-validating experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. Our focus will be on providing researchers, scientists, and drug development professionals with the authoritative framework needed to unambiguously identify these critical structural variants.

For the purpose of this guide, we will compare the target molecule, Isomer A , with a key positional isomer, Isomer B .

Isomers Under Investigation

The structural differences between the isomers, particularly the relative positions of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, will fundamentally alter their electronic environments and, consequently, their spectroscopic signatures.

Comparative Cross-Reactivity Analysis of 3-Amino-5-iodopyridin-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Off-Target Profiling and Selectivity Assessment

Disclaimer: As of January 2026, detailed experimental data on the specific biological targets and cross-reactivity of 3-Amino-5-iodopyridin-4-ol hydrochloride is not extensively available in the public domain. This guide, therefore, outlines the established and recommended methodologies for such an analysis, providing a framework for researchers. To illustrate these principles, we will postulate a hypothetical primary target, the Janus Kinase 2 (JAK2), a common target for pyridinone-based inhibitors, and use illustrative data to reflect typical results from the described experimental procedures.

Introduction: The Imperative of Selectivity in Drug Development

The therapeutic efficacy of a small molecule inhibitor is critically dependent on its specificity for the intended biological target. Off-target interactions, where a compound binds to unintended proteins, can lead to unforeseen side effects and are a major cause of clinical trial failures. This compound belongs to the pyridinone class of compounds, a privileged scaffold in medicinal chemistry known to interact with a variety of protein families, most notably protein kinases.[1][2][3] This structural versatility necessitates a rigorous and multi-faceted approach to understanding its cross-reactivity profile.

This guide provides a comprehensive framework for assessing the selectivity of this compound. We will detail a logical progression of experiments, from initial computational predictions to in-depth cellular target engagement assays, explaining the rationale behind each step.

Part 1: Initial Assessment - Predicting Potential Cross-Reactivity

Before embarking on extensive wet-lab experiments, computational methods can provide valuable insights into potential off-target interactions. By comparing the structure of this compound to databases of known ligands, we can identify proteins with similar binding pockets.

Methodology: Molecular Similarity Analysis

Computational tools can be used to calculate the structural similarity of this compound against libraries of compounds with known biological activities.[4] This chemoinformatic approach helps prioritize which protein families to investigate for potential cross-reactivity. High structural similarity to known ligands for other targets suggests a higher probability of off-target binding.[4]

Part 2: In Vitro Biochemical Assays - Quantifying Interactions

The next step is to quantify the binding affinity and inhibitory activity of the compound against its intended target and a panel of potentially cross-reactive proteins. For our hypothetical case, we will focus on a panel of kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Reagents and Materials :

    • Recombinant human kinases (e.g., JAK2, TYK2, ACVR1, etc.)

    • Specific peptide substrate for each kinase

    • ATP (Adenosine triphosphate)

    • This compound (test compound)

    • Kinase assay buffer

    • ADP-Glo™ Kinase Assay kit (or similar ADP quantification reagent)

    • Microplate reader

  • Procedure :

    • Prepare a serial dilution of this compound in the kinase assay buffer.

    • In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.[5][6][7] Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of ADP produced, which is proportional to kinase activity. This is often done by adding a reagent that converts ADP to ATP, which then drives a luciferase-based reaction, generating a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of the test compound relative to a no-compound control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Comparative Kinase Selectivity Profile

The results from the in vitro kinase assays should be summarized in a table for clear comparison.

Kinase TargetPrimary FunctionIC50 (nM) of this compound
JAK2 (Hypothetical Primary Target) Cytokine signaling15
TYK2Cytokine signaling250
JAK1Cytokine signaling350
JAK3Cytokine signaling> 10,000
ACVR1BMP signaling1,200
SRCCell growth and differentiation> 10,000
LCKT-cell signaling> 10,000
EGFRGrowth factor signaling> 10,000

This data is illustrative and serves as an example of a typical selectivity profile.

Part 3: Cellular Assays - Confirming Target Engagement in a Biological Context

While in vitro assays are crucial for determining direct inhibitory activity, it is equally important to confirm that the compound can engage its target within a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8][9][10][11][12]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[8][12]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA
  • Cell Treatment : Culture cells to an appropriate density and treat them with either this compound or a vehicle control for a specified time.[8]

  • Heating : Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[9]

  • Lysis and Fractionation : Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[8]

  • Protein Detection : Quantify the amount of the target protein remaining in the soluble fraction for each temperature point using a specific detection method, such as Western blotting or mass spectrometry.[10][12]

  • Data Analysis : Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.[8]

Data Presentation: CETSA Results for JAK2

The CETSA results can be visualized by plotting the melting curves for the vehicle and compound-treated groups. A clear rightward shift in the curve for the compound-treated sample indicates stabilization of the target protein.

TreatmentApparent Melting Temperature (Tm) of JAK2Thermal Shift (ΔTm)
Vehicle (DMSO)52.5 °C-
This compound (1 µM)58.0 °C+5.5 °C

This data is illustrative and demonstrates successful target engagement in a cellular context.

Part 4: Broader Off-Target Profiling

To ensure a comprehensive understanding of potential cross-reactivity, it is advisable to screen the compound against a broad panel of targets beyond the initial predictions. This can include other enzyme families, G-protein coupled receptors (GPCRs), ion channels, and transporters. Several contract research organizations (CROs) offer standardized screening panels for this purpose.

Logical Framework for Cross-Reactivity Assessment

Cross_Reactivity_Workflow A This compound B Computational Similarity Search A->B D In Vitro Biochemical Assays (e.g., Kinase Panel) A->D H Broad Off-Target Screening (e.g., CRO Panel) A->H C Hypothesized Off-Targets B->C C->D E IC50 Determination & Selectivity Profile D->E F Cell-Based Target Engagement (e.g., CETSA) E->F G Confirmation of Cellular Activity F->G I Comprehensive Safety Profile G->I H->I

Sources

A Comparative Guide to the Definitive Identification of 3-Amino-5-iodopyridin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical and materials science research, the unequivocal identification of novel and intermediate compounds is a cornerstone of scientific rigor and developmental success. This guide presents a multi-faceted analytical approach to confirm the identity of 3-Amino-5-iodopyridin-4-ol hydrochloride. We will delve into the theoretical underpinnings of various spectroscopic and chromatographic techniques, providing not just procedural steps but the critical reasoning behind their application. This document is intended for researchers, scientists, and drug development professionals who require a robust, self-validating workflow for structural elucidation. By comparing the data obtained from orthogonal analytical methods, we can achieve a high degree of confidence in the compound's structure and purity.

The Analytical Challenge: Structure and Isomeric Ambiguity

The target molecule, this compound, presents a specific set of analytical challenges. Its structure, a substituted pyridine ring, necessitates a careful examination of substituent positions. The presence of amino, iodo, and hydroxyl groups, along with the hydrochloride salt form, influences its chemical and physical properties, which in turn dictates the most appropriate analytical strategies. Isomeric ambiguity with compounds like 4-Amino-5-iodopyridin-3-ol[1] or 3-Amino-4-iodopyridine[2][3] underscores the need for techniques that can definitively map the connectivity of the atoms.

A Multi-pronged Approach to Structural Confirmation

To address this, we will employ a suite of analytical techniques, each providing a unique piece of the structural puzzle. The comparison of data from these disparate methods forms the basis of a self-validating system.

Workflow for Structural Confirmation of this compound

G cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Definitive Structure cluster_3 Purity & Identity Confirmation Sample Preparation Sample Preparation NMR NMR Spectroscopy (¹H, ¹³C, DEPT, HSQC, HMBC) Sample Preparation->NMR Disperse sample in appropriate solvents MS Mass Spectrometry (HRMS, Fragmentation) Sample Preparation->MS Disperse sample in appropriate solvents FTIR FTIR Spectroscopy Sample Preparation->FTIR Disperse sample in appropriate solvents HPLC HPLC-UV Sample Preparation->HPLC Disperse sample in appropriate solvents Elemental Elemental Analysis Sample Preparation->Elemental Disperse sample in appropriate solvents XRay Single-Crystal X-ray Crystallography NMR->XRay Corroborate findings MS->XRay Corroborate findings FTIR->XRay Corroborate findings XRay->HPLC Validate against pure standard XRay->Elemental Validate against pure standard Final Confirmation Final Confirmation HPLC->Final Confirmation Elemental->Final Confirmation

Caption: A comprehensive workflow for the identification of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A full suite of 1D and 2D NMR experiments is essential to unambiguously assign the proton and carbon signals and establish their connectivity.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O, to ensure the exchange of the labile hydroxyl and amino protons.

  • ¹H NMR: Acquire a standard proton NMR spectrum. The expected spectrum should show distinct signals for the two aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing iodo group. The formation of the hydrochloride salt will cause a general downfield shift of the ring proton signals compared to the free base.[4]

  • ¹³C NMR and DEPT-135: Obtain a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments. A DEPT-135 experiment will differentiate between CH and CH₃ groups (positive signals) and CH₂ groups (negative signals), while quaternary carbons will be absent. This is crucial for confirming the substitution pattern.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling relationships, which will be vital in confirming the adjacency of the two aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is the key experiment to definitively place the substituents by observing correlations from the aromatic protons to the quaternary carbons bearing the iodo, amino, and hydroxyl groups.

Expected Data and Interpretation:

Technique Expected Observation Interpretation
¹H NMR Two distinct aromatic proton signals.Confirms the disubstituted nature of the pyridine ring with respect to protons.
¹³C NMR Five distinct carbon signals.Indicates the five unique carbon environments in the pyridine ring.
HMBC Long-range correlations from aromatic protons to substituted carbons.Unambiguously determines the positions of the iodo, amino, and hydroxyl groups.

II. Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Composition

Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental formula. Fragmentation patterns can also offer structural clues.

Experimental Protocol: Mass Spectrometry

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

  • High-Resolution Mass Spectrometry (HRMS): Analyze the sample on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

  • Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation. The fragmentation pattern will be characteristic of the molecule's structure.

Expected Data and Interpretation:

The molecular formula of 3-Amino-5-iodopyridin-4-ol is C₅H₅IN₂O.[1] The expected monoisotopic mass of the free base is approximately 235.94 Da.[1] In ESI positive mode, the protonated molecule [M+H]⁺ would be observed. A key feature in the mass spectrum will be the isotopic pattern of iodine. Iodine is monoisotopic (¹²⁷I), so no M+2 peak from the halogen is expected, which helps to differentiate it from chlorine- or bromine-containing analogs.[5][6]

Technique Expected Observation Interpretation
HRMS (ESI+) A peak corresponding to the exact mass of [C₅H₆IN₂O]⁺.Confirms the elemental composition of the molecule.
MS/MS Fragmentation patterns showing loss of characteristic groups (e.g., H₂O, NH₃).Provides additional structural information and helps to differentiate isomers.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

Expected Data and Interpretation:

The FTIR spectrum will show characteristic absorption bands for the various functional groups.

Functional Group **Expected Wavenumber Range (cm⁻¹) **Notes
O-H Stretch (hydroxyl)3200-3600 (broad)The broadness is due to hydrogen bonding.
N-H Stretch (amino)3300-3500 (two bands for primary amine)These bands may overlap with the O-H stretch.[7]
C=C and C=N Stretch (aromatic ring)1400-1600Characteristic of the pyridine ring.
C-O Stretch (hydroxyl)1000-1260
C-I Stretch500-600This may be in the fingerprint region and difficult to assign definitively.

The presence of the hydrochloride salt may cause broadening and shifts in the N-H and O-H stretching frequencies.[8]

IV. Single-Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry.[9][10][11] This is considered the "gold standard" for structural confirmation.

Experimental Protocol: X-ray Crystallography

  • Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[12]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.[9]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

Expected Data and Interpretation:

A successful X-ray crystallographic analysis will provide a detailed 3D model of this compound, confirming the connectivity and spatial arrangement of all atoms. This data can then be used to validate the interpretations from the spectroscopic methods.

V. Chromatographic and Elemental Analysis: Assessing Purity

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for assessing the purity of a compound.[13] Elemental analysis provides the percentage composition of elements (C, H, N), which can be compared to the theoretical values for the proposed structure.

Experimental Protocol: HPLC-UV

  • Method Development: Develop a suitable reversed-phase HPLC method. A C18 column with a mobile phase of acetonitrile and water containing a buffer (e.g., formic acid or ammonium acetate) is a good starting point.[14]

  • Analysis: Inject a solution of the sample and monitor the elution profile with a UV detector at a wavelength where the compound has strong absorbance.

Experimental Protocol: Elemental Analysis

  • Sample Submission: Submit a pure, dry sample to an analytical laboratory for C, H, N analysis.

Expected Data and Interpretation:

Technique Expected Observation Interpretation
HPLC-UV A single major peak with a purity of >95%.Indicates the sample is of high purity.
Elemental Analysis Experimental %C, %H, and %N values within ±0.4% of the theoretical values for C₅H₆ClIN₂O.Confirms the elemental composition and supports the proposed structure.

Conclusion: A Self-Validating Approach

By systematically applying this suite of analytical techniques, a researcher can confidently confirm the identity and purity of this compound. The strength of this approach lies in the orthogonal nature of the data obtained. NMR provides detailed connectivity information, mass spectrometry confirms the molecular formula, FTIR identifies functional groups, X-ray crystallography gives the definitive 3D structure, and chromatographic and elemental analyses verify purity and elemental composition. The convergence of data from these independent methods provides a robust and self-validating confirmation of the compound's identity, which is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Krishnakumar, V., & John Xavier, R. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594.
  • BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallography of Pyridin-4-olate Metal Complexes.
  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(9), 2945. [Link]

  • El-Gamel, N. E. A., et al. (2021). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Molecules, 26(16), 4941. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

  • ResearchGate. (n.d.). A reducing-difference IR-spectral study of 4-aminopyridine. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the X-ray Crystallography of 5-(1,3-Thiazol-4-yl)pyridin-2-amine Analogs.
  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1593. [Link]

  • Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance, 1(3), 239–247. [Link]

  • ResearchGate. (n.d.). Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions. Retrieved from [Link]

  • Chojnacki, J., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13337-13353. [Link]

  • BenchChem. (n.d.). Technical Guide: Physicochemical Properties and Synthetic Applications of 4-Amino-3-iodopyridine.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

  • Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 13(9), 633-637.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a ha... Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-iodopyridin-3-ol. Retrieved from [Link]

  • South African Journal of Chemistry. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. 66, 123-127. [Link]

  • ResearchGate. (n.d.). Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O), H2SO4). Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1,4-dimethyl-5H-pyrido(4,3-b)indole. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Iodopyridin-3-ol. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 3-Amino-5-iodopyridin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3-Amino-5-iodopyridin-4-ol hydrochloride. As a substituted pyridine derivative containing iodine, this compound requires careful handling and adherence to specific hazardous waste protocols. This guide is designed for researchers, scientists, and drug development professionals to ensure safety, compliance, and environmental responsibility in the laboratory.

Hazard Assessment and Chemical Profile

The primary hazards are associated with its classification as a halogenated organic compound .[1] Halogenated wastes, which include any organic compounds that are iodinated, brominated, chlorinated, or fluorinated, require specific disposal routes, typically high-temperature incineration.[1][2] This is to ensure the complete destruction of the molecule and prevent the formation of persistent environmental pollutants.

Based on data from analogous compounds, this compound should be handled as a substance with the potential for skin, eye, and respiratory irritation, and it may be harmful if swallowed.[3][4]

Property Classification & Rationale
Chemical Family Pyridine Derivative, Halogenated Organic Compound.[1][2]
Physical State Likely a solid at room temperature.[5]
Primary Hazard Halogenated Organic Waste . The presence of iodine necessitates segregation into this specific waste stream for proper thermal disposal.[1][6]
Potential Health Hazards Irritant & Harmful . Assumed to cause skin and eye irritation. May cause respiratory irritation and be harmful if swallowed, based on similar pyridine structures.[3][4]
Disposal Route Regulated Hazardous Waste Incineration .[1][2]

Essential Safety Protocols & Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure all immediate safety measures are in place. Work should always be conducted within a certified laboratory chemical fume hood to prevent inhalation of any dust or vapors.[7] An emergency eyewash station and safety shower must be accessible.[7]

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure.

PPE Item Specification Purpose & Causality
Gloves Chemical-resistant nitrile or butyl rubber gloves.[8]To prevent skin contact. Halogenated organic compounds can be absorbed through the skin. Gloves must be inspected before use and disposed of as contaminated waste after handling.[9]
Eye Protection Safety glasses with side shields or chemical splash goggles.[8]To protect eyes from splashes or airborne dust particles of the compound.
Lab Coat Standard laboratory coat, fully buttoned.To protect clothing and skin from contamination.[8]
Respiratory Protection Not typically required if handled within a fume hood. If weighing or transferring large quantities outside a hood, consult your institution's Environmental Health and Safety (EHS) department.[9]To avoid the inhalation of fine particulates.

Waste Characterization and Segregation: A Critical Step

Proper segregation is the most critical aspect of chemical waste management. Due to its chemical structure, this compound and any materials contaminated with it must be classified and segregated as Halogenated Organic Waste .[1][10]

Causality: Mixing halogenated and non-halogenated waste streams is a common and costly mistake in laboratory settings. The disposal processes for these two streams are different; halogenated waste requires specialized incineration at very high temperatures to break down the carbon-halogen bonds without producing toxic byproducts like dioxins.[2] This process is significantly more expensive, and contaminating a large drum of non-halogenated solvent with a small amount of halogenated waste forces the entire container to be treated via the more expensive route.[11]

Do NOT mix this waste with:

  • Non-halogenated organic wastes (e.g., acetone, ethanol, hexane).[11]

  • Aqueous wastes (acids, bases).[1]

  • Strong oxidizing agents or acids.[7][12]

Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure (neat) compound, solutions containing the compound, and contaminated labware.

Step 1: Container Selection

  • Obtain a dedicated, compatible hazardous waste container from your institution's EHS department. This is typically a polyethylene carboy or bottle clearly marked for "Halogenated Organic Waste." [6][12]

  • Ensure the container is in good condition, free of cracks, and has a secure, vapor-tight screw-top cap.[10]

Step 2: Labeling

  • Attach a "Hazardous Waste" label to the container before adding any waste.[7][10]

  • Clearly write the full chemical name: "Waste this compound." Do not use abbreviations.[10]

  • List all components and their approximate percentages if it is a solution.[11]

  • Fill in all other required information on the label, such as the generator's name and accumulation start date.

Step 3: Waste Transfer

  • For Solid Waste:

    • Carefully transfer the solid compound into the waste container using a spatula or powder funnel.

    • Perform this transfer inside a chemical fume hood to minimize dust inhalation.

    • Rinse the original container with a small amount of a suitable solvent (e.g., methanol or DMSO) and pour the rinsate into the designated halogenated liquid waste container.

  • For Liquid Waste (Solutions):

    • Carefully pour the solution into a designated "Halogenated Organic Liquid Waste" container using a funnel.

    • Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

  • For Contaminated Materials (PPE, Weigh Boats, Wipes):

    • Place all contaminated solid waste, such as gloves, pipette tips, and absorbent pads, into a separate, clearly labeled, sealed plastic bag or a designated solid waste container.

    • Label this container as "Contaminated Solid Waste" and list "this compound."

Step 4: Storage and Disposal Request

  • Securely close the waste container cap. The container must remain closed at all times except when actively adding waste.[10][11]

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • Ensure the container is stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.[12]

  • When the container is full or you are finished generating this waste stream, submit a chemical waste collection request to your institution's EHS or Waste Management department.[7]

Emergency Procedures: Spill Management

Accidents can happen, and a clear plan is essential.

  • Small Spill (manageable within 10-15 minutes):

    • Ensure appropriate PPE is worn (gloves, goggles, lab coat).[12]

    • Absorb the spill with an inert, non-combustible material like vermiculite, sand, or diatomaceous earth.[8][9] Do not use paper towels for the initial absorption of liquids.

    • Carefully sweep or scoop the absorbed material into a designated waste container.

    • Wipe the area with a cloth dampened with a suitable solvent, and place the wipe into the contaminated solid waste stream.

    • Label the container as hazardous waste and dispose of it according to the protocol in Section 4.[12]

  • Large Spill:

    • Evacuate the immediate area.[7]

    • Alert colleagues and your supervisor.

    • If there is an inhalation hazard or the spill is outside of a fume hood, secure the area and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) emergency line immediately.[6][7]

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for 3-Amino-5-iodopyridin-4-ol HCl start Start: Waste Generation assess_waste 1. Assess Waste Form start->assess_waste ppe 2. Don Correct PPE (Gloves, Goggles, Lab Coat) assess_waste->ppe select_container 3. Select Correct Waste Container ppe->select_container solid Solid Compound or Contaminated Labware select_container->solid Solid liquid Solution Containing the Compound select_container->liquid Liquid label_container 4. Affix & Complete Hazardous Waste Label transfer_waste 5. Transfer Waste (Inside Fume Hood) label_container->transfer_waste seal_store 6. Securely Seal & Store in Satellite Accumulation Area transfer_waste->seal_store request_pickup 7. Submit Waste Collection Request seal_store->request_pickup solid_container Container: 'Halogenated Solid Waste' solid->solid_container liquid_container Container: 'Halogenated Liquid Waste' liquid->liquid_container solid_container->label_container liquid_container->label_container

Sources

A Comprehensive Guide to the Safe Handling of 3-Amino-5-iodopyridin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, 3-Amino-5-iodopyridin-4-ol hydrochloride presents a unique set of handling challenges for researchers in drug development and chemical synthesis. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a thorough understanding of its structural analogs, such as various halogenated aminopyridines, allows for the formulation of robust safety protocols. This guide provides essential, immediate safety and logistical information, grounded in the principles of chemical causality and laboratory best practices, to ensure the well-being of laboratory personnel and the integrity of your research.

Understanding the Risks: A Profile of Halogenated Aminopyridines

The chemical structure of this compound, featuring an aminopyridine core with an iodine substituent, suggests potential hazards that must be proactively managed. Aminopyridines are known to be neurologically active, and halogenated compounds can exhibit increased toxicity and unique reactivity. Based on data from similar compounds, this substance should be treated as toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5][6] It is also expected to cause serious eye irritation and skin irritation.[1][2][3][5][7][8][9]

The hydrochloride salt form may also contribute to its corrosive properties, particularly in the presence of moisture. Therefore, all handling procedures must be designed to minimize exposure and prevent accidental release.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties of the compound.

PPE ComponentSpecificationsRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities (>1 liter) or when there is a significant splash risk.[10]Protects against splashes of the solid or solutions, which can cause serious eye damage.[5][7][11]
Hand Protection Butyl rubber or PVA gloves are recommended.[12] Nitrile gloves may offer limited protection and are not recommended for prolonged contact with pyridine-like substances.[12] Always double-glove.Provides a robust barrier against skin absorption, a likely route of toxic exposure.[1][3][4][5][6] Double-gloving allows for the safe removal of the outer glove if contamination occurs.
Body Protection A fully-buttoned, flame-resistant lab coat.[10][12]Protects against incidental skin contact and contamination of personal clothing.
Respiratory Protection All handling of the solid compound must be conducted within a certified chemical fume hood.[12][13] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[2][14]Prevents inhalation of the powdered compound, which may cause respiratory irritation and systemic toxicity.[1][2][5][7][9]
Footwear Closed-toe shoes made of a non-porous material.[15]Protects feet from spills.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize risk. The following diagram and procedural steps outline the safe handling of this compound throughout its lifecycle in the laboratory.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal A Receipt & Inspection B Secure Storage A->B Log in inventory C Pre-use Decontamination of Fume Hood B->C Transport in secondary containment D Don Appropriate PPE C->D E Weighing & Dispensing (in fume hood) D->E F Reaction Setup / Use E->F Use non-sparking tools G Decontaminate Work Area & Equipment F->G H Segregate Waste G->H Dispose of contaminated materials I Doff PPE H->I J Hand Washing I->J Final step

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.